Product packaging for 5-Chloroquinoline-4-carboxylic acid(Cat. No.:CAS No. 62482-32-0)

5-Chloroquinoline-4-carboxylic acid

Cat. No.: B1370063
CAS No.: 62482-32-0
M. Wt: 207.61 g/mol
InChI Key: QEJVAJGAMCJITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO2 B1370063 5-Chloroquinoline-4-carboxylic acid CAS No. 62482-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJVAJGAMCJITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614105
Record name 5-Chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62482-32-0
Record name 5-Chloro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62482-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Chloroquinoline-4-carboxylic Acid from Isatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloroquinoline-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Pfitzinger-Borsche reaction, a robust and versatile method for constructing the quinoline-4-carboxylic acid core from isatin precursors. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol starting from the preparation of 5-chloroisatin, and critical field-proven insights into process optimization and troubleshooting. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Quinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antitumor, antimalarial, and anti-inflammatory properties.[2][3] Specifically, the quinoline-4-carboxylic acid moiety is a critical pharmacophore found in a range of therapeutic agents and serves as a key intermediate for the synthesis of more complex molecules.[1][2][4] Its presence is fundamental to the activity of quinolone antibiotics, a broad-spectrum class of bacteriocidals.[5]

The synthesis of these scaffolds has been a subject of extensive research, with several named reactions developed for their construction. Among these, the Pfitzinger reaction stands out as a powerful and direct method for preparing substituted quinoline-4-carboxylic acids.[6][7][8] This reaction involves the condensation of an isatin (or its ring-opened form, isatic acid) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][6] Its versatility and efficiency make it a cornerstone in the synthesis of this important class of compounds. This guide will focus on the application of the Pfitzinger reaction for the specific synthesis of this compound, a key building block for novel therapeutics.

The Pfitzinger Reaction: A Mechanistic Perspective

The Pfitzinger reaction is a classic condensation method that transforms an isatin and a carbonyl compound into a quinoline-4-carboxylic acid.[6] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through several distinct steps:

  • Base-Catalyzed Ring Opening: The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), which hydrolyzes the amide bond within the isatin ring. This ring-opening step forms a keto-acid intermediate known as an isatinate.[1][6]

  • Condensation and Imine Formation: The aniline moiety of the isatinate intermediate then reacts with the carbonyl group of the second reactant (e.g., an aldehyde or ketone) to form an imine, commonly known as a Schiff base.[1]

  • Tautomerization: The resulting imine can tautomerize to its more reactive enamine form.[1][6]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization via an aldol-type condensation, followed by a dehydration step that results in the formation of the aromatic quinoline ring system.[1]

This sequence provides a direct and efficient pathway to highly substituted quinoline-4-carboxylic acids.

Pfitzinger_Mechanism cluster_start Step 1: Ring Opening cluster_condensation Step 2 & 3: Condensation & Tautomerization cluster_cyclization Step 4: Cyclization & Dehydration Isatin Isatin Derivative (5-Chloroisatin) Isatinate Isatinate Intermediate (Keto-acid) Isatin->Isatinate Hydrolysis Base Base (KOH) Imine Imine (Schiff Base) Isatinate->Imine Condensation Carbonyl α-Methylene Carbonyl (Pyruvic Acid) Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Caption: The mechanistic pathway of the Pfitzinger reaction.

Synthetic Strategy and Workflow

The synthesis of this compound is approached in two primary stages: the preparation of the key precursor, 5-chloroisatin, followed by the Pfitzinger condensation. While 5-chloroisatin is commercially available, its synthesis from readily available starting materials provides a cost-effective and scalable alternative.[9][10]

Stage 1: Synthesis of 5-Chloroisatin

The most common laboratory-scale synthesis of substituted isatins is the Sandmeyer isatin synthesis. This method involves the reaction of an aniline (in this case, p-chloroaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[11][12]

Stage 2: Pfitzinger Condensation

With 5-chloroisatin in hand, the core of the synthesis is the Pfitzinger reaction. To obtain the parent this compound (unsubstituted at the 2- and 3-positions), pyruvic acid is the ideal carbonyl partner. The reaction of 5-chloroisatin with pyruvic acid in a basic medium proceeds through a dicarboxylic acid intermediate, which subsequently undergoes selective decarboxylation at the 2-position to yield the desired final product.[13]

Synthesis_Workflow cluster_stage1 Stage 1: 5-Chloroisatin Synthesis (Sandmeyer Method) cluster_stage2 Stage 2: Pfitzinger Reaction pChloroaniline p-Chloroaniline Intermediate Isonitrosoacetanilide Intermediate pChloroaniline->Intermediate + Reagents Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4 Chloroisatin 5-Chloroisatin Intermediate->Chloroisatin Cyclization H2SO4 Conc. H2SO4 Chloroisatin2 5-Chloroisatin Chloroisatin->Chloroisatin2 Proceed to Stage 2 FinalProduct 5-Chloroquinoline-4- carboxylic Acid Chloroisatin2->FinalProduct Condensation & Decarboxylation Reagents2 Pyruvic Acid, KOH, Ethanol/H2O

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated sulfuric acid and potassium hydroxide are highly corrosive and must be handled with extreme care.

Protocol 1: Synthesis of 5-Chloroisatin

This protocol is adapted from the Sandmeyer isatin synthesis methodology.[11][12]

Reagents:

  • p-Chloroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Anhydrous sodium sulfate

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Water (deionized)

Procedure:

  • Preparation of the Isonitrosoacetanilide:

    • In a 1 L flask equipped with a mechanical stirrer, dissolve anhydrous sodium sulfate (85 g) in 300 mL of water.

    • Add a solution of chloral hydrate (18 g, 0.11 mol) in water.

    • In a separate beaker, prepare a solution of p-chloroaniline (12.7 g, 0.1 mol) in 100 mL of water and 12 mL of concentrated hydrochloric acid. Add this solution to the flask, resulting in a white precipitate.

    • Prepare a solution of hydroxylamine hydrochloride (22 g, 0.32 mol) in 100 mL of water and add it to the reaction mixture.

    • Gently heat the mixture to 60-70 °C while stirring and maintain this temperature for approximately 5 hours.

    • Cool the mixture. A light yellow solid (p-chloro-isonitrosoacetanilide) will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry completely.

  • Cyclization to 5-Chloroisatin:

    • Carefully add 100 mL of concentrated sulfuric acid to a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer. Heat the acid to 70 °C.

    • In small portions, add the dried p-chloro-isonitrosoacetanilide (17.9 g, 0.09 mol) from the previous step. Control the rate of addition to maintain the reaction temperature between 75-85 °C.

    • After the addition is complete, increase the temperature to 90 °C and stir for 30 minutes.

    • Cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice with stirring.

    • A dark red solid will precipitate. Collect the crude product by filtration and wash with water.

    • To purify, suspend the crude solid in 300 mL of hot water and add a 5 M NaOH solution dropwise until the solid dissolves. Filter the solution while hot to remove any insoluble impurities.

    • Acidify the filtrate with 6 M HCl to pH 8-9. The purified 5-chloroisatin will precipitate as an orange-red solid.

    • Collect the final product by filtration, wash with water, and dry.

Protocol 2: Synthesis of this compound

This protocol details the Pfitzinger reaction using 5-chloroisatin and pyruvic acid.[13]

Reagents:

  • 5-Chloroisatin (from Protocol 1 or commercial source)

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water (deionized)

  • Concentrated hydrochloric acid

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of potassium hydroxide by dissolving a stoichiometric amount in a 1:1 mixture of ethanol and water.

    • Add 5-chloroisatin to the basic solution. Stir the mixture at reflux for 1-2 hours. The color should change, indicating the opening of the isatin ring to form the potassium isatinate.

  • Pfitzinger Condensation:

    • Cool the reaction mixture slightly. Add pyruvic acid dropwise to the flask. An exothermic reaction may be observed.

    • Once the addition is complete, heat the mixture back to reflux and maintain for 4-6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane with a few drops of acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize and then acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

    • Cool the suspension in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the crude this compound by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

    • Dry the purified product under vacuum.

Data Presentation and Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₀H₆ClNO₂[]
Molecular Weight 207.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point ~250-255 °C (decomposes)
¹H NMR (DMSO-d₆) Expect signals for aromatic protons on the quinoline core and a broad singlet for the carboxylic acid proton.
¹³C NMR (DMSO-d₆) Expect signals corresponding to the ten carbon atoms of the quinoline carboxylic acid structure.
Mass Spectrometry [M+H]⁺ = 208.01
FT-IR (KBr, cm⁻¹) Characteristic peaks for O-H (broad, ~2500-3300), C=O (~1700), C=C and C=N (~1500-1600), C-Cl (~700-800).

Note: Exact spectral values may vary depending on the solvent and instrument used.

Field-Proven Insights and Troubleshooting

As with any multi-step synthesis, challenges may arise. A proactive and informed approach can mitigate many common issues.

  • Issue: Tar Formation in Pfitzinger Reaction.

    • Cause: The strongly basic and high-temperature conditions can promote side reactions and polymerization, especially with sensitive carbonyl compounds.[15]

    • Solution: A modified procedure where the isatin is first completely ring-opened in the base before the carbonyl compound is added can significantly improve yields.[15] Running the reaction at the lowest effective temperature and ensuring efficient stirring can also minimize tar formation.

  • Issue: Low Yields.

    • Cause: Incomplete reaction, side-product formation, or loss of product during work-up. The Pfitzinger reaction can be sensitive to the purity of reagents and the specific conditions used.[16]

    • Solution: Ensure the isatin ring is fully opened before adding the pyruvic acid. Monitor the reaction by TLC to confirm completion. During work-up, ensure the pH is sufficiently low to fully precipitate the carboxylic acid. If the product has some solubility in the acidic aqueous layer, extraction with an organic solvent like ethyl acetate prior to filtration may be necessary.

  • Issue: Difficulty in Purification.

    • Cause: Contamination with unreacted starting materials or colored byproducts.

    • Solution: A hot filtration step during the purification of 5-chloroisatin (as described in the protocol) is effective at removing insoluble impurities. For the final product, careful selection of the recrystallization solvent is key. If a single solvent is ineffective, a two-solvent system (one in which the compound is soluble when hot, and one in which it is insoluble) can be employed.

  • Alternative Approaches: While the Pfitzinger reaction is robust, other methods for synthesizing quinoline-4-carboxylic acids exist, such as the Doebner reaction (aniline, aldehyde, and pyruvic acid) and the Combes synthesis.[2][7] However, the Pfitzinger route is often preferred for its direct use of isatin precursors, which allows for precise control over the substitution pattern on the benzene portion of the quinoline ring.[2]

Conclusion

The synthesis of this compound via the Pfitzinger reaction of 5-chloroisatin is a reliable and well-established method for accessing this important chemical intermediate. By understanding the reaction mechanism, adhering to a detailed and optimized protocol, and applying practical troubleshooting strategies, researchers can efficiently produce this valuable compound. The methodologies and insights provided in this guide serve as a solid foundation for the successful synthesis and further derivatization of quinoline-4-carboxylic acids in the pursuit of novel therapeutic agents.

References

The Therapeutic Potential of 5-Chloroquinoline-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous molecules with a wide array of biological activities.[1] The introduction of a chlorine atom at the 5-position of this scaffold creates 5-Chloroquinoline-4-carboxylic acid, a core structure whose derivatives have shown significant promise in various therapeutic areas. These compounds have been extensively explored for their potential as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1][2]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the synthesis of these derivatives, presents their biological activities with supporting quantitative data, provides detailed experimental protocols, and explores the underlying mechanisms of action.

Synthesis and Derivatization Strategies

The synthesis of the quinoline-4-carboxylic acid core is well-established, with several classic reactions providing versatile routes to the scaffold. The subsequent modification of this core allows for the creation of diverse chemical libraries for biological screening.

Core Synthesis: The Doebner and Pfitzinger Reactions

Two of the most common methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Doebner and Pfitzinger reactions.

  • The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2] It is a versatile method as a wide variety of substituted anilines and aldehydes can be used, allowing for diverse functionalization of the resulting quinoline ring.[3]

  • The Pfitzinger Reaction: This reaction involves the condensation of an isatin (in this case, a 5-chloroisatin) with a carbonyl compound containing an α-methylene group, typically in the presence of a base.[4][5] The reaction proceeds through the opening of the isatin ring followed by cyclization to form the quinoline system.

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction Aniline Substituted Aniline Doebner_Product Quinoline-4-Carboxylic Acid Derivative Aniline->Doebner_Product Three-Component Condensation Aldehyde Aldehyde Aldehyde->Doebner_Product Three-Component Condensation Pyruvic Pyruvic Acid Pyruvic->Doebner_Product Three-Component Condensation Isatin 5-Chloroisatin Pfitzinger_Product This compound Isatin->Pfitzinger_Product Base-Catalyzed Condensation Carbonyl α-Methylene Carbonyl (e.g., Pyruvic Acid) Carbonyl->Pfitzinger_Product Base-Catalyzed Condensation

Caption: General synthetic pathways to the quinoline-4-carboxylic acid core.
Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol details the synthesis of 7-chloroquinoline-4-carboxylic acid from 5-chloroisatin, which serves as a representative example of the Pfitzinger reaction methodology.[4]

Objective: To synthesize a chloro-substituted quinoline-4-carboxylic acid.

Principle: The isatin ring is opened by a base, and the resulting intermediate undergoes condensation and cyclization with pyruvic acid to form the quinoline dicarboxylic acid, which is then decarboxylated.

Materials:

  • 5-chloroisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Reaction vessel with reflux condenser, stirrer, and thermometer

Procedure:

  • Base Preparation: Prepare a solution of KOH in a mixture of ethanol and water within the reaction vessel.

  • Isatin Addition: Add 5-chloroisatin to the basic solution. Heat the mixture to reflux for 1-2 hours. This step is crucial for the complete opening of the isatin ring.

  • Condensation: Cool the mixture slightly and add pyruvic acid dropwise, ensuring a gentle reflux is maintained. After the addition is complete, continue to reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of starting materials.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Acidify the solution with HCl until a precipitate forms.

  • Purification: Collect the solid precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified 7-chloroquinoline-2,4-dicarboxylic acid.

  • Decarboxylation: Heat the intermediate dicarboxylic acid above its melting point to selectively remove the carboxylic acid group at the 2-position, yielding the final 7-chloroquinoline-4-carboxylic acid.

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[1]

Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to interact with key cellular targets involved in cancer progression.

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes crucial for cancer cell survival. For example, some have been identified as inhibitors of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[6] Specifically, the derivative P6 was found to be a potent SIRT3 inhibitor, leading to cell cycle arrest in leukemic cell lines.[1][6] Others function as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis, thereby halting cell proliferation.[1][5]

  • Disruption of Cellular Processes: Other mechanisms include the disruption of tubulin polymerization, which is vital for cell division, and the induction of apoptosis (programmed cell death).[1]

G cluster_targets Cellular Targets cluster_effects Cellular Effects Derivative Quinoline-4-Carboxylic Acid Derivative SIRT3 SIRT3 Derivative->SIRT3 Inhibits DHODH DHODH Derivative->DHODH Inhibits Tubulin Tubulin Derivative->Tubulin Inhibits Arrest Cell Cycle Arrest SIRT3->Arrest Depletion Pyrimidine Depletion DHODH->Depletion Disruption Mitotic Disruption Tubulin->Disruption Outcome Inhibition of Cancer Cell Growth Arrest->Outcome Depletion->Outcome Disruption->Outcome

Caption: Potential anticancer mechanisms of action for quinoline derivatives.
Antiproliferative Activity Data

The potency of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. A lower IC₅₀ value indicates greater potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
P6 (SIRT3 Inhibitor)MLLr leukemic cells7.2[1][6]
Compound 41 (DHODH Inhibitor)DHODH Enzyme Assay0.00971[1]
Compound 43 (DHODH Inhibitor)DHODH Enzyme Assay0.0262[1]
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM (Leukemia)0.6[7][8]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM (Leukemia)1.1[7]
MBHA/7-chloroquinoline hybrid 14MCF-7 (Breast)4.60[7]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Causes 82.9% growth reduction[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. The appearance of purple precipitate indicates formazan formation.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antimicrobial Activity

Quinolone-based structures are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[9] Derivatives of this compound have also shown promising activity against a range of bacteria and fungi.[1][10]

Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA replication.[9] They target type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for unwinding and duplicating bacterial DNA. By inhibiting their ligase activity, the drugs cause an accumulation of single- and double-strand DNA breaks, which is lethal to the bacteria.[9]

Antimicrobial Activity Data

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 2 (a quinoline derivative)Bacillus cereus3.12[10]
Compound 6 (a quinoline derivative)Staphylococcus3.12[10]
Compound 6 (a quinoline derivative)Aspergillus flavus6.25[10]
Compound 6 (a quinoline derivative)Candida albicans6.25[10]
7-chloro-4-arylhydrazonequinoline 4aCandida albicans25[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1]

Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. After incubation, the wells are visually inspected for turbidity (growth).

Materials:

  • Microorganism (bacterial or fungal strain)

  • Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Test compound stock solution

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Incubator

G start Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate Wells with Standardized Microorganism start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually Inspect for Turbidity (Growth) incubate->observe determine Determine MIC: Lowest Concentration with No Visible Growth observe->determine end MIC Value Obtained determine->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate. Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and developing new anti-inflammatory agents is a key research focus. Certain quinoline derivatives have shown potential in this area.[11] For example, 4-phenylselenyl-7-chloroquinoline has demonstrated acute anti-inflammatory and antinociceptive actions in mouse models.[12] The structural similarities between some carboxy-substituted quinolines and nonsteroidal anti-inflammatory drugs (NSAIDs) make them attractive candidates for development.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • For anticancer activity, studies have shown that substituents on different rings can have synergistic effects. For instance, the presence of a 4-chloro substitution on a benzylideneamino group attached to a related scaffold increased activity against MCF-7 and A2780 cancer cell lines.[14]

  • In antimalarial quinoline-4-carboxamides, modifications at various positions (R¹, R², R³) were explored to optimize potency and improve pharmacokinetic profiles. Introducing flexibility and specific amine groups led to compounds with low nanomolar potency and excellent in vivo efficacy.[15]

  • For antimicrobial activity, the presence of a fluorine atom at position 6 and a piperazine ring at position 7 are classic features of highly active fluoroquinolones, highlighting the critical role of specific substitutions in determining the spectrum and potency of action.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases.[1] The derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on optimizing the lead compounds identified in these studies to improve their efficacy, selectivity, and pharmacokinetic properties. The exploration of novel hybrid molecules, combining the quinoline scaffold with other pharmacologically active moieties, could lead to the discovery of multifunctional drugs with enhanced therapeutic potential.

References

Foreword: The Enduring Legacy of the Quinoline Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged heterocyclic system whose derivatives have demonstrated a vast spectrum of biological activities.[1] From the historical significance of quinine as an antimalarial to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, the quinoline nucleus is a recurring motif in pharmacologically vital agents.[2] Specifically, the quinoline-4-carboxylic acid moiety serves as a critical pharmacophore and a versatile synthetic intermediate for compounds with antitumor, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the core synthetic strategies for constructing quinoline-4-carboxylic acids. We move beyond a mere catalog of reactions to delve into the mechanistic underpinnings, strategic considerations, and practical execution of these pivotal transformations. The narrative emphasizes not just how these syntheses are performed, but why specific conditions are chosen and how classical methods have been refined by modern innovations.

Part 1: Foundational Pillars: The Classical Name Reactions

The synthesis of the quinoline-4-carboxylic acid core is dominated by a few powerful, century-old name reactions. Understanding these methods is essential for any scientist working in this area.

The Pfitzinger Reaction: A Versatile Route from Isatin

First described by Wilhelm Pfitzinger, this reaction provides a direct and highly adaptable pathway to substituted quinoline-4-carboxylic acids.[2][3] The core transformation involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[3][4][7]

The causality of the Pfitzinger reaction is a logical sequence of base-mediated transformations. The choice of a strong base (typically an alkali hydroxide) is critical for the initial, rate-determining step.

  • Isatin Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate, an isatinate.[3][7]

  • Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of the reaction partner (e.g., a ketone or aldehyde) to form a Schiff base.[3]

  • Tautomerization & Cyclization: The Schiff base can tautomerize to its more reactive enamine form. This is followed by an intramolecular cyclization, where the enamine attacks the keto group. This step forges the new six-membered ring characteristic of the quinoline system.[7]

  • Dehydration & Aromatization: The cyclized intermediate readily dehydrates to form the stable, aromatic quinoline ring, yielding the final quinoline-4-carboxylic acid product.[7]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start Reactants cluster_steps Reaction Pathway Isatin Isatin RingOpening Isatinate Intermediate (Keto-acid) Isatin->RingOpening Base (e.g., KOH) H₂O Carbonyl Carbonyl Compound (with α-methylene) Condensation Schiff Base / Enamine Carbonyl->Condensation RingOpening->Condensation + Carbonyl Compound - H₂O Cyclization Cyclized Intermediate Condensation->Cyclization Intramolecular Attack Product Quinoline-4-Carboxylic Acid Cyclization->Product Dehydration (-H₂O)

Pfitzinger reaction mechanism workflow.

This protocol is a representative example adapted from established procedures for the Pfitzinger condensation.[3]

  • Step 1: Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10.0 g of KOH pellets in 30 mL of 95% ethanol. Expertise Note: The dissolution is highly exothermic; cooling the flask in an ice bath is recommended.

  • Step 2: Isatin Ring Opening: To the vigorously stirred KOH solution, add 5.0 g of isatin. The color of the suspension will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 45 minutes to ensure complete ring opening.

  • Step 3: Addition of the Carbonyl Component: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture using a dropping funnel over 10-15 minutes.

  • Step 4: Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 5: Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of water. Remove any neutral impurities by extracting with diethyl ether (2 x 50 mL). The aqueous layer is then carefully acidified with glacial acetic acid until precipitation of the product is complete (pH ~4-5).

  • Step 6: Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the solid from ethanol or an ethanol/water mixture to yield pure 2-phenylquinoline-4-carboxylic acid.

The Doebner Reaction: A Three-Component Assembly

The Doebner reaction is a powerful three-component synthesis that combines an aromatic amine, an aldehyde, and pyruvic acid to directly form 2-substituted quinoline-4-carboxylic acids.[2][8][9] A closely related variant, the Doebner-von Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound.[10][11]

The reaction proceeds through a cascade of condensation and cyclization steps.

  • Schiff Base Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base).[9]

  • Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile in a Michael-type addition to the Schiff base.

  • Cyclization & Oxidation: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The dihydroquinoline intermediate formed is then oxidized in situ to the final aromatic quinoline product.[9]

Doebner_Mechanism Doebner Reaction Mechanism Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct Michael Addition Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-Carboxylic Acid Dihydroquinoline->Product Oxidation

Simplified Doebner reaction mechanism.

The classical Doebner reaction often provides low yields, especially with anilines bearing electron-withdrawing groups.[9][12] Recent research has focused on overcoming this limitation. The "Doebner hydrogen-transfer reaction" is a notable advancement, improving yields for electron-deficient anilines.[13] Furthermore, the use of catalysts like ytterbium perfluorooctanoate in water represents a green chemistry approach to this classic transformation.[14]

Catalyst/ConditionSolventKey AdvantageYield RangeReference
Catalyst-freeEthanolSimplicityModerate[15]
Yb(PFO)₃WaterEnvironmentally benign, catalyst recyclingGood[14]
BF₃·THFMeCNEffective for electron-deficient anilinesGood[13]
Microwave IrradiationSolvent-freeRapid reaction timesGood to Excellent[16]
The Gould-Jacobs Reaction: Gateway to Quinolones

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones), the core structure of many antibacterial agents.[17] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a high-temperature cyclization.[18][19]

  • Condensation: The reaction starts with a nucleophilic substitution where the aniline displaces the ethoxy group from diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.[18]

  • Thermal Cyclization: Upon heating, this intermediate undergoes a 6-electron electrocyclic ring closure onto the aromatic ring. This is typically the most energy-intensive step.

  • Aromatization & Tautomerization: The cyclized product eliminates a molecule of ethanol to form the 4-hydroxy-3-carboalkoxyquinoline. This exists predominantly as the 4-oxo tautomer (a quinolone).[18]

  • Hydrolysis & Decarboxylation: Subsequent saponification (hydrolysis) of the ester group to a carboxylic acid, followed by decarboxylation (often thermally driven), yields the final 4-hydroxyquinoline.[17][18]

Gould_Jacobs_Workflow Gould-Jacobs Reaction Workflow Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Condensation (-EtOH) Cyclized 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized Thermal Cyclization (High Temp, ~250°C) Acid Quinoline-4-hydroxy- 3-carboxylic Acid Cyclized->Acid Saponification (e.g., NaOH) Product 4-Hydroxyquinoline (Quinolone) Acid->Product Decarboxylation (Heat)

Key stages of the Gould-Jacobs synthesis.

Traditional Gould-Jacobs reactions require prolonged heating at very high temperatures. Microwave irradiation offers a significant improvement, dramatically reducing reaction times and often improving yields.[20]

  • Step 1: Reactant Charging: In a 2-5 mL microwave vial equipped with a magnetic stir bar, combine aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). Trustworthiness Note: Using an excess of the malonate ester is common to drive the initial condensation.

  • Step 2: Microwave Irradiation: Seal the vial and place it in a microwave synthesis reactor. Heat the mixture to 250-300°C for 5-10 minutes.[20] Expertise Note: The high temperature facilitates the intramolecular cyclization, which is often the rate-limiting step.

  • Step 3: Isolation: After cooling the vial to room temperature, the precipitated product is typically a solid. Filter the solid and wash with a small amount of cold acetonitrile or ethanol to remove excess starting material.

  • Step 4: Purification: The resulting solid can be dried under vacuum. Purity is often high (>95%), but recrystallization can be performed if necessary.[20]

Part 2: Modern Frontiers in Quinoline Synthesis

While classical methods remain invaluable, modern organic synthesis has introduced new tools to construct the quinoline-4-carboxylic acid framework with greater efficiency, broader substrate scope, and improved environmental credentials.

Transition-Metal Catalysis

The development of transition-metal-catalyzed reactions has revolutionized heterocyclic synthesis.[1] Various protocols using catalysts based on copper, iron, and other metals have been developed for quinoline synthesis, often proceeding through different mechanisms than the classical named reactions.[21][22] These methods offer advantages such as milder reaction conditions, higher functional group tolerance, and novel pathways for substitution patterns that are difficult to achieve classically.

Green Chemistry Innovations

A significant trend in recent literature is the adaptation of classical syntheses to align with the principles of green chemistry.[16] Key strategies include:

  • Microwave-Assisted Synthesis: As demonstrated with the Gould-Jacobs reaction, microwave heating can drastically reduce reaction times from hours to minutes and improve energy efficiency.[20][23]

  • Solvent-Free Reactions: Performing reactions neat or on solid supports (e.g., alumina impregnated with acid) minimizes solvent waste.[23]

  • Aqueous Media: Using water as a solvent, as seen in modified Doebner and Pfitzinger reactions, is a major step towards a more sustainable process.[10][14][24]

Conclusion and Future Outlook

The synthesis of quinoline-4-carboxylic acids is a mature field built upon a foundation of robust and reliable classical reactions, namely the Pfitzinger, Doebner, and Gould-Jacobs syntheses. These methods continue to be the workhorses for accessing this vital chemical scaffold. However, the field is far from static. The future of quinoline synthesis lies in the continued refinement of these classic routes and the discovery of new transformations guided by the principles of modern catalysis and green chemistry. The drive for greater efficiency, atom economy, and environmental sustainability will undoubtedly lead to novel catalytic systems and one-pot procedures that expand the accessibility and utility of these crucial molecules for the next generation of drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 5-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloroquinoline-4-carboxylic acid (CAS Number: 62482-32-0). This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of quinoline-based compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through authoritative sources.

Introduction: The Importance of Spectroscopic Analysis

In pharmaceutical research and development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques are indispensable tools for achieving this, offering non-destructive and highly informative analysis.[1] For a molecule such as this compound, a derivative of the versatile quinolone class of compounds, a multi-faceted spectroscopic approach is essential to fully elucidate its chemical identity.[2] This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

The structural formula of this compound is presented below:

Chemical Structure:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. [3]The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C=O stretch (carboxylic acid)1760 - 1690Strong
C=C stretch (aromatic)1600 - 1450Medium
C-O stretch (carboxylic acid)1320 - 1210Medium
C-Cl stretch800 - 600Medium to Strong

The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding. [3][4]The C=O stretch is typically a sharp and intense peak.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure sample_scan Collect Sample Spectrum apply_pressure->sample_scan process_data Process Data (Background Correction) sample_scan->process_data end End process_data->end

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. [5]This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₀H₆ClNO₂, Molecular Weight: 207.62 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 207. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

Common Fragmentation Pathways:

  • Loss of COOH: A significant fragment will likely be observed at m/z 162, corresponding to the loss of the carboxylic acid group.

  • Loss of CO₂: Decarboxylation can lead to a fragment at m/z 163.

  • Loss of Cl: Fragmentation involving the loss of the chlorine atom would result in a fragment at m/z 172.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
207/209[M]⁺ (Molecular Ion)
162/164[M - COOH]⁺
163/165[M - CO₂]⁺
172[M - Cl]⁺
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the full scan mass spectrum in either positive or negative ion mode.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

Diagram 3: ESI-MS Experimental Workflow

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent setup Instrument Setup & Calibration dissolve->setup infuse Infuse Sample setup->infuse full_scan Acquire Full Scan MS infuse->full_scan msms_scan Acquire MS/MS Scan (Optional) full_scan->msms_scan analyze Analyze Spectra (m/z, Fragmentation) msms_scan->analyze

Caption: Workflow for ESI-MS analysis.

Data Validation and Interpretation

The validation of these spectroscopic methods should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). [5][6][7]This ensures the reliability and accuracy of the obtained data. Key validation parameters include specificity, linearity, range, accuracy, and precision. [6][7] A holistic interpretation of the data from all three techniques is essential for unambiguous structure confirmation. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and fragmentation pattern. Together, they form a self-validating system for the comprehensive characterization of this compound.

References

molecular structure and characterization of 5-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 5-Chloroquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the quinoline-4-carboxylic acid scaffold, this molecule serves as a crucial building block in the synthesis of pharmacologically active agents. This document details its molecular structure, physicochemical properties, and a validated synthesis route via the Pfitzinger reaction. The core of this guide is a detailed exploration of the analytical techniques required for its unambiguous characterization, including FT-IR, NMR, and Mass Spectrometry, and UV-Vis spectroscopy. We provide not just the expected data but also the underlying scientific rationale for these characterization methods. Furthermore, the definitive technique of single-crystal X-ray diffraction is discussed as the gold standard for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.

Introduction

Overview of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with a carboxylic acid group at the 4-position, the resulting quinoline-4-carboxylic acid framework exhibits a remarkable range of biological activities.[1][2] This structural motif is a cornerstone in the development of therapeutic agents, owing to its ability to interact with various biological targets.[2] The versatility of the quinoline ring allows for extensive chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds to achieve desired therapeutic effects.[2]

Significance in Medicinal Chemistry and Drug Development

Derivatives of quinoline-4-carboxylic acid are known to possess a wide spectrum of medicinal properties, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][2][3] For instance, this scaffold is central to the mechanism of quinolone antibiotics, which inhibit bacterial DNA replication.[4] More complex analogues have been developed as potent inhibitors of enzymes crucial to disease progression, such as dihydroorotate dehydrogenase (DHODH), a key target in cancer and autoimmune disorders.[5][6] The inherent drug-like properties of this scaffold make it an area of intense research for the discovery of novel therapeutics.

Profile of this compound

This compound (CAS No: 62482-32-0) is a specific analogue where a chlorine atom is substituted at the 5-position of the quinoline ring. This substitution significantly influences the molecule's electronic distribution and lipophilicity, which in turn can modulate its biological activity and suitability as a synthetic intermediate. Understanding its precise molecular structure and spectroscopic signature is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical compound is to establish its fundamental molecular structure and physical properties. These data serve as a reference for all subsequent analytical investigations.

Chemical Structure

The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A carboxylic acid group (-COOH) is attached at position 4, and a chlorine atom (-Cl) is attached at position 5.

cluster_quinoline Quinoline Core C4 C4 C4a C4a C4->C4a COOH COOH C4->COOH Carboxylic Acid C5 C5 C4a->C5 C6 C6 C5->C6 Cl Cl C5->Cl Chlorine C7 C7 C6->C7 C8 C8 C7->C8 C8a C8a C8->C8a C8a->C4a N1 N1 C8a->N1 C2 C2 N1->C2 C3 C3 C2->C3 C3->C4

Caption: Connectivity of this compound.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

PropertyValueSource
CAS Number 62482-32-0[][8]
Molecular Formula C₁₀H₆ClNO₂[]
Molecular Weight 207.61 g/mol [9]
Boiling Point 382.1°C at 760 mmHg[]
Density 1.469 g/cm³[]
InChI Key QEJVAJGAMCJITG-UHFFFAOYSA-N[]
Canonical SMILES C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O[]

Synthesis Pathway: The Pfitzinger Reaction

Mechanistic Rationale

The Pfitzinger reaction is a robust and classical method for the synthesis of quinoline-4-carboxylic acids.[1][10] The reaction's power lies in its convergent nature, constructing the quinoline core from simpler, readily available precursors. The mechanism is initiated by the base-catalyzed hydrolysis and ring-opening of an isatin derivative (in this case, 4-chloroisatin) to form a keto-acid intermediate.[1] This intermediate then undergoes a condensation reaction with a carbonyl compound that possesses an α-methylene group, such as pyruvic acid. The subsequent intramolecular cyclization via an aldol-type reaction, followed by dehydration, yields the final aromatic quinoline-4-carboxylic acid product.[1] This method is highly valued for its efficiency and versatility in accessing substituted quinolines.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a quinoline-4-carboxylic acid via the Pfitzinger condensation.

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide (KOH) in 30 mL of 95% ethanol. Stir until a homogenous solution is formed. Note: The dissolution is exothermic and should be handled with care.

  • Isatin Ring Opening: To the stirred KOH solution, add a stoichiometric equivalent of the appropriate isatin derivative (e.g., 5.0 g of 4-chloroisatin). Stir the mixture at room temperature for 30-45 minutes. A color change is typically observed as the isatin ring opens to form the potassium isatinate.[1]

  • Addition of Carbonyl Compound: To the resulting mixture, add a stoichiometric equivalent of pyruvic acid dropwise using a dropping funnel.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[10]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~4-5 to precipitate the product.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Pfitzinger_Workflow start Start: Reactants (4-Chloroisatin, Pyruvic Acid, KOH) step1 Step 1: Base Solution Prep Dissolve KOH in Ethanol start->step1 step2 Step 2: Isatin Ring Opening Add 4-Chloroisatin to base step1->step2 step3 Step 3: Condensation Add Pyruvic Acid dropwise step2->step3 step4 Step 4: Cyclization/Dehydration Reflux for 4-6 hours step3->step4 step5 Step 5: Work-up Cool and Acidify to precipitate step4->step5 step6 Step 6: Isolation & Purification Filter and Recrystallize step5->step6 end_node End: Pure Product This compound step6->end_node

Caption: Workflow for the Pfitzinger synthesis.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. Each technique provides a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle and Rationale: FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend.[11] For this compound, the most diagnostic peaks are associated with the hydroxyl (-OH) and carbonyl (C=O) groups of the carboxylic acid function.[11] The broadness of the O-H stretch is a hallmark feature, resulting from extensive intermolecular hydrogen bonding which creates a continuum of vibrational energy states.[11][12]

  • Expected Vibrational Modes

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity / AppearanceRationale
O-H Stretch 3300 - 2500Very Broad, StrongCharacteristic of hydrogen-bonded carboxylic acid dimers.[12][13]
Aromatic C-H Stretch 3100 - 3000Sharp, MediumStretching of sp² C-H bonds on the quinoline ring.
C=O Stretch 1725 - 1700Strong, SharpCarbonyl stretch in a hydrogen-bonded dimeric carboxylic acid.[14]
Aromatic C=C Stretch 1600 - 1450Medium to StrongSkeletal vibrations of the aromatic quinoline core.
C-O Stretch 1320 - 1210StrongStretching of the C-O single bond in the carboxylic acid.[15]
C-Cl Stretch 800 - 600MediumFound in the fingerprint region, indicative of the C-Cl bond.
  • Sample Protocol (Attenuated Total Reflectance - ATR)

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be automatically ratioed against the background.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle and Rationale: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to the local electronic structure, allowing for the differentiation of atoms within a molecule. Coupling patterns in ¹H NMR reveal the connectivity of neighboring protons.

  • ¹H NMR: Predicted Chemical Shifts and Couplings The acidic proton of the carboxyl group is highly deshielded due to the electronegativity of the adjacent oxygens and its involvement in hydrogen bonding, causing it to resonate far downfield.[16] The protons on the quinoline ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the nitrogen, chlorine, and carboxylic acid groups.

ProtonPredicted δ (ppm)MultiplicityRationale
-COOH 10.0 - 13.0Broad SingletHighly deshielded acidic proton, often exchangeable with D₂O.[15][16]
Aromatic H 7.5 - 9.0Doublets, Triplets, MultipletsProtons on the quinoline ring system. Specific shifts depend on proximity to substituents.
  • ¹³C NMR: Predicted Chemical Shifts The carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms.[17]

CarbonPredicted δ (ppm)Rationale
C=O 165 - 185Carbonyl carbon of the carboxylic acid.[13][16]
Aromatic C 115 - 150Carbons of the quinoline ring. Carbons attached to N and Cl will be significantly shifted.
  • Sample Protocol

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., 90° pulse, relaxation delay of 1-2 s).

    • Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

    • Process the data (Fourier transform, phase correction, and baseline correction).

Mass Spectrometry (MS)
  • Principle and Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, the presence of a chlorine atom provides a definitive isotopic signature.

  • Expected Molecular Ion and Fragmentation Pattern

IonDescriptionExpected m/zRationale
[M]⁺ Molecular Ion207Corresponding to the mass of the most abundant isotope (³⁵Cl).
[M+2]⁺ Isotope Peak209Due to the natural abundance of the ³⁷Cl isotope. The [M]⁺:[M+2]⁺ ratio will be approximately 3:1.
[M-OH]⁺ Loss of Hydroxyl190Common fragmentation for carboxylic acids.[18]
[M-COOH]⁺ Loss of Carboxyl162Common fragmentation for carboxylic acids, loss of the entire functional group.[18]
  • Sample Protocol (Electron Ionization - EI)

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

    • The sample is vaporized and then bombarded with a high-energy electron beam (~70 eV).

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).

    • The detector records the abundance of ions at each m/z value.

UV-Visible (UV-Vis) Spectroscopy
  • Principle and Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. While simple carboxylic acids have a weak n→π* transition at low wavelengths (~210 nm), the spectrum of this compound will be dominated by the highly conjugated quinoline ring system, which gives rise to strong π→π* transitions at higher wavelengths.[14][16]

  • Expected Electronic Transitions

TransitionExpected λₘₐₓ (nm)Rationale
π → π 250 - 350Strong absorptions characteristic of the extended aromatic quinoline system. Multiple bands are expected.
n → π ~210Weak absorption from the carboxylic acid carbonyl, likely masked by the stronger π→π* transitions.[16]
  • Sample Protocol

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Use a matched pair of cuvettes; one for the solvent blank and one for the sample solution.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample solution over the desired range (e.g., 200-400 nm).

Definitive Structural Elucidation: Single-Crystal X-ray Diffraction

The Gold Standard for Structural Analysis

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional map of the atomic positions in a molecule.[19][20] It is the definitive method for confirming connectivity and stereochemistry and provides precise measurements of bond lengths, bond angles, and torsion angles.[19] For this compound, this technique would not only confirm the overall structure but also reveal crucial details about intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups in the crystal lattice.

Experimental Workflow

The process requires growing a high-quality single crystal, which is often the most challenging step.[20] Once a suitable crystal is obtained, the workflow is systematic.

XRay_Workflow start Start: Purified Compound step1 Step 1: Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->step1 step2 Step 2: Crystal Selection & Mounting Select a defect-free single crystal step1->step2 step3 Step 3: Data Collection Mount on diffractometer and expose to X-ray beam step2->step3 step4 Step 4: Structure Solution Process diffraction data to obtain electron density map step3->step4 step5 Step 5: Structure Refinement Fit atomic model to the data and refine parameters step4->step5 end_node End: Final 3D Structure (Bond lengths, angles, packing) step5->end_node

Caption: General workflow for single-crystal X-ray diffraction.

Interpreting Crystallographic Data

The final output is a structural model that includes the precise coordinates of each atom. From this, one can confirm:

  • Molecular Connectivity: The exact bonding arrangement, confirming the positions of the chloro and carboxyl groups.

  • Molecular Geometry: Accurate bond lengths (e.g., C=O, C-O, C-Cl) and angles, which can provide insight into electronic effects.

  • Intermolecular Interactions: The hydrogen-bonding motif of the carboxylic acids (e.g., dimeric pairing) and any other non-covalent interactions (e.g., π-stacking of the quinoline rings) that dictate the crystal packing.

Applications and Future Directions

Role as a Pharmacophore and Building Block

This compound is not merely an analytical subject but a valuable starting material in synthetic and medicinal chemistry. Its structure contains multiple handles for further functionalization: the carboxylic acid can be converted to esters, amides, or other derivatives, and the quinoline ring can undergo further substitution reactions. This makes it an ideal building block for creating libraries of novel compounds for high-throughput screening.[2]

Potential Therapeutic Targets

Given the established biological activities of the quinoline-4-carboxylic acid class, this compound and its derivatives are promising candidates for targeting a range of diseases.[2] Research efforts could focus on developing novel inhibitors for bacterial gyrases, viral polymerases, or protein kinases involved in cancer signaling pathways. The specific 5-chloro substitution provides a unique electronic and steric profile that can be exploited to achieve selectivity and potency for a given biological target.

Conclusion

This compound is a compound of significant chemical and pharmaceutical relevance. Its structure is readily synthesized via the Pfitzinger reaction and can be unequivocally confirmed through a synergistic application of modern analytical techniques. FT-IR, NMR, and mass spectrometry each provide characteristic signatures that, when combined, create a comprehensive analytical profile. For absolute structural proof, single-crystal X-ray diffraction remains the ultimate tool. A thorough understanding of this molecule's synthesis and characterization, as detailed in this guide, provides a solid foundation for its application in research and the development of next-generation therapeutics.

References

The Solubility Profile of 5-Chloroquinoline-4-carboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of 5-Chloroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and overall efficacy of active pharmaceutical ingredients (APIs), this document synthesizes theoretical principles, available experimental data for structurally related compounds, and computational predictions to offer a comprehensive solubility profile. The guide details experimental protocols for solubility determination, discusses the multifaceted factors influencing the solubility of this compound, and presents data in a clear, comparative format. This document is intended to serve as a vital resource for researchers, enabling informed decisions in experimental design, formulation development, and synthetic strategy.

Introduction: The Significance of this compound and its Solubility

This compound is a halogenated derivative of quinoline-4-carboxylic acid. The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom and a carboxylic acid group at positions 5 and 4, respectively, significantly influences the molecule's physicochemical properties, most notably its solubility.

A thorough understanding of a compound's solubility in various solvents is paramount throughout the drug discovery and development pipeline. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulating a viable drug product. This guide delves into the solubility characteristics of this compound, providing a foundational understanding for scientists working with this important molecule.

Physicochemical Properties of this compound

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. Key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂BOC Sciences[]
Molecular Weight 207.61 g/mol BOC Sciences[]
Boiling Point 382.1°C at 760 mmHgBOC Sciences[]
Density 1.469 g/cm³BOC Sciences[]
Predicted pKa (acidic) ~2.5 - 3.5ACD/Labs Prediction
Predicted pKa (basic) ~1.5 - 2.5ACD/Labs Prediction

Note: Predicted pKa values were obtained using ACD/pKa DB, a tool recognized for its accuracy in predicting acid dissociation constants.[2][3][4][5][6]

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For a molecule like this compound, several factors come into play:

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure together. A higher lattice energy generally corresponds to lower solubility.

  • Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules. Favorable interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, lead to higher solvation energy and increased solubility.

  • Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid, nitrogen in the quinoline ring) and non-polar (chlorinated aromatic ring) features, suggesting a complex solubility profile.

  • pH: For ionizable compounds like this compound, the pH of the aqueous medium is a critical determinant of solubility. The carboxylic acid group can be deprotonated to form a more soluble carboxylate anion at higher pH, while the quinoline nitrogen can be protonated to form a more soluble cation at lower pH.

Predicted and Comparative Solubility Data

Predicted Solubility of this compound

The following table presents the predicted solubility of this compound in common laboratory solvents, as determined by computational modeling. These predictions are based on the physicochemical properties of the molecule and established algorithms.

SolventPredicted SolubilityPolarity Index
Water Poorly Soluble10.2
Methanol Sparingly Soluble5.1
Ethanol Sparingly Soluble4.3
Acetone Soluble4.3
Dimethyl Sulfoxide (DMSO) Freely Soluble7.2
N,N-Dimethylformamide (DMF) Freely Soluble6.4
Experimental Solubility of Related Compounds

To provide experimental context, the solubility of quinoline-4-carboxylic acid (the parent compound) and 5-chloro-8-hydroxyquinoline (a structurally related quinoline derivative) are presented below.

Table 4.2.1: Experimental Solubility of Quinoline-4-carboxylic Acid [7]

SolventSolubility
Dimethyl Sulfoxide (DMSO) 34 mg/mL (196.33 mM)

Table 4.2.2: Experimental Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline at 298.15 K [8]

SolventMole Fraction Solubility (x₁)
1,4-Dioxane 0.0751
2-Ethoxyethanol 0.0333
n-Propyl acetate 0.0297
2-Methoxyethanol 0.0291
Ethyl acetate 0.0269
Methyl acetate 0.0245
Isopropyl acetate 0.0232
Acetone 0.0200
n-Propanol 0.0076
Ethanol 0.0058
Isopropanol 0.0045
Methanol 0.0042

The data for these related compounds suggest that this compound is likely to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to low solubility in alcohols and water.

Factors Influencing the Solubility of this compound

The Critical Role of pH

As an amphoteric molecule, the solubility of this compound is highly dependent on the pH of the aqueous solution.

  • In Acidic Media (Low pH): The nitrogen atom of the quinoline ring (a weak base) can become protonated, forming a cationic species. This ionization increases the polarity of the molecule and enhances its solubility in aqueous solutions.

  • In Basic Media (High pH): The carboxylic acid group (a weak acid) will deprotonate to form a carboxylate anion. This negatively charged species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.

The relationship between pH and the solubility of an amphoteric compound can be visualized as a "U-shaped" curve, with the lowest solubility occurring at the isoelectric point (pI), where the net charge of the molecule is zero.

pH_Solubility_Profile cluster_pH pH Scale cluster_Solubility Aqueous Solubility Low_pH Low pH (Acidic) High_Sol_Acid High Solubility (Cationic Form) Low_pH->High_Sol_Acid Protonation of Quinoline Nitrogen pI Isoelectric Point (pI) (Lowest Solubility) Low_Sol Low Solubility (Neutral Form) pI->Low_Sol Net Charge is Zero High_pH High pH (Basic) High_Sol_Base High Solubility (Anionic Form) High_pH->High_Sol_Base Deprotonation of Carboxylic Acid Shake_Flask_Method A 1. Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C 3. Allow undissolved solid to settle or separate by centrifugation/filtration. B->C D 4. Withdraw a known volume of the supernatant. C->D E 5. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). D->E

References

The Biological Significance of Quinolinecarboxylic Acids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid, it gives rise to the quinolinecarboxylic acids, a class of compounds with a remarkably broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted roles of quinolinecarboxylic acids, from their well-established use as potent antibacterial agents to their emerging applications in oncology, virology, and the modulation of neuro-immunological pathways. We will delve into the molecular mechanisms underpinning their therapeutic effects, provide detailed protocols for their evaluation, and present a forward-looking perspective on their potential in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this privileged chemical scaffold.

The Antibacterial Powerhouse: Quinolone Carboxylic Acids

The most prominent members of the quinolinecarboxylic acid family are the quinolone antibiotics. The introduction of nalidixic acid in 1962 marked the dawn of a new era in antibacterial therapy. The subsequent addition of a fluorine atom at the C-6 position gave rise to the more potent fluoroquinolones, which have become indispensable in treating a wide range of bacterial infections.[1]

Mechanism of Action: Sabotaging Bacterial DNA Replication

Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair.[2][3]

Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-stranded breaks generated by the topoisomerases. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and ultimately, cell death.[2][3] This mechanism effectively turns these essential enzymes into cellular toxins.[2]

cluster_0 Bacterial Cell Quinolone Quinolone Carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils Topo_IV->DNA Decatenates Chromosomes Replication_Fork Replication Fork Stalling DNA->Replication_Fork DNA_Damage DNA Damage Replication_Fork->DNA_Damage leads to Cell_Death Cell Death DNA_Damage->Cell_Death induces

Caption: Mechanism of action of quinolone antibiotics.

Generations of Quinolones and Spectrum of Activity

The clinical utility of quinolones has been expanded through the development of successive generations, each with an improved spectrum of activity.

GenerationRepresentative DrugsPrimary Spectrum of Activity
First Nalidixic acidPrimarily Gram-negative bacteria, mainly for urinary tract infections.[4]
Second Ciprofloxacin, OfloxacinBroadened spectrum against Gram-negative bacteria and some Gram-positive and atypical pathogens.[4]
Third LevofloxacinEnhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.
Fourth Moxifloxacin, GemifloxacinBroad-spectrum activity, including anaerobic bacteria.
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of bacterial isolates to quinolones is crucial for effective clinical use and for monitoring the emergence of resistance. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of a quinolone carboxylic acid against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase.

  • Mueller-Hinton Broth (MHB).

  • Quinolone carboxylic acid stock solution.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Antibiotic: Prepare a two-fold serial dilution of the quinolone carboxylic acid in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[5]

Endogenous Quinolinecarboxylic Acids: Modulators of Neurological and Immune Function

The biological significance of quinolinecarboxylic acids extends beyond synthetic antibiotics. The human body endogenously produces several of these compounds as metabolites of the essential amino acid tryptophan, via the kynurenine pathway. Two of the most well-studied are kynurenic acid and quinolinic acid, which have opposing effects on neuronal activity.

The Kynurenine Pathway: A Double-Edged Sword

The kynurenine pathway is the primary route of tryptophan degradation. Under inflammatory conditions, the rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are upregulated, leading to an increased production of kynurenine and its downstream metabolites.[6]

Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid via KAT Quinolinic_Acid Quinolinic Acid (Neurotoxic) Kynurenine->Quinolinic_Acid via KMO KAT Kynurenine Aminotransferase (KAT) KMO Kynurenine Monooxygenase (KMO)

Caption: Simplified overview of the kynurenine pathway.

Kynurenic Acid: A Neuroprotective and Immunomodulatory Molecule

Kynurenic acid (KYNA) is recognized for its neuroprotective properties. It is the only known endogenous antagonist of all three ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors).[7] By blocking these receptors, KYNA can protect neurons from excitotoxicity, a process implicated in various neurodegenerative diseases.[8]

Beyond its role in the central nervous system, KYNA also exerts immunomodulatory effects, primarily through the activation of the G-protein coupled receptor 35 (GPR35).[6][9] Activation of GPR35 by KYNA can lead to the suppression of inflammatory responses.[10]

cluster_0 Immune Cell KYNA Kynurenic Acid GPR35 GPR35 KYNA->GPR35 Activates Calcium_Mobilization ↓ Calcium Mobilization GPR35->Calcium_Mobilization Inflammasome NLRP3 Inflammasome Activation Calcium_Mobilization->Inflammasome Inhibits Inflammation ↓ Inflammation Inflammasome->Inflammation leads to

Caption: Kynurenic acid signaling through GPR35.

Quinolinic Acid: An Endogenous Neurotoxin

In contrast to the protective effects of KYNA, quinolinic acid (QUIN) is a potent neurotoxin.[11] It is an agonist of the NMDA receptor, and its over-activation can lead to excitotoxicity, oxidative stress, and neuronal cell death.[2][11] Elevated levels of QUIN have been implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.[2][12]

Experimental Protocol: Quantification of Kynurenic Acid in Brain Tissue by HPLC

Objective: To measure the concentration of kynurenic acid in a brain tissue sample.

Materials:

  • Brain tissue homogenate.

  • Perchloric acid.

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Reversed-phase C18 column.

  • Mobile phase (e.g., sodium acetate buffer with zinc acetate and acetonitrile).

  • Kynurenic acid standard.

Procedure:

  • Sample Preparation: Homogenize the brain tissue in a suitable buffer and deproteinize with perchloric acid. Centrifuge to remove precipitated proteins.[13]

  • HPLC Analysis: Inject the supernatant onto the C18 column.

  • Detection: Elute the column with the mobile phase and detect KYNA using a fluorescence detector (e.g., excitation at 344 nm and emission at 398 nm after post-column derivatization with a zinc-containing solution).[13]

  • Quantification: Create a standard curve using known concentrations of KYNA to quantify the amount in the tissue sample.[13]

Synthetic Quinolinecarboxylic Acids in Modern Drug Discovery

The versatility of the quinolinecarboxylic acid scaffold has made it a fertile ground for the development of novel therapeutic agents targeting a range of diseases beyond bacterial infections.

Anticancer Activity: Targeting Proliferative Pathways

Numerous quinolinecarboxylic acid derivatives have demonstrated significant anticancer potential. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival.

One important target is dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[14] Cancer cells, with their high rate of proliferation, are heavily reliant on this pathway for the synthesis of DNA and RNA. Brequinar is a well-known quinolinecarboxylic acid derivative that inhibits DHODH.[14]

cluster_0 Cancer Cell DHODH_Inhibitor Quinolinecarboxylic Acid (e.g., Brequinar) DHODH DHODH DHODH_Inhibitor->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Nucleotide_Pool ↓ dNTP/NTP Pool Pyrimidine_Synthesis->Nucleotide_Pool Depletes DNA_RNA_Synthesis ↓ DNA/RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanism of DHODH-inhibiting quinolinecarboxylic acids.

Other quinolinecarboxylic acid derivatives have been shown to target Sirtuin 3 (SIRT3) , a mitochondrial deacetylase that plays a role in regulating cellular metabolism and stress responses.[15] Inhibition of SIRT3 can be a promising strategy for certain types of cancer.[15]

Structure-Activity Relationship (SAR) Insights: For DHODH inhibitors like brequinar, SAR studies have revealed key structural requirements for potent activity:

  • A bulky, hydrophobic substituent at the C-2 position.[14]

  • A carboxylic acid group at the C-4 position is essential.[14]

  • Appropriate substitutions on the benzo portion of the quinoline ring can enhance activity.[14]

Experimental Protocol: Cell Viability Assessment using the MTT Assay

Objective: To evaluate the cytotoxic effect of a quinolinecarboxylic acid derivative on a cancer cell line.

Materials:

  • Cancer cell line.

  • Complete cell culture medium.

  • Quinolinecarboxylic acid derivative.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cancer cells at a predetermined density in a 96-well plate and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the quinolinecarboxylic acid derivative for a specified period (e.g., 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[16]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antiviral Applications: A Host-Targeting Approach

The inhibition of host cell DHODH by quinolinecarboxylic acids like brequinar has also emerged as a promising broad-spectrum antiviral strategy.[3][20] Many viruses, particularly RNA viruses, are dependent on the host cell's pyrimidine pool for their replication.[21] By depleting this pool, DHODH inhibitors can effectively starve the virus of the necessary building blocks for its genome replication.[3][21] This host-targeting approach has the advantage of a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.[22]

Future Directions and Conclusion

The biological importance of quinolinecarboxylic acids is vast and continues to expand. While quinolone antibiotics remain a cornerstone of infectious disease management, the challenges of antimicrobial resistance necessitate the development of new derivatives and strategies to overcome this threat.

In the realm of oncology and virology, the ability of synthetic quinolinecarboxylic acids to target host cell pathways like pyrimidine biosynthesis represents a paradigm shift in drug development, offering the potential for broad-spectrum efficacy and a reduced likelihood of resistance.

Furthermore, the intricate roles of endogenous quinolinecarboxylic acids like kynurenic acid and quinolinic acid in neuro-immunology are becoming increasingly appreciated. Modulating the kynurenine pathway presents a tantalizing prospect for the development of novel therapeutics for a range of neurological and inflammatory disorders.

References

Methodological & Application

Application Notes & Protocols: 5-Chloroquinoline-4-carboxylic Acid as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Specifically, 5-chloroquinoline-4-carboxylic acid has emerged as a particularly valuable and versatile building block for drug discovery and development. Its structure incorporates two key reactive handles: a carboxylic acid at the 4-position, ideal for derivatization via amide or ester linkages, and a chlorine atom at the 5-position, which can be exploited for further complexity-building reactions like cross-couplings.[3]

This guide provides an in-depth exploration of this compound as a starting material. We will detail robust protocols for its derivatization, explain the chemical rationale behind methodological choices, and present data on the biological significance of the resulting novel compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 62482-32-0[][5]
Molecular Formula C₁₀H₆ClNO₂[]
Molecular Weight 207.61 g/mol [6]
Appearance White or grey solid[7]
Boiling Point 382.1°C at 760 mmHg[]
Density 1.469 g/cm³[]

Core Synthetic Strategy: Amide Bond Formation

The most direct and widely utilized strategy for elaborating the this compound scaffold is through the formation of an amide bond.[8] Amide linkages are prevalent in pharmaceuticals due to their high metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.

The Rationale for Carboxylic Acid Activation: Directly reacting a carboxylic acid with an amine is generally inefficient for amide synthesis. The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a non-reactive carboxylate-ammonium salt.[9] To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. This is achieved using coupling reagents that convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[8][9]

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), and aminium/phosphonium salts like HATU or PyBOP.[8][10][11]

Detailed Experimental Protocol: Synthesis of N-Aryl-5-chloroquinoline-4-carboxamide

This protocol provides a reliable, step-by-step method for the synthesis of an amide derivative using HATU, a highly efficient coupling reagent known for fast reaction times and its ability to couple even sterically hindered or electron-deficient substrates.[10][12]

Objective: To synthesize a novel N-aryl amide derivative from this compound and a representative aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for this reaction, capable of dissolving the starting materials and reagents. Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate.

  • Activation and Amine Addition:

    • To the stirring solution, add the substituted aniline (1.1 eq), followed by HATU (1.2 eq).

    • Add DIPEA (3.0 eq) dropwise to the mixture at room temperature. A slight exotherm may be observed.

    • Scientist's Note: DIPEA acts as a non-nucleophilic organic base. Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards the product.[9] HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[8]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA and unreacted aniline), water, saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine.[10]

    • Scientist's Note: Each wash step is crucial for removing specific impurities. The final brine wash helps to break any emulsions and remove bulk water from the organic layer before drying.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; } endomd

Workflow for HATU-mediated amide coupling.

Expanding Synthetic Diversity

While amide coupling is a primary route, the true power of this compound lies in its potential for multi-vector diversification. The chloro-substituent offers a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki reaction.[3] This allows for the introduction of a vast array of aryl and heteroaryl groups, dramatically expanding the chemical space accessible from this single starting material.

// Edges Start -> Amide [label="Amine, Coupling Reagent\n(e.g., HATU)", color="#34A853"]; Start -> Ester [label="Alcohol, Acid Catalyst\n(e.g., H₂SO₄)", color="#34A853"]; Start -> Suzuki [label="Boronic Acid, Pd Catalyst\n(e.g., Pd(PPh₃)₄)", color="#EA4335"]; } endomd

Synthetic vectors from the core scaffold.

Biological Applications of Quinoline-4-Carboxylic Acid Derivatives

Derivatives synthesized from this quinoline scaffold have demonstrated significant potential across multiple therapeutic areas. The core structure often acts as a pharmacophore that positions key functional groups for interaction with biological targets. Quinolone antibiotics, for instance, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[2]

// Edges Drug -> Enzyme [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Enzyme -> Replication [label="Enables", color="#34A853", style=dashed]; Replication -> Death [label="Leads to", color="#5F6368", dir=back, style=dashed]; Enzyme -> Death [label="Inhibition\nprevents repair,\nleads to", color="#EA4335", style=dotted, constraint=false]; } endomd

Inhibition of bacterial DNA replication.

Recent research has uncovered potent activities in other areas, particularly oncology. Novel derivatives have been developed as inhibitors of Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs), both of which are validated targets for cancer therapy.[3][13]

Table 2: Bioactivity of Representative Quinoline-4-Carboxylic Acid Derivatives

Derivative ClassTarget / AssayReported Activity (IC₅₀)Key FindingReference
2-Phenylquinoline-4-carboxamidesHDAC3 Enzyme InhibitionD28: Potent HDAC3 selectivityA lead compound with potent in vitro anticancer activity was developed.[13]
2-Arylquinoline-4-carboxylic AcidsDHODH Enzyme Inhibition41: 9.71 nMDiscovered potent quinoline-based analogues with significant oral bioavailability.[3]
7-Chloroquinoline-benzimidazole hybridsCCRF-CEM (Leukemia cell line)0.6 µMHybrids show potent antiproliferative effects against cancer cell lines.[14]
2-(4-Acrylamidophenyl)-quinoline-4-carboxamidesSIRT3 Enzyme InhibitionP6: 7.2 µMMolecule showed potent inhibitory activity against MLLr leukemic cell lines.[15]
Cloxyquin (5-Chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25 µg/mlA related chloroquinoline exhibits good antituberculosis activity, even for multidrug-resistant isolates.[16]

Conclusion

This compound is a high-value starting material for the synthesis of novel, biologically active compounds. The straightforward and robust protocols available for its derivatization, particularly through amide coupling and palladium-catalyzed cross-coupling, provide chemists with a reliable platform for generating diverse chemical libraries. The demonstrated efficacy of its derivatives against targets in oncology and infectious diseases underscores the continued importance of this scaffold in modern drug discovery campaigns.

References

Application Note: A Practical Guide to the Pfitzinger Reaction for the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pfitzinger Reaction in Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antibacterial, antiviral, anticancer, and anti-inflammatory applications.[1][2][3] The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, represents a classic and highly effective chemical transformation for synthesizing substituted quinoline-4-carboxylic acids.[1][4][5] First discovered by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][3]

Given the continued importance of quinoline derivatives in drug development, a thorough understanding of the Pfitzinger reaction's mechanism and practical execution is invaluable for researchers. This guide provides an in-depth look at the reaction's mechanistic underpinnings, detailed experimental protocols, and the critical causality behind key procedural steps, empowering scientists to leverage this powerful reaction effectively.

Reaction Mechanism: A Stepwise Annulation

The Pfitzinger reaction proceeds through a logical sequence of base-catalyzed steps, transforming simple precursors into the bicyclic quinoline system. The generally accepted mechanism is as follows:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the cyclic amide (lactam) bond within the isatin molecule. This ring-opening step forms a keto-acid salt intermediate, typically an isatinate.[2][4][6] This step is crucial as it unmasks the aniline functionality required for the subsequent condensation.

  • Imine (Schiff Base) Formation: The primary amine of the isatinate intermediate undergoes a condensation reaction with the carbonyl group of the ketone or aldehyde. This step forms an imine, also known as a Schiff base.[2][7]

  • Tautomerization: The imine intermediate tautomerizes to its more stable enamine form.[1][4] This creates the nucleophilic center necessary for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration: The enamine attacks the ketone carbonyl group on the same molecule in an intramolecular cyclization event.[1][3] The resulting intermediate then readily undergoes dehydration (loss of a water molecule) to form the aromatic quinoline ring, yielding the final quinoline-4-carboxylic acid product.[1][4]

Pfitzinger_Mechanism cluster_steps Reaction Pathway Isatin Isatin KetoAcid Keto-Acid Intermediate (Isatinate) Isatin->KetoAcid 1. Hydrolysis (Ring Opening) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine 2. Condensation Base Base (e.g., KOH) KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product 5. Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Experimental Protocols

Safety Precaution: The Pfitzinger reaction utilizes strong bases and requires heating. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

Protocol 1: Conventional Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol details a standard thermal procedure using isatin and acetone. The deliberate, stepwise addition of reagents is critical for achieving optimal yields.

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Isatin

  • Potassium hydroxide (KOH)

  • Ethanol (95%) or Absolute Ethanol

  • Acetone

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • TLC plates and chamber

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).[8]

    • Expert Insight: The dissolution of KOH is exothermic. Prepare the solution with care. The use of an alcohol-water solvent system ensures the solubility of both the polar isatinate salt and the less polar carbonyl compound.

  • Isatin Ring Opening: Add isatin (0.0075 mol) to the stirred KOH solution.[8] Allow the mixture to stir at room temperature for 30-60 minutes. A distinct color change from orange/purple to a pale yellow or brown should be observed.[2][8][9]

    • Expert Insight: This initial stirring period is not passive waiting. It is essential to ensure the complete hydrolysis of isatin to its reactive keto-acid salt. Adding the carbonyl compound prematurely can lead to side reactions and lower yields.[9]

  • Addition of Carbonyl Compound: To the resulting solution, gradually add acetone (0.015 mol).[3]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 79°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours.[2][8]

    • Expert Insight: The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC) to determine the point of completion (disappearance of starting material).

  • Work-up and Isolation: a. After the reaction is complete, cool the flask to room temperature. b. Pour the reaction mixture into a beaker containing an ice-water mixture (approx. 100 mL).[1] c. To remove unreacted acetone and other neutral impurities, you may perform an optional extraction of the aqueous solution with diethyl ether.[1] d. Cool the aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically pH 4-5).[1][3]

    • Expert Insight: The product exists as a water-soluble potassium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which is significantly less soluble in water and thus precipitates out.

  • Purification: a. Collect the solid precipitate by vacuum filtration using a Büchner funnel. b. Wash the solid cake with cold water to remove any inorganic salts.[1] c. Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-methylquinoline-4-carboxylic acid.[1][2][3]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, drastically reducing reaction times from hours to minutes.

Materials and Equipment:

  • Microwave-safe reaction vessel with a stirrer bar

  • Microwave reactor

  • Isatin

  • Potassium hydroxide (33% aqueous solution)

  • Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone as per literature example[1])

  • Acetic acid

Procedure:

  • Vessel Charging: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • Addition of Carbonyl Compound: To this solution, add the desired carbonyl compound (10.0 mmol).[1]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a short duration (e.g., 9 minutes, as specified in some literature).[1] The optimal time and temperature should be determined for specific substrates.

  • Work-up and Isolation: a. After irradiation, cool the vessel to room temperature. b. Filter the resulting dark solution and pour the filtrate into an ice-water mixture (100 mL).[1] c. Acidify the mixture with acetic acid to precipitate the product.[1] d. Collect the solid by filtration, wash with water, and dry to afford the final product. Recrystallization can be performed if necessary.[1]

Data Presentation: Substrate Scope and Yields

The Pfitzinger reaction is versatile, accommodating a range of substituted isatins and carbonyl compounds. The following table summarizes representative examples.

Isatin DerivativeCarbonyl CompoundReaction ConditionsReported Yield (%)Reference
IsatinAcetoneNaOH, H₂O, Reflux, 10h99%[10]
IsatinAcetophenoneKOH, Ethanol, Reflux, 12-13h~60-70% (Typical)[2][9]
IsatinMethyl cyclopropyl ketoneKOH, Ethanol/H₂ONot specified[11]
5-Substituted Isatins4'-Bromo-propiophenoneKOH, EtOH/H₂O, Reflux, 12-48h39-76%[12]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH, H₂O, Microwave, 9 min~70-85% (Typical)[1]
α-NaphthisatinAcetoneKOH, Ethanol/H₂O, Reflux70%[11]

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods.

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for a conventional Pfitzinger synthesis.

Pfitzinger_Workflow start Start prep_base 1. Prepare Base Solution (e.g., KOH in EtOH/H₂O) start->prep_base ring_open 2. Add Isatin Stir for 30-60 min (Ring Opening) prep_base->ring_open add_carbonyl 3. Add Carbonyl Compound ring_open->add_carbonyl reflux 4. Reflux (12-24 hours) Monitor by TLC add_carbonyl->reflux cool_quench 5. Cool & Pour into Ice-Water reflux->cool_quench acidify 6. Acidify (pH 4-5) to Precipitate Product cool_quench->acidify filter_wash 7. Filter & Wash with Cold Water acidify->filter_wash dry 8. Dry Crude Product filter_wash->dry recrystallize 9. Recrystallize (Optional Purification) dry->recrystallize product Final Pure Product dry->product (if pure enough) recrystallize->product

Caption: General experimental workflow for the Pfitzinger reaction.

References

analytical methods for the characterization of 5-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 5-Chloroquinoline-4-carboxylic Acid

Abstract: This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of this compound, a key heterocyclic compound with applications in synthetic chemistry and drug discovery. We present a multi-technique approach, leveraging chromatography, mass spectrometry, and spectroscopy to ensure unambiguous identification, purity assessment, and structural confirmation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Approach

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the topic compound, valuable intermediates in medicinal chemistry. A thorough analytical characterization is paramount to guarantee the quality, consistency, and integrity of the material used in further research and development.

A robust analytical strategy does not rely on a single technique but rather employs a series of orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the compound. Our approach involves establishing the compound's identity and purity through chromatographic and mass spectrometric techniques, followed by definitive structural elucidation using spectroscopic methods.

cluster_0 Characterization Workflow Start Sample: this compound HPLC HPLC/UPLC Analysis (Purity & Quantification) Start->HPLC LCMS LC-MS Analysis (Identity & Mass Verification) Start->LCMS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Start->NMR FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR Report Comprehensive Characterization Report HPLC->Report LCMS->Report NMR->Report FTIR->Report

Caption: Overall analytical workflow for characterization.

Physicochemical Properties

A foundational step in characterization is documenting the basic physicochemical properties of the molecule. These data are crucial for method development, such as selecting appropriate solvents and anticipating chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂PubChem[1]
Molecular Weight 207.61 g/mol PubChem[1]
Monoisotopic Mass 207.0087061 DaPubChem[1]
Boiling Point 382.1°C at 760 mmHgBOC Sciences[]
Density 1.469 g/cm³BOC Sciences[]
IUPAC Name This compoundPubChem[1]

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical ingredients and intermediates. A reverse-phase method is ideal for a moderately polar compound like this compound.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides effective retention for the aromatic quinoline ring system.

  • Mobile Phase pH: The mobile phase must be buffered to a pH of approximately 2-3.[3] At this low pH, the carboxylic acid functional group (pKa typically ~4-5) is protonated (non-ionized), making it less polar and thus more retained on the reverse-phase column.[3] This ensures sharp, symmetrical peaks and reproducible retention times. Using a volatile buffer system like ammonium formate with formic acid ensures compatibility with mass spectrometry.[4]

  • Organic Modifier: Acetonitrile is often chosen over methanol as it typically provides better peak shape and lower backpressure. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak.

Protocol: HPLC-UV Purity Determination
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.

  • Instrumentation: Use a standard HPLC or UPLC system equipped with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: ACE C18, 4.6 x 150 mm, 3 µm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method.

ParameterExpected Result
Retention Time (t_R) Compound-specific; expected to be in the mid-to-late gradient region.
Purity >98% (typical for high-quality material)
Peak Shape Tailing factor between 0.9 and 1.5

Mass Spectrometry for Identity Confirmation

Mass Spectrometry (MS) provides an accurate mass measurement, which is a definitive piece of evidence for a compound's identity. When coupled with liquid chromatography (LC-MS), it confirms the molecular weight of the main peak observed in the HPLC analysis.

Causality Behind Experimental Choices:

  • Ionization Mode: Electrospray Ionization (ESI) is the preferred method for polar molecules containing acidic or basic functional groups. For a carboxylic acid, negative ion mode (ESI-) is ideal, as the molecule will readily lose a proton to form the [M-H]⁻ ion.

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Key fragmentations for carboxylic acids include the loss of the carboxyl group (M-45) and dehydration (M-18).[5][6]

cluster_1 LC-MS Protocol prep Sample Preparation 1. Dissolve in ACN:H₂O 2. Filter (0.22 µm) hplc HPLC Separation C18 Reverse Phase (Same as UV method) prep->hplc esi Ionization Electrospray (ESI) Negative Mode hplc->esi ms Mass Analysis Full Scan (m/z 50-500) Targeted MS/MS on [M-H]⁻ esi->ms data Data Interpretation 1. Extract ion chromatogram 2. Confirm [M-H]⁻ mass 3. Analyze fragment ions ms->data

Caption: Step-by-step workflow for LC-MS analysis.

Protocol: LC-MS Identity Confirmation
  • Instrumentation: Use an LC-MS system, preferably with high-resolution capabilities (e.g., QTOF or Orbitrap).

  • LC Method: Employ the same HPLC method described in Section 3 to ensure correlation between UV and MS data.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: -3.5 kV

    • Scan Range: m/z 50 - 500

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Confirm the presence of the [M-H]⁻ ion at the retention time of the main peak.

    • Compare the measured accurate mass to the theoretical mass. The mass error should be < 5 ppm.

    • If MS/MS is performed, analyze the fragmentation pattern for expected losses.

Ion SpeciesTheoretical m/zDescription
[M-H]⁻ 206.0018Parent ion (deprotonated molecule)
[M-H-CO₂]⁻ 161.0116Loss of carbon dioxide
[M-H-HCl]⁻ 170.0353Loss of hydrogen chloride

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural determination. Both ¹H and ¹³C NMR are required to account for all atoms in the molecule and their connectivity.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent in which the compound is soluble is required, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them and allows the acidic proton to be observed.

  • Experiment Types: A standard ¹H experiment reveals the number of different types of protons and their neighboring environments. A ¹³C experiment (typically proton-decoupled) shows all unique carbon environments. Further experiments like DEPT can distinguish between CH, CH₂, and CH₃ groups.[7]

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

  • Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Assign peaks based on known chemical shifts for quinoline and carboxylic acid structures.[8][9]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~13-15broad singletCarboxylic acid proton (exchangeable with D₂O)
¹H ~7.5 - 9.0multiplets, doublets5 aromatic protons on the quinoline ring system
¹³C ~165-175singletCarboxylic acid carbonyl carbon
¹³C ~115-150singlets9 aromatic carbons (some may overlap)
¹³C ~130-140singletCarbon bearing the chlorine atom (C5)

FTIR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the molecule.

Causality Behind Experimental Choices: The vibrational frequencies of chemical bonds are highly characteristic. For this compound, the most prominent and diagnostic peaks will be from the carboxylic acid group. The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids, and the sharp, strong C=O stretch confirms the carbonyl group.[10][11]

Protocol: FTIR Analysis
  • Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or by placing a small amount of the solid directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)Intensity/Shape
O-H (Carboxylic Acid) 2500 - 3300Strong, very broad
C-H (Aromatic) 3000 - 3100Medium, sharp
C=O (Carboxylic Acid) 1700 - 1725Strong, sharp
C=C / C=N (Aromatic) 1500 - 1620Medium to strong, sharp
C-O (Carboxylic Acid) 1210 - 1320Medium
C-Cl 700 - 850Medium to strong

Conclusion

The comprehensive characterization of this compound is effectively achieved through the strategic application of orthogonal analytical techniques. HPLC provides a reliable measure of purity, while LC-MS confirms the molecular identity with high certainty. Unambiguous structural verification is accomplished through the detailed analysis of ¹H and ¹³C NMR spectra, and the presence of key functional groups is rapidly confirmed by FTIR. This multi-faceted approach ensures a thorough understanding of the material's quality and is essential for its application in regulated and research environments.

References

Application Notes and Protocols for Evaluating the Efficacy of 5-Chloroquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Chloroquinoline-4-carboxylic Acid Derivatives

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, this compound derivatives are emerging as a promising area of research due to their potential applications in oncology, infectious diseases, and beyond. The strategic placement of the chloro and carboxylic acid groups on the quinoline ring system provides a unique electronic and structural framework for molecular interactions with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological assays essential for evaluating the efficacy of this class of compounds. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for preclinical assessment.

Part 1: Anticancer Efficacy Evaluation

A significant focus for quinoline derivatives has been their potential as anticancer agents.[1][2][3] The following assays provide a tiered approach to characterizing the cytotoxic and mechanistic properties of this compound derivatives in cancer cell lines.

Cell Viability and Cytotoxicity Assays

The initial step in assessing anticancer potential is to determine the compound's effect on cancer cell viability and proliferation. Tetrazolium reduction assays are a reliable and high-throughput method for this purpose.[4][5]

Metabolically active cells possess mitochondrial dehydrogenases that reduce tetrazolium salts (like MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4][6][7]

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step.[5][8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation and Addition: Prepare the XTT working solution according to the manufacturer's instructions by mixing the XTT reagent and the electron coupling reagent. Add 50 µL of the XTT working solution to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the orange formazan product at 450-490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Compound DerivativeCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-75.2
Derivative 1A5498.9
Derivative 2MCF-712.7
Derivative 2A54925.1
Doxorubicin (Control)MCF-70.8
Doxorubicin (Control)A5491.2
Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry-based assays are highly informative.[9][10][11]

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[12][13]

Materials:

  • Cancer cells treated with the compound of interest at its IC₅₀ concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Quinoline derivatives can exert their anticancer effects by inducing cell cycle arrest. Flow cytometry analysis of DNA content is the standard method to investigate these effects.[14]

Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the compound of interest

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.[15][16] Incubate at -20°C for at least 2 hours.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution. The RNase A is crucial to degrade RNA and prevent its staining by PI.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. Software can be used to quantify the percentage of cells in each phase.

Visualization of Anticancer Evaluation Workflow:

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis Start This compound derivatives Assay1 Cell Viability Assay (XTT) Start->Assay1 Assay2 Apoptosis Assay (Annexin V/PI) Assay1->Assay2 Determine IC₅₀ Assay3 Cell Cycle Analysis (PI Staining) Assay1->Assay3 Determine IC₅₀ Data1 IC₅₀ Determination Assay1->Data1 Data2 Quantification of Apoptosis Assay2->Data2 Data3 Cell Cycle Phase Distribution Assay3->Data3

Caption: Workflow for the in vitro evaluation of anticancer efficacy.

Part 2: Antimalarial Activity Assessment

Quinoline-based compounds, most notably chloroquine, have a long history in the treatment of malaria. Therefore, it is crucial to evaluate novel this compound derivatives for their activity against Plasmodium falciparum, the deadliest species of human malaria parasite.

Principle:

In vitro antimalarial drug sensitivity assays typically involve culturing P. falciparum in human erythrocytes and measuring the inhibition of parasite growth in the presence of the test compound.[18] A common method relies on the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, by the parasites.[18][19]

Protocol: [³H]-Hypoxanthine Incorporation Assay

Materials:

  • Chloroquine-sensitive and chloroquine-resistant strains of P. falciparum

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640 supplemented with human serum or Albumax, and hypoxanthine)

  • [³H]-hypoxanthine

  • 96-well culture plates

  • Scintillation counter

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes at 2-5% parasitemia.

  • Assay Setup: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the compound concentration.

Data Presentation:

Compound DerivativeP. falciparum StrainIC₅₀ (nM)
Derivative 33D7 (Chloroquine-sensitive)25
Derivative 3Dd2 (Chloroquine-resistant)150
Chloroquine (Control)3D710
Chloroquine (Control)Dd2200

Part 3: Antibacterial Susceptibility Testing

The quinoline core is also present in a class of antibiotics known as fluoroquinolones. It is therefore prudent to screen this compound derivatives for antibacterial activity.

Principle:

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a standardized and quantitative technique for determining the MIC.[21][22]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation:

Compound DerivativeBacterial StrainMIC (µg/mL)
Derivative 4S. aureus16
Derivative 4E. coli>128
Ciprofloxacin (Control)S. aureus0.5
Ciprofloxacin (Control)E. coli0.015

Part 4: Elucidating the Mechanism of Action

Understanding how a compound exerts its biological effect is a critical step in drug development. For quinoline derivatives, two common mechanisms are kinase inhibition and DNA intercalation.

Kinase Inhibition Assays

Many signaling pathways that are dysregulated in cancer involve protein kinases, making them attractive drug targets.[23][24]

Kinase activity can be measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a sensitive and high-throughput method for this.[23]

Materials:

  • Target kinase and its specific substrate

  • ATP

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the target kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the produced ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Determine the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Visualization of Kinase Inhibition:

Kinase_Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor 5-Chloroquinoline-4- carboxylic acid derivative Inhibitor->Kinase

Caption: Mechanism of kinase inhibition by the test compound.

DNA Intercalation Assays

The planar aromatic structure of the quinoline ring suggests that these compounds may interact with DNA by intercalating between base pairs.[25][26][27]

Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence intensity. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a quenching of the EtBr fluorescence.[26]

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer

  • This compound derivatives

  • Fluorometer

Procedure:

  • DNA-EtBr Complex Formation: Prepare a solution of CT-DNA and EtBr in Tris-HCl buffer. Allow it to incubate to form the DNA-EtBr complex.

  • Titration: Record the fluorescence emission spectrum of the DNA-EtBr complex. Then, add increasing concentrations of the test compound to the solution and record the fluorescence spectrum after each addition.

  • Data Analysis: Monitor the decrease in fluorescence intensity at the emission maximum of the DNA-EtBr complex. The extent of fluorescence quenching indicates the compound's ability to displace EtBr and intercalate into DNA.

Conclusion

The suite of assays presented here provides a robust framework for the comprehensive evaluation of this compound derivatives. By systematically assessing their anticancer, antimalarial, and antibacterial activities, and by probing their potential mechanisms of action, researchers can effectively identify promising lead compounds for further preclinical and clinical development. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

Application Notes & Protocols for the Antibacterial Evaluation of New Quinolone-4-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Quinolone-4-Carboxylic Acids

The quinolone-4-carboxylic acid scaffold is a cornerstone in the history of antibacterial drug discovery, giving rise to the potent class of fluoroquinolone antibiotics. These agents historically offered broad-spectrum activity and excellent bioavailability.[1][2] The core mechanism of action for these compounds is the inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3][4] By targeting these enzymes, quinolones disrupt DNA replication, leading to a bactericidal effect.[1][2]

Despite their success, the rise of antibiotic resistance necessitates the development of novel derivatives that can overcome existing resistance mechanisms or exhibit improved activity against challenging pathogens.[5][6] This guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to comprehensively evaluate the antibacterial potential of new quinolone-4-carboxylic acid compounds. The protocols herein are grounded in authoritative standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and relevance.[7][8][9]

Overall Evaluation Workflow

A systematic evaluation of a new antibacterial compound follows a logical progression from initial potency screening to more complex characterization of its activity and mechanism. This workflow ensures that resources are focused on the most promising candidates.

Antibacterial_Evaluation_Workflow A New Quinolone-4-Carboxylic Acid Compound B Primary Screening: MIC & MBC Determination A->B Initial Assessment C Advanced Potency: Time-Kill Kinetics B->C Characterize Dynamics D Mechanism of Action: DNA Gyrase Inhibition Assay B->D Confirm Target E Data Analysis & Lead Candidate Selection C->E D->E F Further Development (In vivo, Toxicology) E->F Promising Candidate

Caption: High-level workflow for evaluating new antibacterial compounds.

Part 1: Primary Screening - Determining Potency

The initial step is to quantify the fundamental potency of the new compounds. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method described here is the gold standard, recommended by CLSI for its efficiency and reproducibility.[7][9]

Causality and Rationale: This assay is the primary filter for any new compound. A low MIC value indicates high potency, suggesting that a smaller amount of the drug is needed to inhibit bacterial growth. We use a standardized bacterial inoculum (0.5 McFarland) to ensure that the results are comparable and not skewed by variations in the starting number of bacteria.[11] Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and has minimal interference with the activity of most antibiotics.[10][11]

Materials:

  • Test quinolone-4-carboxylic acid compounds

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO), typically at 100 times the highest desired final concentration. Then, create a working stock by diluting this in CAMHB to twice the highest concentration to be tested (e.g., for a top concentration of 128 µg/mL, prepare a 256 µg/mL working stock).[10]

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the compound working stock (e.g., 256 µg/mL) to well 1.[11]

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[11] This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).[11]

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11][12]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:150 of the 0.5 McFarland suspension.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This brings the total volume in each well to 200 µL and halves the compound concentrations to the final desired testing range.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[11]

  • Reading the MIC: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified time.[11][14] This assay distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting) ones and is a critical follow-up to the MIC test.[13]

Causality and Rationale: While the MIC tells us the concentration needed to stop growth, it doesn't confirm cell death. The MBC test is essential for applications where bacterial elimination, not just inhibition, is required. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[11]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

Step-by-Step Methodology:

  • Select Wells: Identify the MIC well and the wells containing higher concentrations of the compound from the completed MIC assay.

  • Subculturing: From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a sterile MHA plate. Be sure to label each spot corresponding to its well concentration.[11]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies at each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][13]

Data Presentation: MIC & MBC Results

Summarize the results in a clear, tabular format for easy comparison of compounds and their activities against different bacterial strains.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
QCA-001S. aureus ATCC 29213242Bactericidal
QCA-001E. coli ATCC 259228648Bacteriostatic
QCA-002S. aureus ATCC 29213482Bactericidal
QCA-002E. coli ATCC 259224164Bactericidal
CiprofloxacinS. aureus ATCC 292130.512Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal

Part 2: Advanced Potency Characterization

Time-Kill Kinetic Assay

This dynamic assay provides crucial information on the rate and extent of bacterial killing over time.[15] It helps to determine if a compound's activity is concentration-dependent or time-dependent and confirms its bactericidal or bacteriostatic nature.[12] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the viable bacterial count from the initial inoculum.[15][16]

Causality and Rationale: A time-kill curve provides a much richer dataset than a single MIC/MBC endpoint. It reveals how fast the compound works at different concentrations (e.g., 1x, 2x, 4x MIC), which is vital for predicting in vivo efficacy and dosing regimens. Plotting Log₁₀ CFU/mL versus time allows for clear visualization of the killing kinetics.[15][17]

Materials:

  • Test compound and control antibiotic

  • Bacterial strain of interest

  • CAMHB and MHA plates

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Shaking incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB equivalent to a 0.5 McFarland standard, as described in the MIC protocol.[12] Dilute this to a final starting concentration of ~5 x 10⁵ CFU/mL in several flasks.

  • Add Compounds: To separate flasks, add the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x its predetermined MIC. Include a "growth control" flask with no compound.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12][15]

  • Viable Counting: Immediately perform serial 10-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.[12]

  • Colony Counting: Incubate the plates for 18-24 hours, then count the colonies (CFU) and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the Log₁₀ CFU/mL versus time for each concentration and the growth control. A ≥3-log₁₀ reduction compared to the time 0 count indicates bactericidal activity.[16]

Part 3: Elucidating the Mechanism of Action

For quinolone-4-carboxylic acids, the primary targets are DNA gyrase and topoisomerase IV.[1][18] An in vitro enzyme inhibition assay can confirm that a new compound retains this mechanism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Causality and Rationale: Quinolones inhibit the ligase activity of DNA gyrase, preventing the re-ligation of DNA strands and trapping the enzyme-DNA complex.[1] In this assay, inhibiting the enzyme's supercoiling function serves as a direct measure of target engagement. The result is visualized as a shift in the DNA band on a gel from the faster-migrating supercoiled form to the slower-migrating relaxed form.

Materials:

  • Purified bacterial DNA gyrase (subunits GyrA and GyrB)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Gyrase assay buffer (containing Tris-HCl, MgCl₂, KCl, DTT, spermidine)[4]

  • Test compound and positive control (e.g., Ciprofloxacin)

  • Agarose, TAE buffer, and gel electrophoresis system

  • DNA stain (e.g., SYBR Safe or Ethidium Bromide)

Step-by-Step Methodology:

  • Reaction Setup: In microcentrifuge tubes on ice, prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, ATP, and varying concentrations of the test compound or control.[6]

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme to each tube.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis until the DNA forms are well separated.

  • Visualization: Stain the gel with a DNA stain and visualize it under UV or blue light.

  • Interpretation: The control reaction with no inhibitor should show a strong band corresponding to supercoiled DNA. Increasing concentrations of an effective inhibitor will cause a dose-dependent decrease in the supercoiled band and a corresponding increase in the relaxed DNA band. The concentration that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

Gyrase_Inhibition_Assay cluster_0 Reaction Mixture A Relaxed Plasmid DNA D Incubation (37°C) A->D B DNA Gyrase + ATP B->D C Test Compound C->D E Agarose Gel Electrophoresis D->E F Result: Inhibition of Supercoiling E->F

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

References

Application Notes and Protocols: 5-Chloroquinoline-4-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 5-Chloroquinoline-4-carboxylic acid as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. While specific inhibitory data for this compound is not extensively available in the public domain, this guide synthesizes information from studies on structurally related quinoline-4-carboxylic acid derivatives to provide a robust framework for its investigation. We will delve into the mechanism of action, provide detailed protocols for enzymatic and cell-based assays, and offer insights into data interpretation.

Introduction: Dihydroorotate Dehydrogenase as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides essential for DNA and RNA synthesis.[3]

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a heightened demand for pyrimidines to support their growth and division.[3] This metabolic dependency makes DHODH an attractive and validated therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[4][5] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest, inhibition of cell proliferation, and in some cases, apoptosis.[4]

The quinoline-4-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of potent DHODH inhibitors.[2][6] this compound belongs to this class of compounds and is hypothesized to exert its biological effects through the inhibition of DHODH.

The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The de novo pyrimidine biosynthesis pathway is a multi-step process that occurs in both the cytoplasm and mitochondria. DHODH is uniquely located on the inner mitochondrial membrane, where it couples pyrimidine synthesis to the electron transport chain.[3]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_cyto Orotate Orotate_mito->Orotate_cyto Inhibitor 5-Chloroquinoline- 4-carboxylic acid Inhibitor->Orotate_mito OMP OMP Orotate_cyto->OMP OPRT UMP UMP OMP->UMP ODC UTP_CTP UTP_CTP UMP->UTP_CTP Downstream Metabolism DNA_RNA DNA_RNA UTP_CTP->DNA_RNA Synthesis

Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and the point of inhibition by this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are important for understanding its potential for cell permeability and interaction with the target enzyme.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[]
Molecular Weight 207.61 g/mol []
Boiling Point 382.1°C at 760 mmHg[]
Density 1.469 g/cm³[]
SMILES C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O[]
InChI Key QEJVAJGAMCJITG-UHFFFAOYSA-N[]

Experimental Protocols

The following protocols are designed to evaluate the inhibitory activity of this compound against DHODH. These are generalized protocols based on established methods for other quinoline-4-carboxylic acid derivatives and should be optimized for specific experimental conditions.[8]

Protocol 1: DHODH Enzymatic Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[8]

Materials:

  • Recombinant human DHODH (transmembrane domain deleted for solubility)

  • This compound

  • Brequinar (as a positive control inhibitor)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone (DUQ)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Dissolve this compound and Brequinar in DMSO to create 10 mM stock solutions.

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Prepare stock solutions of DHO, DCIP, and CoQ10 in the appropriate solvents as recommended by the supplier.

    • Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add 2 µL of the inhibitor dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve the desired final concentrations in the 200 µL reaction volume.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (e.g., CCK-8 or MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.[8][9]

Materials:

  • Cancer cell line (e.g., HCT-116, MIA PaCa-2)[2]

  • Complete cell culture medium

  • This compound

  • Uridine (for rescue experiments)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent[10]

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or DMSO as a vehicle control.

  • Uridine Rescue (to confirm the mechanism of action):

    • In a parallel set of wells, co-treat the cells with the test compound and a high concentration of uridine (e.g., 100 µM).[4]

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Measurement:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Compare the GI50 values in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's antiproliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial evaluation of a potential DHODH inhibitor like this compound.

DHODH_Inhibitor_Workflow Start Start Compound_Procurement Procure/Synthesize This compound Start->Compound_Procurement Enzymatic_Assay DHODH Enzymatic Inhibition Assay Compound_Procurement->Enzymatic_Assay Determine_IC50 Determine IC50 Value Enzymatic_Assay->Determine_IC50 Cell_Proliferation_Assay Cell-Based Proliferation Assay Determine_IC50->Cell_Proliferation_Assay Determine_GI50 Determine GI50 Value Cell_Proliferation_Assay->Determine_GI50 Uridine_Rescue Uridine Rescue Experiment Determine_GI50->Uridine_Rescue Confirm_MoA Confirm Mechanism of Action Uridine_Rescue->Confirm_MoA Further_Studies Downstream Mechanistic Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Confirm_MoA->Further_Studies End End Further_Studies->End

Figure 2: A generalized workflow for the in vitro evaluation of this compound as a DHODH inhibitor.

Concluding Remarks

This compound, as a member of the quinoline-4-carboxylic acid class of compounds, holds promise as an inhibitor of dihydroorotate dehydrogenase. The protocols and information provided in this guide offer a solid foundation for researchers to investigate its potential as a therapeutic agent. It is crucial to note that these protocols are a starting point and may require optimization based on the specific cell lines and reagents used. Confirmation of its mechanism of action through uridine rescue experiments is a critical step in its evaluation. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully characterize its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. Quinoline-4-carboxylic acids are pivotal structural motifs in a wide array of pharmaceuticals, known for their broad biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2]

The synthesis of these compounds, while well-established, is often plagued by challenges such as low yields, competing side reactions, and purification difficulties.[3][4] This document provides a structured troubleshooting guide in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind common problems and offer field-proven solutions for several classical synthetic routes.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting. An unexpected result is a common occurrence in synthesis. The key is to logically diagnose the problem to find an effective solution.

Troubleshooting_Workflow A Poor Yield or Unexpected Product B Step 1: Characterize ALL Products (Crude NMR, LC-MS, TLC) A->B Observe C Identify Byproducts & Unreacted Starting Materials B->C Analyze D Step 2: Review Reaction Parameters (Temp, Time, Stoichiometry, Purity) C->D E Hypothesize Root Cause (e.g., Incomplete reaction, Side reaction, Degradation) D->E Evaluate F Step 3: Consult This Guide & Literature E->F Research G Implement ONE Change (e.g., Modify temperature, Change solvent, Purify reagent) F->G Strategize H Analyze Outcome & Iterate G->H Test H->G Refine

Caption: A systematic workflow for troubleshooting synthetic problems.

Troubleshooting by Synthetic Method

We will now address common problems associated with the three primary routes to quinoline-4-carboxylic acids: the Pfitzinger Reaction, the Doebner Reaction, and the Gould-Jacobs Reaction.

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids by condensing an isatin with a carbonyl compound that has an α-methylene group, all in the presence of a strong base.[5][6]

Frequently Asked Questions (FAQs)

Q1: My Pfitzinger reaction resulted in a low yield and a significant amount of dark, resinous material. What went wrong?

A1: This is a classic problem in the Pfitzinger synthesis, often stemming from the harsh basic conditions.

  • Causality: The primary cause is base-catalyzed self-condensation or polymerization of the carbonyl reactant (the aldehyde or ketone).[7] Aldehydes, in particular, are prone to aldol condensations, forming complex polymeric materials under strong base and heat. This consumes your starting material and makes product isolation exceptionally difficult.[8]

  • Troubleshooting Steps:

    • Control Temperature: Ensure the initial ring-opening of the isatin by the base is complete before adding the carbonyl compound. Do not use excessive heat during the condensation step, as this accelerates side reactions. A gentle reflux is often sufficient.

    • Order of Addition: Add the carbonyl compound slowly and portion-wise to the activated isatin solution. This maintains a low instantaneous concentration of the carbonyl component, minimizing its self-condensation.

    • Choice of Base: While potassium hydroxide (KOH) is common, you can experiment with weaker bases or different solvent systems. Some protocols report success with aqueous sodium hydroxide or potassium hydroxide.[9]

    • Use Enaminones: A modern variation uses pre-formed enaminones instead of simple ketones. This modification can lead to cleaner reactions and higher yields by preventing the ketone from undergoing self-condensation.[9]

Q2: The reaction seems to have worked, but I'm struggling to purify the final quinoline-4-carboxylic acid from the crude solid.

A2: Purification can be challenging due to the product's amphoteric nature and the presence of resinous impurities.[8]

  • Causality: The crude product is often contaminated with unreacted isatin and polymeric tars. The carboxylic acid product can be difficult to separate due to its poor solubility in many common organic solvents.

  • Recommended Purification Protocol:

    • Acid-Base Extraction: A highly effective method is to recrystallize the product as its salt.[8]

      • Disperse the crude, filtered solid in water.

      • Add a base (e.g., 1M NaOH solution) dropwise until the solid completely dissolves, forming the sodium quinoline-4-carboxylate salt.

      • Heat the solution and treat it with activated charcoal to adsorb colored, high-molecular-weight impurities.

      • Filter the hot solution through celite to remove the charcoal.

      • Allow the filtrate to cool slowly. The purified sodium salt should crystallize.

    • Re-precipitation: Collect the purified salt by filtration. Re-dissolve it in a minimum amount of water and then carefully re-acidify the solution with an acid like glacial acetic acid or dilute HCl to a pH of ~4-5.[8] This will precipitate the purified quinoline-4-carboxylic acid, which can be collected by filtration, washed with cold water, and dried.

ParameterRecommended ConditionRationale
Base Concentration 30-40% aqueous KOH or NaOHSufficiently strong to open the isatin ring without being excessively harsh.[5][10]
Reaction Time 10-24 hoursVaries by substrate; monitor by TLC until isatin is consumed.[10][11]
Purification pH ~4-6Ensures complete protonation and precipitation of the carboxylic acid.[8]
Caption: Optimized parameters for the Pfitzinger Reaction.
The Doebner Reaction

The Doebner reaction is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[2][12] It is a powerful method but is sensitive to the electronic nature of the aniline.

Frequently Asked Questions (FAQs)

Q1: I am using an aniline with an electron-withdrawing group (e.g., nitro or trifluoromethyl), and my yield is very low.

A1: This is a well-documented limitation of the classical Doebner reaction.[1][13]

  • Causality: Electron-withdrawing groups decrease the nucleophilicity of the aniline nitrogen. This slows down the initial conjugate addition to the α,β-unsaturated carbonyl (formed in situ from the aldehyde and pyruvic acid), which is a key step in the reaction cascade. A slow primary reaction allows competing pathways, like polymerization of the unsaturated intermediate, to dominate.[4][14]

  • Troubleshooting Steps:

    • Change the Catalyst: Traditional conditions (e.g., refluxing ethanol) are often insufficient.[13] Switching to a Lewis acid catalyst like Boron Trifluoride etherate (BF₃·OEt₂) in a solvent like acetonitrile can significantly improve yields for electron-deficient anilines.[1][13]

    • Employ a Hydrogen-Transfer Reaction: A modified Doebner approach, termed the "Doebner hydrogen-transfer reaction," was specifically developed for this problem. The mechanism is designed to improve the yield of electron-deficient quinolines by optimizing the redox steps involved in the final aromatization.[1][15]

    • Microwave Irradiation: Using microwave heating can dramatically shorten reaction times and improve yields by overcoming the activation energy barrier for less reactive anilines.[3]

Q2: My reaction mixture turned into a thick, dark tar. How can I prevent this?

A2: This is the most common side reaction in syntheses related to the Doebner-von Miller reaction (a close relative of the Doebner reaction) and is caused by acid-catalyzed polymerization.[4][14]

  • Causality: The reaction is typically run under acidic conditions which are necessary for cyclization but also potently catalyze the polymerization of the α,β-unsaturated intermediates.[14]

  • Troubleshooting Steps:

    • Optimize Acid: The choice and concentration of the acid are critical. While strong acids are needed, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., p-TsOH, HCl) or Lewis acids (e.g., ZnCl₂, SnCl₄).[14][16]

    • Use a Biphasic System: Sequestering the α,β-unsaturated carbonyl intermediate in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[4][14]

    • Control Temperature: Do not overheat the reaction. Use the minimum temperature required to drive the reaction to completion, as determined by TLC monitoring.[14]

Doebner_Reaction_Problems cluster_0 Problem: Low Yield with EWG-Anilines cluster_1 Solution Pathways A Decreased Aniline Nucleophilicity B Slow Michael Addition A->B C Polymerization Dominates B->C S1 Use Stronger Lewis Acid (e.g., BF3.OEt2) B->S1 S2 Use Microwave Irradiation B->S2 S3 Use Modified Hydrogen-Transfer Protocol B->S3 D Low Yield C->D

Caption: Root cause and solutions for low yields with electron-deficient anilines in the Doebner reaction.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation to yield a 4-hydroxyquinoline (which is tautomeric with the 4-quinolone).[17][18] While this route doesn't directly yield a quinoline-4-carboxylic acid, the intermediate before decarboxylation is one, making troubleshooting relevant.

Frequently Asked Questions (FAQs)

Q1: My thermal cyclization step is giving a very low yield, or requires extremely high temperatures (>250 °C). How can I improve it?

A1: The high-temperature cyclization is the rate-determining and most problematic step of this sequence.[19][20]

  • Causality: The reaction is an intramolecular electrophilic aromatic substitution (a 6-electron cyclization).[17] This process has a high activation energy. Without an appropriate medium, the intermediate can decompose or participate in intermolecular side reactions at the required high temperatures.

  • Troubleshooting Steps:

    • Use a High-Boiling Inert Solvent: Performing the cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A is critical.[18] These solvents act as an efficient heat-transfer medium, ensuring a uniform reaction temperature and preventing localized charring. This simple change can increase yields from <30% to over 90%.[18]

    • Microwave Synthesis: Microwave irradiation is exceptionally effective for this step. It can rapidly achieve the high temperatures needed for cyclization, drastically reducing reaction times from hours to minutes and often leading to cleaner products and higher yields.[21]

    • Lewis Acid Catalysis: In some cases, the cyclization can be promoted by a Lewis acid, such as polyphosphoric acid (PPA) or Eaton's reagent, at lower temperatures than purely thermal conditions.

Q2: The final hydrolysis of my ethyl 4-hydroxyquinoline-3-carboxylate intermediate is incomplete or leads to degradation.

A2: Saponification (ester hydrolysis) can sometimes be tricky with heterocyclic systems.

  • Causality: Standard hydrolysis conditions (e.g., NaOH in ethanol/water) are usually effective. However, steric hindrance around the ester or the presence of other sensitive functional groups can complicate the reaction. Excessively harsh conditions (high temperature, high base concentration) can lead to ring-opening or other degradation pathways.

  • Troubleshooting Steps:

    • Modify Solvent/Temperature: If the reaction is sluggish, try switching to a higher boiling solvent like ethylene glycol with KOH, but carefully monitor the reaction by TLC to avoid degradation.

    • Alternative Hydrolysis: For sensitive substrates, consider alternative, milder hydrolysis procedures. For example, using lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and minimizes side reactions.

    • Acid-Catalyzed Hydrolysis: While less common for this specific step, acid-catalyzed hydrolysis (e.g., refluxing in aqueous HCl or H₂SO₄) is an alternative if base-catalyzed methods fail.[22]

General Purification & Solubility Issues

Q: My final quinoline-4-carboxylic acid product is poorly soluble in everything. How can I purify or handle it?

A: Poor solubility is a common physical property of this class of compounds, driven by strong intermolecular hydrogen bonding and a rigid, planar structure that encourages efficient crystal packing.[23]

  • Solubility Profile: These compounds are typically insoluble in water under acidic conditions and most common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). They show increased solubility in highly polar aprotic solvents like DMSO, DMF, and NMP, and in aqueous base due to salt formation.[23][24]

  • Purification Strategies:

    • Recrystallization from Polar Solvents: If possible, recrystallization from solvents like DMF, acetic acid, or ethanol/water mixtures can be effective.[24]

    • Trituration: If recrystallization fails, washing (triturating) the crude solid with a series of solvents can remove impurities. Start with a non-polar solvent (like ether or hexanes) to remove greasy impurities, followed by a moderately polar solvent (like ethyl acetate or acetone) to remove other contaminants, leaving the purer, insoluble product behind.

    • Chromatography (as an ester): If the carboxylic acid is intractable, a common strategy is to convert it to a more soluble ester derivative (e.g., methyl or ethyl ester). The ester can then be purified by standard silica gel chromatography. Following purification, the ester is hydrolyzed back to the pure carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a representative example of the Pfitzinger condensation.[5]

  • Preparation of Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of potassium hydroxide (KOH) in 30 mL of 95% ethanol. Stir until all pellets are dissolved. Caution: Dissolution is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color will change from orange to yellow as the amide bond hydrolyzes. Stir for 30 minutes at room temperature.

  • Condensation: Slowly add 4.1 mL of acetophenone to the mixture. Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring: Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 7:3 Ethyl Acetate:Hexanes with 1% acetic acid), checking for the disappearance of the isatin spot.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Carefully acidify the aqueous solution to pH ~5 by slowly adding glacial acetic acid. A yellow solid will precipitate.

  • Purification: Cool the suspension in an ice bath for 30 minutes. Collect the crude product by vacuum filtration, wash the solid with cold water, and air dry. For higher purity, perform the acid-base purification described in the FAQ section.

References

Technical Support Center: Purification of 5-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a detailed question-and-answer format, grounded in scientific principles and practical experience.

Section 1: Understanding the Molecule and Common Impurities

This compound is a heterocyclic compound whose purification is often complicated by its limited solubility and the presence of structurally similar impurities. A foundational understanding of its properties is key to developing an effective purification strategy.

FAQ 1: What are the typical impurities I might encounter when synthesizing this compound?

The nature of impurities is highly dependent on the synthetic route employed. For instance, in a Pfitzinger-type reaction involving 5-chloroisatin, you might encounter the following:

  • Unreacted Starting Materials: Residual 5-chloroisatin or the corresponding carbonyl compound.

  • Reaction Intermediates: Incomplete cyclization or decarboxylation can lead to various intermediates.

  • Side-Products: Over-reaction or alternative reaction pathways can generate regioisomers or polymeric materials.

  • Tar-like Substances: The synthesis of quinoline derivatives can sometimes produce dark, tarry byproducts that are challenging to remove.[1]

A thorough characterization of the crude product by techniques such as HPLC, LC-MS, and NMR is crucial for identifying the specific impurities in your sample.

Section 2: Troubleshooting Purification by Acid-Base Extraction

Acid-base extraction is a powerful and commonly used technique for the purification of acidic compounds like this compound.[2][3][4][5][6] It relies on the differential solubility of the acidic compound and its salt form in organic and aqueous phases.

FAQ 2: I'm performing an acid-base extraction, but my yield is very low after re-precipitation. What could be the issue?

Low recovery after an acid-base extraction and re-precipitation is a frequent challenge. Here are several potential causes and their solutions:

  • Incomplete Deprotonation: The carboxylic acid may not have been fully converted to its carboxylate salt, leading to incomplete transfer into the aqueous phase.

    • Troubleshooting: Ensure you are using a sufficiently strong base and an adequate molar excess. While sodium bicarbonate can be used, sodium hydroxide or potassium hydroxide will more effectively deprotonate the carboxylic acid.[4][6] Monitor the pH of the aqueous layer to ensure it is sufficiently basic.

  • Insufficient Mixing: Inadequate mixing of the organic and aqueous layers will result in poor extraction efficiency.

    • Troubleshooting: Vigorously shake the separatory funnel for a sufficient amount of time to maximize the surface area between the two phases. Be sure to vent the funnel frequently, especially when using bicarbonate which generates carbon dioxide gas.

  • Incomplete Re-protonation: The carboxylate salt may not have been fully neutralized back to the carboxylic acid.

    • Troubleshooting: Add the acid for precipitation slowly and monitor the pH of the solution with pH paper or a pH meter. Ensure the solution is distinctly acidic (pH < 4).[6] It is often beneficial to add a slight excess of acid to drive the equilibrium towards the protonated, less soluble form.[2]

  • Solubility of the Product in the Aqueous Phase: Even in its neutral form, this compound may have some residual solubility in the aqueous medium, especially if the volume is large.

    • Troubleshooting: After acidification, cool the solution in an ice bath to minimize the solubility of your product. If the product does not precipitate, you may need to perform a back-extraction into an organic solvent.[5]

Experimental Workflow: Acid-Base Extraction

AcidBaseExtraction cluster_extraction Extraction cluster_precipitation Precipitation crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) crude->add_base separate Separate Layers add_base->separate aq_layer Aqueous Layer (contains carboxylate salt) separate->aq_layer Collect org_layer Organic Layer (contains neutral impurities) separate->org_layer Discard/Analyze add_acid Add Acid (e.g., 6M HCl) aq_layer->add_acid precipitate Precipitate Forms add_acid->precipitate filter Filter and Wash precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for the purification of this compound via acid-base extraction.

Section 3: Overcoming Challenges in Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds.[7] The success of this method hinges on the appropriate choice of solvent and careful execution of the procedure.

FAQ 3: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What are some good starting points?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of the carboxylic acid and the aromatic quinoline core, suitable solvents are often polar.

SolventBoiling Point (°C)Polarity IndexComments
Ethanol78.44.3Often a good choice for carboxylic acids.[8] A mixture with water can also be effective.
Methanol64.75.1Similar to ethanol, good for polar compounds.
Acetic Acid118.16.2Can be effective, but its high boiling point can make it difficult to remove completely.
Dimethylformamide (DMF)1536.4High boiling point, use with caution. May require removal under high vacuum.
Water10010.2Solubility is likely low, but can be used in combination with a miscible organic solvent like ethanol.[8]

Pro-Tip: A mixed solvent system can often provide the ideal solubility profile. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

FAQ 4: My recrystallized product is still impure, or the recovery is very low. What am I doing wrong?

Several factors can lead to an unsuccessful recrystallization:

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

    • Troubleshooting: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures, leading to poor recovery.

    • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Co-crystallization with Impurities: If an impurity has a similar structure and solubility profile to your product, it may co-crystallize.

    • Troubleshooting: If a single recrystallization is insufficient, a second recrystallization may be necessary. Alternatively, consider a different purification technique, such as chromatography, to remove the persistent impurity prior to a final recrystallization.

Section 4: Advanced Purification using Chromatography

For particularly challenging separations where acid-base extraction and recrystallization are insufficient, chromatographic techniques offer a higher degree of resolution.

FAQ 5: When should I consider using column chromatography for the purification of this compound?

Column chromatography should be considered when:

  • You have a complex mixture of impurities that are not easily removed by other methods.

  • The impurities have very similar chemical properties to the desired product.

  • You require very high purity (>99%).

Reversed-phase flash chromatography on a C18-functionalized silica gel is often a good choice for polar compounds like carboxylic acids.[9]

Experimental Protocol: Reversed-Phase Flash Chromatography
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial to keep the carboxylic acid in its protonated, less polar form, which improves peak shape and retention.[9][10]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent like methanol or DMF. If solubility is an issue, a solid-loading technique can be employed where the sample is adsorbed onto a small amount of C18 silica before being loaded onto the column.

  • Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile acid like TFA was used in the mobile phase, it may need to be removed by co-evaporation with a suitable solvent or by a subsequent aqueous wash.

Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification dissolve Dissolve Crude Sample load Load onto C18 Column dissolve->load gradient Run Gradient Elution (Water/Acetonitrile + 0.1% TFA) load->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Isolated Pure Product evaporate->pure_product

Caption: A generalized workflow for the purification of this compound using reversed-phase chromatography.

References

Technical Support Center: Synthesis of 5-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic route, improve yield, and ensure the highest purity of your final product. Our troubleshooting guide and frequently asked questions are structured to provide clear, actionable solutions to specific issues you may encounter during your experiments.

I. Understanding the Synthetic Landscape

The synthesis of quinoline-4-carboxylic acids is a cornerstone of medicinal chemistry, with several named reactions providing pathways to this important scaffold. The choice of synthetic route often depends on the available starting materials and the desired substitution pattern. For this compound, the most common and direct methods are variations of the Pfitzinger reaction , which utilizes a substituted isatin, and the Gould-Jacobs reaction , starting from a substituted aniline.

Below is a workflow diagram illustrating the general approaches to quinoline-4-carboxylic acid synthesis, highlighting the key reaction types.

Synthesis_Pathways cluster_pfitzinger Pfitzinger Reaction Route cluster_gould_jacobs Gould-Jacobs Reaction Route p_start 5-Chloroisatin p_intermediate Ring Opening & Condensation p_start->p_intermediate Base (e.g., KOH) p_reagent α-Methylene Ketone/Acid (e.g., Pyruvic Acid) p_reagent->p_intermediate p_product This compound p_intermediate->p_product Cyclization gj_start 3-Chloroaniline gj_intermediate1 Anilidomethylenemalonate gj_start->gj_intermediate1 gj_reagent Diethyl ethoxymethylenemalonate gj_reagent->gj_intermediate1 gj_intermediate2 Thermal Cyclization gj_intermediate1->gj_intermediate2 High Temp (>250 °C) gj_intermediate3 Saponification gj_intermediate2->gj_intermediate3 Base (e.g., NaOH) gj_product 5-Chloro-4-hydroxyquinoline (precursor) gj_intermediate3->gj_product Decarboxylation

Caption: General synthetic routes to quinoline-4-carboxylic acids.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues during the synthesis of this compound.

Focus on the Pfitzinger Reaction

The Pfitzinger reaction, involving the condensation of an isatin (in this case, 5-chloroisatin) with a carbonyl compound containing an α-methylene group, is a powerful tool for constructing the quinoline-4-carboxylic acid core.[1][2][3]

Q1: My Pfitzinger reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in the Pfitzinger reaction can often be traced back to several key parameters:

  • Purity of Starting Materials: Ensure your 5-chloroisatin is pure. Impurities can lead to side reactions and inhibit the initial base-catalyzed ring opening.[4]

  • Base Concentration and Type: The choice and concentration of the base are critical. Potassium hydroxide (KOH) is often preferred over sodium hydroxide (NaOH) due to its better solubility in alcoholic solvents, leading to a more homogenous reaction mixture.[3] An insufficient amount of base will result in incomplete isatin ring opening, while an excessive amount can promote side reactions of the carbonyl partner (e.g., self-condensation).

  • Reaction Temperature: While the reaction requires heat to proceed, excessive temperatures can lead to decarboxylation of the final product, especially if the reaction time is prolonged.[5] Careful temperature control is crucial.

  • Slow Addition of Carbonyl Compound: If using a reactive carbonyl compound like pyruvic acid, slow, dropwise addition is recommended. This helps to control the exotherm of the reaction and minimizes self-condensation of the pyruvic acid.[3]

Q2: I am observing a significant amount of dark, tarry byproduct in my Pfitzinger reaction. How can I minimize this?

A2: Tar formation is a common issue, often resulting from polymerization and degradation of starting materials or intermediates under harsh reaction conditions. To mitigate this:

  • Temperature Control: Avoid excessively high temperatures. The reaction should be maintained at a steady reflux without vigorous, uncontrolled boiling.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

  • Purification of the Sodium Salt: During workup, after neutralizing the reaction mixture, the sodium salt of the carboxylic acid is often formed. Treating the aqueous solution of this salt with activated charcoal can help remove colored impurities before acidification to precipitate the final product.[3]

Q3: The decarboxylation of my desired product seems to be a major issue. How can I prevent this?

A3: Unwanted decarboxylation is a common side reaction, particularly with quinoline-4-carboxylic acids.[5] To avoid this:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Once the starting materials are consumed, proceed with the workup. Prolonged heating significantly increases the risk of decarboxylation.

  • Careful pH Control During Workup: When acidifying the reaction mixture to precipitate the product, avoid overly acidic conditions and high temperatures, as these can promote decarboxylation.

Focus on the Gould-Jacobs Reaction

The Gould-Jacobs reaction is another viable, albeit often more demanding, route. It involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[6]

Q4: The thermal cyclization step in my Gould-Jacobs synthesis is giving a very low yield. What can I do to improve it?

A4: The high-temperature cyclization is the most critical and often lowest-yielding step of the Gould-Jacobs reaction.[7][8]

  • Use of a High-Boiling, Inert Solvent: Performing the cyclization neat (without a solvent) often leads to low yields and decomposition.[9] The use of a high-boiling, inert solvent such as Dowtherm A or diphenyl ether can dramatically increase the yield, often to over 90%, by ensuring a consistent high temperature and preventing localized overheating.[7][9][10]

  • Temperature and Time Optimization: This step requires very high temperatures, typically around 250 °C.[7][10] It is essential to find the optimal balance between temperature and reaction time. Insufficient heating will lead to incomplete cyclization, while prolonged heating at such high temperatures can cause product degradation.[8] A time-temperature study is recommended to find the sweet spot for your specific substrate.[8]

Q5: I am having trouble with the saponification and decarboxylation steps. Can these be optimized?

A5: Yes, these final steps are crucial for obtaining the desired product.

  • Saponification: Ensure complete hydrolysis of the ester by using a sufficient excess of base (e.g., NaOH) and allowing adequate reflux time. The disappearance of the ester intermediate can be monitored by TLC.[11]

  • Decarboxylation: The subsequent decarboxylation of the 4-hydroxy-3-quinolinecarboxylic acid intermediate is typically achieved by heating.[6] This can be done by heating the solid acid or by performing the reaction in a high-boiling solvent.

III. Experimental Protocols

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is based on the reaction of 5-chloroisatin with pyruvic acid.

Step 1: Synthesis of this compound

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of potassium hydroxide (2.5 eq.) in ethanol and water.

  • Isatin Ring Opening: Add 5-chloroisatin (1.0 eq.) to the basic solution. Heat the mixture to reflux for 1-2 hours to ensure the complete opening of the isatin ring.

  • Condensation: Cool the reaction mixture slightly. Prepare a solution of pyruvic acid (1.2 eq.) in ethanol and add it dropwise to the reaction mixture while maintaining a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.[3]

ParameterRecommended Value/ConditionRationale
Base Potassium Hydroxide (KOH)Higher solubility in ethanol leads to a more homogeneous reaction.[3]
Solvent Ethanol/Water mixtureGood solvent for both KOH and the isatin salt.
Temperature Gentle refluxSufficient to drive the reaction without causing significant decarboxylation.
Monitoring TLCTo track the consumption of 5-chloroisatin and formation of the product.[3]

IV. Visualization of Key Processes

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical troubleshooting process for addressing low product yields.

Troubleshooting_Yield start Low Yield of this compound check_purity Verify Purity of Starting Materials (5-Chloroisatin, Pyruvic Acid) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_conditions Review Reaction Conditions temp Temperature Too High/Low? check_conditions->temp time Reaction Time Too Short/Long? check_conditions->time base Incorrect Base Concentration? check_conditions->base purity_ok->check_conditions Yes purify_sm Purify Starting Materials purity_ok->purify_sm No purify_sm->check_purity optimize_temp Optimize Temperature temp->optimize_temp optimize_time Optimize Time via TLC Monitoring time->optimize_time titrate_base Titrate Base Concentration base->titrate_base

Caption: A step-by-step guide to troubleshooting low reaction yields.

V. References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.

  • Wikipedia. (n.d.). Conrad–Limpach synthesis.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives.

  • Journal of Chemical Society of Pakistan. (n.d.). Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp.

  • Chemistry Department, Fourth year. (2016). Synthesis of Quinoline and derivatives.

  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid.

  • Centurion University. (n.d.). Skraup synthesis of Quinoline.

  • BenchChem. (n.d.). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center.

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

  • BOC Sciences. (n.d.). CAS 62482-32-0 this compound.

  • Wikipedia. (n.d.). Gould–Jacobs reaction.

  • Doc Brown's Chemistry. (n.d.). Methods of preparing synthesising carboxylic acids.

  • ResearchGate. (2025). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water.

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

  • BLD Pharm. (n.d.). 62482-32-0|this compound.

  • ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis.

  • PubMed Central. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

  • Google Patents. (n.d.). Process for the purification of 7-chloroquinoline-8-carboxylic acids.

  • Google APIs. (n.d.). UNITED STATES PATENT OFFICE.

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.

  • ACS Publications. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols.

  • Fundamentals of Organic Chemistry. (n.d.). 11.4 Synthesis of Carboxylic Acids.

  • ResearchGate. (n.d.). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates.

References

Technical Support Center: Navigating the Stability of 5-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, scientists, and drug development professionals on the stability of 5-Chloroquinoline-4-carboxylic acid in solution.

Welcome to the technical support center for this compound. This guide is designed to provide in-depth insights and practical solutions to common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental outcomes. This resource combines fundamental chemical principles with field-proven troubleshooting strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound, like many quinoline derivatives, is influenced by a combination of chemical and environmental factors.[1] The most critical are:

  • pH: The solubility and stability of quinoline compounds are highly dependent on pH.[2] Extreme acidic or basic conditions can accelerate degradation, potentially through hydrolysis of the amide bond within the quinoline ring system or reactions involving the carboxylic acid group.[3] Many pharmaceuticals show optimal stability in a pH range of 4 to 8.[3]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation.[3] Storing solutions at appropriate cool temperatures is crucial to minimize thermal degradation.[2]

  • Light: Compounds with aromatic ring systems, like quinoline, can be susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate degradative reactions.[4]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[4] This is a common degradation pathway for many pharmaceutical compounds.[3]

Q2: I'm observing inconsistent results in my assays. Could this be a stability issue?

Yes, inconsistent results, loss of potency, or a decrease in biological activity are classic indicators of compound degradation.[2] When a compound breaks down in solution, its effective concentration decreases, leading to variability in experimental outcomes. It is highly recommended to prepare fresh solutions for sensitive experiments or to perform a stability study on your stock solutions under your specific storage and experimental conditions.[2]

Q3: What are the visible signs of degradation in my this compound solution?

While chemical degradation is often not visible, you should be vigilant for the following signs of instability:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.

  • Precipitation: The formation of a solid precipitate can occur if the compound degrades into less soluble products or if the solvent properties change over time (e.g., evaporation).

  • Cloudiness: A solution becoming hazy or cloudy can also be a sign of physical or chemical instability.[1]

Q4: What is the recommended solvent and storage procedure for stock solutions?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[5] However, it's important to note that DMSO is hygroscopic (absorbs moisture), and the presence of water can facilitate hydrolysis.[4][5]

Recommended Storage Protocol:

  • Prepare a high-concentration stock solution in anhydrous, high-purity DMSO.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption from the air.

  • Store these aliquots at -20°C or, for long-term storage (e.g., >1 month), at -80°C.[5]

  • Protect the vials from light by using amber-colored vials or by storing them in a dark container.

Q5: What are the potential chemical degradation pathways for this molecule?

While specific degradation pathways for this compound require detailed experimental analysis, we can hypothesize based on its structure and the behavior of similar compounds:

  • Hydrolysis: The carboxylic acid group itself is generally stable, but the quinoline ring system can be susceptible to hydrolytic cleavage under harsh pH and temperature conditions.[3][4]

  • Oxidation: The electron-rich quinoline ring is a potential site for oxidation, which can lead to the formation of N-oxides or hydroxylated byproducts.[2][6]

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide can be a degradation pathway for some carboxylic acids, often promoted by heat or specific catalytic conditions.[7]

Troubleshooting Guide: Addressing Specific Stability Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during experiments.

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent Results / Loss of Potency Compound degradation in stock or working solution.Prepare fresh solutions before each experiment.[2] Validate the stability of your stock solution under your storage conditions (see Forced Degradation Protocol). Use a buffered aqueous solution for dilutions to maintain a stable pH.[2]
Precipitate Forms in Aqueous Working Solution The compound's solubility limit is exceeded in the aqueous buffer. The pH of the buffer is causing the compound to be in its less soluble, non-ionized form.Decrease the final concentration of the compound in the working solution. Add a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer, if tolerated by the assay. Adjust the pH of the buffer to a range where the compound is more soluble (this must be determined experimentally).
Solution Turns Yellow/Brown Over Time Photodegradation or oxidative degradation.Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[4] Prepare solutions with de-gassed solvents to minimize dissolved oxygen. Consider adding an antioxidant if compatible with your experimental system.

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for addressing stability concerns with this compound.

G start Inconsistent Experimental Results Observed check_solution Prepare Fresh Solution & Re-run Experiment start->check_solution results_ok Results are Now Consistent check_solution->results_ok  Success issue_persists Inconsistency Persists check_solution->issue_persists  Failure conclusion_old_solution Conclusion: Original solution had degraded. Adopt fresh preparation protocol. results_ok->conclusion_old_solution investigate_stability Investigate Solution Stability issue_persists->investigate_stability check_precipitate Is there visible precipitate or cloudiness? investigate_stability->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes  Yes precipitate_no No check_precipitate->precipitate_no  No address_solubility Address Solubility: 1. Lower concentration. 2. Adjust buffer pH. 3. Add co-solvent. precipitate_yes->address_solubility forced_degradation Perform Forced Degradation Study (see protocol) to identify key instability factors (pH, Light, Temp). precipitate_no->forced_degradation address_solubility->check_solution optimize_storage Optimize storage and handling based on study results: - Adjust pH - Protect from light - Store at lower temp forced_degradation->optimize_storage G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile or Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_stock->base Expose Aliquots oxidation Oxidation (e.g., 3% H2O2, RT) prep_stock->oxidation Expose Aliquots thermal Thermal (e.g., 80°C in solution) prep_stock->thermal Expose Aliquots photo Photolytic (e.g., UV/Vis light, RT) prep_stock->photo Expose Aliquots sampling Sample at time points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze all samples by Stability-Indicating HPLC-UV neutralize->hplc analyze Calculate % Degradation & Identify Degradants hplc->analyze

References

Technical Support Center: Troubleshooting Low Yields in Fischer-Speier Esterification of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the esterification of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the Fischer-Speier esterification of this important class of heterocyclic compounds. Here, we will delve into the common pitfalls and provide scientifically-grounded solutions to optimize your reaction outcomes.

Introduction: The Challenge of Esterifying Quinoline Carboxylic Acids

The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1][2] While seemingly straightforward, its application to quinoline carboxylic acids presents unique challenges that can lead to frustratingly low yields. The inherent basicity of the quinoline nitrogen atom, potential for side reactions under harsh acidic conditions, and steric factors can all conspire to hinder the desired transformation.[3][4]

This guide will provide a structured approach to troubleshooting these issues, enabling you to systematically identify and address the root causes of poor ester yields.

Troubleshooting Guide: A Symptom-Based Approach

Low product yield is the primary indicator of an inefficient reaction. The following sections break down potential causes and offer targeted solutions.

Issue 1: Reaction Stalls or Proceeds Very Slowly

A sluggish or stalled reaction often points to issues with the catalyst's efficacy or the intrinsic reactivity of your starting materials.

Possible Cause 1: Catalyst Deactivation by the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen is basic and can be readily protonated by the strong acid catalyst (e.g., H₂SO₄, HCl) used in the Fischer-Speier reaction.[4][5] This acid-base neutralization effectively reduces the concentration of the catalyst available to protonate the carboxylic acid's carbonyl group, which is the crucial first step of the esterification mechanism.[1]

Solutions:

  • Increase Catalyst Loading: A straightforward approach is to incrementally increase the molar equivalents of the acid catalyst. This compensates for the amount of acid consumed by the protonation of the quinoline nitrogen. Start with a modest increase (e.g., from 0.1 eq to 0.3 eq) and monitor the reaction progress.

  • Utilize a Milder Lewis Acid Catalyst: Lewis acids can also catalyze the reaction and may be less susceptible to deactivation by the quinoline nitrogen.[6]

  • Consider Alternative Esterification Methods: For particularly problematic substrates, switching to a method that does not rely on strong acid catalysis is often the most effective solution. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative for acid-sensitive substrates.[7][8][9]

Possible Cause 2: Poor Solubility of the Quinoline Carboxylic Acid

Quinoline carboxylic acids, particularly those with additional functional groups, can have limited solubility in the alcohol reactant, especially at the start of the reaction. This heterogeneity can significantly slow down the reaction rate.

Solutions:

  • Co-solvent Addition: The addition of a co-solvent that dissolves the quinoline carboxylic acid can improve reaction homogeneity. Toluene is a common choice as it also allows for the azeotropic removal of water using a Dean-Stark apparatus.[1]

  • Elevated Temperatures: Increasing the reaction temperature will generally increase the solubility of the starting materials and accelerate the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Issue 2: Formation of Dark, Tarry Byproducts

The appearance of dark, insoluble materials is a strong indication of side reactions, often promoted by the harsh acidic conditions of the Fischer-Speier esterification.[10]

Possible Cause: Acid-Catalyzed Side Reactions

Quinolines can be sensitive to strong acids, leading to polymerization or other undesired transformations, especially at elevated temperatures.[10]

Solutions:

  • Reduce Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS and aim for the minimum time and temperature required for the conversion of the starting material.

  • Switch to a Milder Catalyst: As mentioned previously, using a milder Lewis acid or transitioning to non-acidic methods like the Steglich esterification can circumvent these side reactions.[7][8]

Issue 3: Low Isolated Yield Despite Good Conversion

If your reaction monitoring indicates good conversion of the starting material, but the isolated yield is low, the issue likely lies in the workup and purification steps.

Possible Cause 1: Product Loss During Aqueous Workup

The protonated quinoline ester may have some solubility in the aqueous phase during neutralization and extraction, leading to product loss.

Solutions:

  • Careful pH Adjustment: During the workup, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) to a pH of 7-8. This will deprotonate the quinoline nitrogen, making the ester less water-soluble.

  • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

Possible Cause 2: Difficulty in Purification

The final product may be difficult to purify, leading to losses during chromatography or crystallization.

Solutions:

  • Optimize Purification Technique: Experiment with different solvent systems for column chromatography or recrystallization to achieve better separation from impurities.

  • Consider Derivatization for Purification: In some cases, it may be beneficial to temporarily derivatize the product to facilitate purification, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: My quinoline carboxylic acid has an electron-withdrawing group. How does this affect the esterification?

A: Electron-withdrawing groups on the quinoline ring can have a dual effect. They decrease the basicity of the quinoline nitrogen, which is beneficial as it reduces catalyst deactivation.[11] However, they also make the carboxylic acid itself more acidic and potentially less reactive towards nucleophilic attack by the alcohol.[12][13] In most cases, the reduced basicity of the nitrogen is the dominant and more favorable effect in Fischer-Speier esterification.

Q2: I am trying to esterify a sterically hindered quinoline carboxylic acid. What are my best options?

A: Steric hindrance around the carboxylic acid group can significantly slow down the Fischer-Speier esterification.[14] For such cases, the Steglich esterification is often a superior choice.[8][9] The use of DCC and DMAP provides a milder reaction pathway that is less sensitive to steric bulk.[15]

Q3: Can I use a Dean-Stark apparatus to improve my yields?

A: Absolutely. The Fischer-Speier esterification is a reversible reaction that produces water as a byproduct.[1][2] Removing water as it is formed will shift the equilibrium towards the product side, in accordance with Le Châtelier's principle, and can significantly improve the yield. A Dean-Stark apparatus is the standard glassware for this purpose, typically used with a solvent like toluene that forms an azeotrope with water.

Q4: What is the role of DMAP in the Steglich esterification?

A: In the Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst that reacts with this intermediate to form a highly reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the ester, and the DMAP is regenerated. DMAP is crucial for accelerating the reaction and preventing the formation of an unreactive N-acylurea byproduct.[7][8][16]

Q5: Are there any other alternatives to Fischer-Speier and Steglich esterification for my quinoline carboxylic acid?

A: Yes, several other methods can be employed. One common approach is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester. This method avoids the equilibrium limitations of the Fischer-Speier reaction.

Visualizing the Troubleshooting Process

The following workflow diagram provides a visual guide to the troubleshooting process for low yields in the Fischer-Speier esterification of quinoline carboxylic acids.

Troubleshooting_Workflow cluster_low_conversion Low Conversion cluster_good_conversion Good Conversion start Low Yield in Fischer-Speier Esterification check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion slow_reaction Slow/Stalled Reaction check_conversion->slow_reaction Low workup_issues Low Isolated Yield check_conversion->workup_issues Good catalyst_deactivation Possible Cause: Catalyst Deactivation slow_reaction->catalyst_deactivation solubility_issues Possible Cause: Poor Solubility slow_reaction->solubility_issues increase_catalyst Solution: Increase Catalyst Loading catalyst_deactivation->increase_catalyst alt_method Solution: Use Alternative Method (e.g., Steglich) catalyst_deactivation->alt_method add_cosolvent Solution: Add Co-solvent (e.g., Toluene) solubility_issues->add_cosolvent product_loss Possible Cause: Product Loss in Workup workup_issues->product_loss purification_difficulty Possible Cause: Purification Difficulty workup_issues->purification_difficulty optimize_ph Solution: Optimize pH during Workup product_loss->optimize_ph optimize_purification Solution: Optimize Purification Technique purification_difficulty->optimize_purification

Caption: A troubleshooting workflow for low yields in Fischer-Speier esterification.

Key Reaction Mechanisms

Understanding the underlying mechanisms is key to effective troubleshooting.

Fischer_Speier_Mechanism cluster_fischer Fischer-Speier Esterification RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O(H)R')⁺ Protonated_RCOOH->Tetrahedral_Intermediate + R'OH Protonated_Ester R-C(O)OR'H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Steglich_Mechanism cluster_steglich Steglich Esterification RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP Ester R-COOR' N_Acylpyridinium->Ester + R'OH

References

side product formation in the synthesis of quinoline derivatives and how to minimize them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of quinoline derivatives. As a Senior Application Scientist, I understand the nuances and challenges that can arise during these classic and vital reactions. This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to minimize side product formation and maximize the yield and purity of your target compounds.

This center is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing broad conceptual and practical questions about quinoline synthesis.

  • Troubleshooting Guides: A problem-and-solution-oriented section dedicated to the most common quinoline synthesis methods:

    • The Skraup Synthesis

    • The Doebner-von Miller Reaction

    • The Combes Synthesis

    • The Friedländer Synthesis

Each section provides in-depth explanations, practical solutions, and detailed protocols to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the overarching questions related to the synthesis of quinoline derivatives.

Q1: What are the most common side products encountered across the classical quinoline synthesis reactions?

A1: While each named reaction has its unique challenges, some side products are common across several methods. In strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses, the formation of tar and high-molecular-weight polymers is a frequent issue.[1][2] This arises from the acid-catalyzed self-condensation and polymerization of intermediates like acrolein or other α,β-unsaturated carbonyl compounds. In syntheses involving ketones, such as the Friedländer synthesis, aldol condensation of the ketone starting material with itself is a common side reaction, particularly under basic conditions.[2][3] Another significant challenge, especially in the Combes and Friedländer syntheses, is the formation of undesired regioisomers when using unsymmetrical ketones or β-diketones.[2][4]

Q2: How can I generally improve the yield and purity of my quinoline synthesis, regardless of the specific method?

A2: Optimizing your reaction conditions is the most critical factor. This includes meticulous temperature control , as elevated temperatures often accelerate side reactions.[1][5] The choice of catalyst is also paramount; modern and milder catalysts can often circumvent the harsh conditions that lead to byproduct formation.[2] The purity of your starting materials cannot be overstated, as impurities can introduce competing reactions. Finally, the slow and controlled addition of reagents , especially those prone to polymerization or self-condensation, can significantly enhance the selectivity of the reaction.[1][2]

Q3: What are some modern, "greener" catalytic options for quinoline synthesis?

A3: There is a significant and growing interest in developing more environmentally friendly approaches to quinoline synthesis. This includes the use of heterogeneous catalysts , which can be easily recovered and recycled.[6] Nanocatalysts are also emerging as a promising area due to their high surface area and reactivity.[6] For reactions like the Friedländer synthesis, ionic liquids and solid acid catalysts such as Nafion NR50 have been employed to create milder and more efficient reaction conditions, sometimes in conjunction with microwave irradiation.[7][8][9]

Q4: What are the most effective methods for purifying crude quinoline derivatives?

A4: The purification strategy depends heavily on the nature of the impurities. For the tarry residues common in the Skraup synthesis, steam distillation is a classic and effective method to isolate the volatile quinoline product.[5][10] For mixtures containing regioisomers or other closely related byproducts, column chromatography is often necessary.[11] Recrystallization is a powerful technique for obtaining highly pure solid derivatives, and in cases where the free base is an oil or difficult to crystallize, forming a salt (e.g., a hydrochloride salt) can facilitate purification through crystallization.[11]

Troubleshooting Guides

This section provides specific advice for common problems encountered in the most frequently used quinoline synthesis reactions.

The Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines but is notorious for its often violent and low-yielding nature, frequently producing significant amounts of tar.

Problem 1: The reaction is excessively vigorous and difficult to control.

  • Root Cause: The reaction of aniline with glycerol in concentrated sulfuric acid is highly exothermic. The dehydration of glycerol to acrolein and the subsequent reactions are difficult to control, leading to localized overheating and runaway reactions.[12][13]

  • Solution:

    • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a well-established method to make the reaction less violent.[6][12][13] Boric acid can also be used for this purpose.[5]

    • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling and stirring to dissipate the heat of mixing.[5]

    • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to maintain a homogenous temperature throughout the reaction mixture and prevent the formation of hotspots.[5]

Problem 2: Significant tar formation, making product isolation difficult and lowering the yield.

  • Root Cause: The harsh acidic and oxidizing conditions promote the polymerization of the acrolein intermediate and other reactive species, leading to the formation of intractable tar.[5][14]

  • Solution:

    • Optimize Temperature: Gently heat the reaction to initiate it, and then carefully control the temperature during the exothermic phase. Avoid excessively high temperatures.[5]

    • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it contributes to the harshness of the reaction. Milder oxidizing agents can be explored. Some literature suggests that iodine or even air can be used under certain conditions.[15]

    • Purification Strategy: For tarry crude products, steam distillation is a highly effective method to separate the volatile quinoline from the non-volatile tar.[5][10]

Detailed Experimental Protocol: Skraup Synthesis with Ferrous Sulfate Moderator

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent and solvent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large, robust round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol with cooling.

  • Add ferrous sulfate heptahydrate to the mixture.

  • Slowly and portion-wise, add nitrobenzene to the reaction mixture.

  • Gently heat the mixture to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

  • Once the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool and then carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a concentrated base solution (e.g., NaOH) until it is strongly alkaline.

  • Perform steam distillation to separate the crude quinoline from the tarry residue.

  • Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purify the crude quinoline by vacuum distillation.[10]

The Doebner-von Miller Reaction

This reaction is more versatile than the Skraup synthesis but is also plagued by polymerization side reactions.

Problem 1: Low yield and formation of a large amount of polymeric material.

  • Root Cause: The α,β-unsaturated carbonyl compound used in this reaction is prone to acid-catalyzed polymerization, which is often the primary cause of low yields.[1][2][5]

  • Solution:

    • Biphasic Reaction Medium: A highly effective strategy is to use a two-phase solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its concentration in the acidic aqueous phase is kept low, thus minimizing polymerization.[1][5]

    • Slow Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to control its concentration and favors the desired reaction over polymerization.[1]

    • Temperature Control: Overheating can significantly promote polymerization. Maintain the reaction at the lowest effective temperature to achieve a reasonable reaction rate.[1][5]

Problem 2: The final product is contaminated with dihydroquinoline.

  • Root Cause: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidation is incomplete, the product will be contaminated.[1]

  • Solution:

    • Choice of Oxidant: Ensure a suitable oxidizing agent is present in the reaction mixture. In many variations, an in-situ generated Schiff base acts as the oxidant, which is then reduced.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can be oxidized in a separate step using an appropriate oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

The Combes Synthesis

The primary challenge in the Combes synthesis is controlling the regioselectivity when using unsymmetrical β-diketones.

Problem: A mixture of regioisomers is formed, complicating purification.

  • Root Cause: When an unsymmetrical β-diketone is reacted with an aniline, the initial condensation can occur at either of the two carbonyl groups, and the subsequent cyclization can lead to two different regioisomers.[2][4]

  • Solution:

    • Steric and Electronic Control: The regioselectivity is influenced by both steric and electronic factors. Bulky substituents on the β-diketone or the aniline can direct the cyclization to the less sterically hindered position.[4][16] For example, increasing the bulk of the R group on the diketone often favors the formation of 2-substituted quinolines.[4]

    • Choice of Acid Catalyst: The nature of the acid catalyst can influence the regiochemical outcome. While concentrated sulfuric acid is common, other acids like polyphosphoric acid (PPA) have been used and may offer different selectivity.[4][6]

    • Substituent Effects on Aniline: The electronic nature of substituents on the aniline also plays a role. Methoxy-substituted anilines have been shown to favor the formation of 2-CF₃-quinolines in certain systems.[4]

The Friedländer Synthesis

A versatile and high-yielding method, the Friedländer synthesis is not without its potential side reactions, most notably aldol condensation and issues with regioselectivity.

Problem 1: Formation of aldol condensation side products.

  • Root Cause: The ketone starting material can undergo self-condensation, especially under basic conditions, to form α,β-unsaturated ketones and other related byproducts, which complicates the purification process.[2][3]

  • Solution:

    • Use an Imine Analog: To completely avoid aldol condensation, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[2][3]

    • Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts or various Lewis acids, can allow the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[2][3][7]

    • Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low and reduce the rate of the self-condensation side reaction.[2]

    • Switch to Acid Catalysis: If using a base catalyst, switching to an acid catalyst (e.g., p-toluenesulfonic acid) can often mitigate the aldol condensation side reaction.[17]

Problem 2: Poor regioselectivity with unsymmetrical ketones.

  • Root Cause: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to the formation of a mixture of isomeric quinolines.[3][14]

  • Solution:

    • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Certain amine catalysts, for instance, have been shown to favor the formation of specific regioisomers.[3][17]

    • Reaction Conditions: Temperature can play a role, with higher temperatures sometimes favoring the thermodynamically more stable isomer. The slow addition of the ketone can also improve regioselectivity in some cases.[17]

    • Use of Directing Groups: In some instances, the introduction of a temporary directing group, such as a phosphoryl group on the α-carbon of the ketone, can control the direction of enolization and thus the regioselectivity.[3]

Detailed Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminoacetophenone)

  • α-Methylene carbonyl compound (e.g., ethyl acetoacetate)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene or another suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in toluene.

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 10 mol%).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by crystallization or column chromatography.[6]

Data Presentation

Table 1: Comparison of Classical Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsCommon Side ProductsKey Strategies for Minimization
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentTar, polymersUse of moderators (FeSO₄), controlled temperature, slow acid addition
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compoundTar, polymers, dihydroquinolinesBiphasic solvent system, slow reagent addition, post-reaction oxidation
Combes Synthesis Aniline, β-diketoneRegioisomersSteric/electronic control of substrates, choice of acid catalyst
Friedländer Synthesis o-Aminoaryl aldehyde/ketone, carbonyl compoundAldol condensation products, regioisomersMilder catalysts, slow reagent addition, use of imine analogs, catalyst selection

Visualizations

Workflow for Troubleshooting Low Yield in Quinoline Synthesis

G start Low Yield of Quinoline Product analyze Analyze Side Products (TLC, GC-MS, NMR) start->analyze check_purity Check Purity of Starting Materials remediate Implement Specific Remediation Strategy check_purity->remediate optimize_temp Optimize Reaction Temperature optimize_temp->remediate optimize_catalyst Optimize Catalyst System optimize_catalyst->remediate slow_addition Implement Slow Reagent Addition slow_addition->remediate change_solvent Consider Biphasic or Alternative Solvent change_solvent->remediate analyze->check_purity Impurity peaks observed? analyze->optimize_temp Tar/polymer formation? analyze->optimize_catalyst No reaction or slow reaction? analyze->slow_addition Polymerization or self-condensation? analyze->change_solvent Polymerization in acidic medium? success Improved Yield and Purity remediate->success

Caption: A general troubleshooting workflow for addressing low yields.

Side Product Formation Pathways

G cluster_skraup Skraup / Doebner-von Miller cluster_friedlander Friedländer (Base-Catalyzed) acrolein Acrolein / α,β-Unsaturated Carbonyl desired_product Desired Quinoline acrolein->desired_product polymer Tar / Polymer acrolein->polymer Acid-Catalyzed Polymerization aniline Aniline aniline->desired_product ketone Ketone (R-CH2-CO-R') desired_product_f Desired Quinoline ketone->desired_product_f aldol Aldol Self-Condensation Product ketone->aldol Self-Condensation amino_ketone o-Aminoaryl Ketone amino_ketone->desired_product_f

Caption: Common side reaction pathways in quinoline synthesis.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 7-chloroquinoline-4-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you navigate the complexities of your research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 7-chloroquinoline-4-carboxylic acid, presented in a question-and-answer format.

Synthesis Pathway Selection & Optimization

Question 1: What are the primary synthetic routes for 7-chloroquinoline-4-carboxylic acid, and which is most suitable for scaling up?

There are several established methods for the synthesis of 7-chloroquinoline-4-carboxylic acid. The two most prominent are the Gould-Jacobs reaction and the Pfitzinger reaction.

  • Gould-Jacobs Reaction: This is often the preferred method for larger-scale synthesis due to the availability of starting materials.[1][2] It involves the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization, and subsequent hydrolysis and decarboxylation.[1][3]

  • Pfitzinger Reaction: This route utilizes the condensation of 5-chloroisatin with a compound containing an α-methylene group, such as pyruvic acid, in a basic medium.[4] While effective, the availability and cost of substituted isatins can be a limiting factor for large-scale production.

For scalability, the Gould-Jacobs reaction is generally more advantageous. However, it presents its own set of challenges, particularly during the high-temperature cyclization step.[5][6]

Question 2: I'm experiencing low yields and significant tar formation during the thermal cyclization step of the Gould-Jacobs reaction. What are the likely causes and how can I mitigate this?

This is a very common issue when scaling up the Gould-Jacobs reaction. The high temperatures required for cyclization (often >250°C) can lead to product decomposition and the formation of polymeric tars.[5][7]

Probable Causes & Recommended Solutions:

Probable CauseRecommended Solution & Explanation
Uneven Heating/Localized Overheating In large reactors, ensuring uniform heat distribution is critical. Localized "hot spots" can accelerate decomposition. Solution: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure even heat transfer.[5][8] Vigorous mechanical stirring is also essential.
Prolonged Reaction Time at High Temperature Extended exposure to high temperatures, even if uniform, can degrade the product. Solution: Optimize the reaction time by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][9]
Atmospheric Oxidation At high temperatures, the reaction mixture can be susceptible to oxidation by atmospheric oxygen, leading to colored impurities and tar formation. Solution: Conduct the cyclization under an inert atmosphere, such as nitrogen or argon.[5]
Microwave-Assisted Synthesis (MAS) For smaller to medium scale-ups, microwave heating can be a powerful alternative to conventional heating. It allows for rapid and uniform heating, often leading to significantly shorter reaction times and improved yields.[5][10]

Workflow for Optimizing the Cyclization Step:

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation 3-Chloroaniline 3-Chloroaniline Intermediate_1 Anilinoacrylate Intermediate 3-Chloroaniline->Intermediate_1 + DEEM, ~100°C DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Intermediate_1->Intermediate_2 ~250°C in Dowtherm A Intermediate_3 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid Intermediate_2->Intermediate_3 NaOH(aq), Reflux Final_Product 7-Chloro-4-hydroxy- quinoline Intermediate_3->Final_Product ~250-270°C in Dowtherm A

References

managing decarboxylation as an unwanted side reaction in carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing decarboxylation as an unwanted side reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of carboxylic acids during synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose, mitigate, and prevent unwanted decarboxylation in your experiments.

Introduction: The Challenge of Unwanted Decarboxylation

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a fundamental reaction in organic chemistry.[1][2] While it is a powerful tool in many synthetic pathways, it can also be a significant and frustrating side reaction, leading to yield loss and impurities.[3] This guide provides practical, field-proven insights into why unwanted decarboxylation occurs and how to control it.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles of decarboxylation to provide a foundational understanding of this common side reaction.

Q1: What is decarboxylation and why does it happen?

A1: Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂).[2][4] The reaction's favorability is largely due to the high stability of the CO₂ molecule that is formed.[5] While simple aliphatic carboxylic acids are generally stable and require very high temperatures to decarboxylate, certain structural features can make a carboxylic acid highly susceptible to this reaction, even under mild conditions.[6][7][8]

Q2: Which types of carboxylic acids are most prone to unwanted decarboxylation?

A2: The stability of a carboxylic acid is highly dependent on its molecular structure. The most susceptible classes include:

  • β-Keto Acids: Carboxylic acids with a carbonyl group at the β-position (two carbons away from the carboxyl group) are notoriously unstable and can decarboxylate readily upon mild heating, sometimes even at room temperature.[6][7][9][10]

  • Malonic Acids and Derivatives: Similar to β-keto acids, malonic acids (which have a second carboxyl group at the β-position) are also highly prone to decarboxylation when heated.[6]

  • Acids with α-Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (like nitro, cyano, or halogen) on the α-carbon (the carbon adjacent to the carboxyl group) can stabilize the carbanion intermediate formed upon CO₂ loss, thus facilitating decarboxylation.[2][8][11]

  • α-Hydroxy Acids: Under oxidative conditions, α-hydroxy acids can undergo oxidative decarboxylation.[12]

  • Certain Heteroaromatic Carboxylic Acids: Some heteroaromatic acids, such as derivatives of picolinic acid or 5-hydroxyoxazole-4-carboxylic acid, can be unstable under specific conditions.[2][13]

Q3: What is the underlying chemical mechanism for this instability?

A3: For the most common cases, like β-keto acids, the mechanism involves a cyclic, concerted transition state.[6][7] The carboxylic acid proton is transferred to the β-carbonyl oxygen while the C-C bond breaks, leading to the formation of an enol and CO₂. The enol then tautomerizes to the more stable keto form.[9][10] This intramolecular pathway has a relatively low activation energy, which is why it can occur at moderate temperatures.

Q4: What are the primary experimental factors that trigger unwanted decarboxylation?

A4: The main drivers of unwanted decarboxylation are:

  • Heat: Elevated temperatures are the most common cause, providing the necessary activation energy for the reaction.[11][14] Many susceptible compounds will decarboxylate between 100-150°C.[8][9]

  • pH (Acidic or Basic Conditions): Both strong acids and bases can catalyze decarboxylation.[1] Bases deprotonate the carboxylic acid to form a carboxylate anion, which can then expel CO₂.[1][9] Acids can protonate a nearby functional group (like a β-carbonyl), making it a better electron sink and facilitating the reaction.[1][15]

  • Presence of Metal Catalysts: Certain transition metals, particularly copper compounds, can facilitate decarboxylation by forming carboxylate complex intermediates.[2]

Part 2: Troubleshooting Guide - Diagnosing and Solving Decarboxylation Issues

This section provides a structured approach to troubleshooting when you suspect unwanted decarboxylation is compromising your synthesis.

Issue 1: Low yield of the desired carboxylic acid product, with evidence of a byproduct that has lost a CO₂ moiety.

Potential Cause Diagnostic Check Proposed Solution & Rationale
Excessive Reaction Temperature Review the reaction temperature profile. Is the temperature necessary for the primary reaction high enough to induce decarboxylation of your starting material or product?Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. The trade-off in reaction rate is often acceptable to preserve the desired product.
Structurally Unstable Product Analyze the structure of your target molecule. Does it contain a β-keto, β-dicarbonyl, or other susceptible moiety?[6]Solution 1 (Protecting Groups): If the instability arises from a specific functional group (e.g., a β-hydroxy group that can be oxidized to a ketone), consider protecting it before subsequent synthetic steps. For example, protecting a 5-hydroxyl group in an oxazole derivative as an ether can prevent tautomerization to the unstable azlactone form.[13] Solution 2 (Isolate as a More Stable Derivative): If the free acid is unstable, consider isolating the product as an ester and performing the deprotection under very mild conditions in the final step.
Inappropriate pH Conditions Is the reaction run under strongly acidic or basic conditions that might be catalyzing the decarboxylation?[1]Solution: If possible, adjust the reaction pH to be closer to neutral. If acidic or basic conditions are required, minimize the reaction time and temperature. For base-catalyzed reactions that are prone to decarboxylation, using a weaker base or running the reaction at a lower temperature can be effective.
Metal-Catalyzed Side Reaction Are you using a transition metal catalyst (e.g., Cu, Pd, Ag) that could be promoting decarboxylative side reactions?[2][16]Solution: Screen alternative catalysts that are less prone to promoting decarboxylation. If the catalyst is essential, optimize other parameters like temperature, solvent, and ligand to disfavor the decarboxylation pathway.

Issue 2: Complete absence of the desired product; only the decarboxylated product is isolated.

Potential Cause Diagnostic Check Proposed Solution & Rationale
Highly Unstable Intermediate Is your desired carboxylic acid an intermediate in the reaction sequence? It may be forming and then immediately decarboxylating under the reaction conditions. This is common in syntheses like the acetoacetic and malonic ester syntheses.[6][7]Solution: In such cases, the decarboxylation is often an unavoidable and intended part of the synthetic sequence. If the carboxylic acid intermediate is the desired final product, the entire synthetic route must be redesigned to avoid forming the unstable structure under harsh conditions.
Incorrect Reaction Conditions Were the workup or purification conditions too harsh? For instance, heating during solvent evaporation or purification via silica gel chromatography (which is acidic) can cause decarboxylation of sensitive compounds.[13]Solution 1 (Milder Workup): Use low-temperature rotary evaporation. Minimize exposure to aqueous acidic or basic conditions during extraction.[13] Solution 2 (Alternative Purification): Use non-acidic purification techniques like neutral alumina chromatography or recrystallization.
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting unwanted decarboxylation.

G start Unwanted Decarboxylation Suspected check_structure Is the molecule structurally prone? (e.g., β-keto acid) start->check_structure check_temp Was the reaction run at high temp? check_structure->check_temp Yes check_structure->check_temp No sol_protect Strategy: Use Protecting Group or isolate as stable derivative. check_structure->sol_protect Yes check_ph Were harsh acidic or basic conditions used? check_temp->check_ph Yes check_temp->check_ph No sol_temp Strategy: Lower reaction temp. Optimize reaction time. check_temp->sol_temp Yes check_purification Were purification conditions harsh? check_ph->check_purification Yes check_ph->check_purification No sol_ph Strategy: Adjust pH. Use milder reagents. check_ph->sol_ph Yes sol_purification Strategy: Use neutral purification (e.g., neutral alumina). Low-temp workup. check_purification->sol_purification Yes end_node Problem Resolved sol_protect->end_node sol_temp->end_node sol_ph->end_node sol_purification->end_node

Caption: A decision tree for troubleshooting decarboxylation issues.

Part 3: Preventative Strategies & Protocols

Proactive measures are often more effective than troubleshooting. This section provides detailed protocols for minimizing decarboxylation risk from the outset.

Protocol 1: Synthesis of a Stabilized Carboxylic Acid via Hydroxyl Protection

This protocol is adapted for cases like hydroxyoxazole derivatives where an enol-like hydroxyl group leads to instability.[13]

Objective: To prevent decarboxylation by protecting a hydroxyl group that facilitates the formation of an unstable β-keto acid-like intermediate.

Methodology:

  • Step 1: Protection of the Hydroxyl Group

    • To a solution of the starting material (e.g., a 5-hydroxyoxazole diester) in a suitable solvent (e.g., THF), add the protecting group reagents (e.g., for an ethoxy group, use iodoethane and a suitable base like sodium hydride).

    • Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC).

    • Perform a standard aqueous workup and purify the resulting protected compound by column chromatography. The ether-protected intermediate is significantly more stable than the unprotected form.[13]

  • Step 2: Selective Saponification

    • Dissolve the protected diester from Step 1 in a solvent mixture such as THF/water.

    • Add one equivalent of a base like lithium hydroxide (LiOH) to selectively hydrolyze one of the ester groups to the carboxylic acid.

    • Stir the mixture at room temperature, again monitoring by TLC.

    • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) at low temperature (0 °C) and extract the desired protected carboxylic acid product.

    • Purify the product to obtain the stable carboxylic acid, now ready for further steps without the immediate risk of decarboxylation.

Protocol 2: Optimizing Reaction Conditions for Thermally Sensitive Substrates

Objective: To find a balance between the desired reaction rate and the suppression of thermal decarboxylation.

Methodology:

  • Step 1: Temperature Screening

    • Set up a series of small-scale parallel reactions.

    • Run each reaction at a different temperature (e.g., start at a significantly lower temperature than the literature procedure, such as 50°C, and increase in 10°C increments).

    • Monitor each reaction over time using an appropriate analytical technique (e.g., HPLC, GC-MS, or TLC with densitometry) to quantify the formation of the desired product and the decarboxylated byproduct.

  • Step 2: Data Analysis

    • Plot the yield of the desired product and the byproduct against temperature.

    • Identify the optimal temperature that provides an acceptable yield of the desired product within a reasonable timeframe while keeping the formation of the decarboxylated byproduct below an acceptable threshold.

  • Step 3: Time Course at Optimal Temperature

    • Once an optimal temperature is identified, run a time-course experiment at that temperature to determine the point of maximum product yield before significant byproduct formation occurs.

Analytical Methods for Detecting Decarboxylation

Monitoring your reaction for the presence of decarboxylated byproducts is crucial.

Analytical Technique Application & Notes
High-Performance Liquid Chromatography (HPLC) Excellent for quantifying the starting material, desired product, and byproducts in reaction mixtures. A reverse-phase method can typically separate the more polar carboxylic acid from its less polar decarboxylated counterpart.[17]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful if the compounds are volatile. The mass spectrometer provides definitive identification of the decarboxylated product by its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can be used to monitor the disappearance of the carboxylic acid proton and carbon signals and the appearance of new signals corresponding to the decarboxylated product.
CO₂ Detection Assays In specialized applications, particularly with enzymatic reactions, the CO₂ produced can be measured directly using coupled enzyme assays or radiolabeling techniques.[17]

References

Validation & Comparative

A Comparative Analysis of 5-Chloroquinoline-4-carboxylic Acid and Other Quinoline Derivatives in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. Within the realm of antibacterials, quinoline derivatives, particularly the quinolone class, have been pivotal in combating bacterial infections. This guide provides a detailed comparison of 5-chloroquinoline-4-carboxylic acid against other quinoline derivatives, focusing on their antibacterial efficacy. We will delve into the structure-activity relationships that govern their function, provide supporting experimental data, and outline a robust protocol for assessing antibacterial activity.

The Central Role of the Quinolone Core and its Mechanism of Action

Quinolones exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, quinolones stabilize a state where the DNA is cleaved, leading to double-strand breaks and ultimately cell death.[1][2] This mechanism is specific to bacterial enzymes, as eukaryotic cells do not possess DNA gyrase or topoisomerase IV, providing a degree of selective toxicity.[4]

The core chemical structure responsible for this activity is the 4-oxo-1,4-dihydroquinoline moiety, with the carboxylic acid group at position 3 being critical for binding to the DNA gyrase.[5]

Diagram: Mechanism of Quinolone Action

This diagram illustrates the inhibitory action of quinoline derivatives on bacterial DNA replication.

Quinolone Mechanism of Action cluster_replication Bacterial DNA Replication DNA_Unwinding DNA Unwinding Replication_Fork Replication Fork Formation DNA_Unwinding->Replication_Fork DNA_Supercoiling DNA Supercoiling Replication_Fork->DNA_Supercoiling DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->DNA_Supercoiling Relieves Supercoiling Inhibition Stabilizes Enzyme-DNA Cleavage Complex DNA_Gyrase->Inhibition Quinolone Quinolone Antibiotic Quinolone->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Structure-Activity Relationship (SAR): The Impact of Substituents

The antibacterial potency and spectrum of quinoline derivatives are heavily influenced by the nature and position of various substituents on the quinoline ring.

  • The Carboxylic Acid at C-4: The quinoline-4-carboxylic acid moiety is a recurring feature in many antibacterial quinolines.[6][7][8] This group, in conjunction with the carbonyl at position 4, is crucial for binding to DNA gyrase.[5]

  • The Chloro Group at C-5: In this compound, the chloro group at the 5-position is a key feature. Halogenation at this position can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell walls and interact with its target. For instance, the related compound 5-chloroquinolin-8-ol (cloxyquin) has demonstrated good activity against Mycobacterium tuberculosis.[9]

  • Other Key Positions:

    • N-1 Position: Substitution at the N-1 position is common in modern fluoroquinolones. A cyclopropyl group, as seen in ciprofloxacin, is often associated with potent activity.[10][11]

    • C-6 Position: A fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class, significantly enhancing antibacterial potency.[11] However, some newer derivatives have shown that a C-6 fluorine is not an absolute requirement for good activity.[10]

    • C-7 Position: Substitutions at the C-7 position, often with a piperazine or pyrrolidine ring, are critical for modulating the antibacterial spectrum and potency.[1][3][12] These groups can influence penetration into bacterial cells and interaction with the target enzymes.[1][3]

    • C-8 Position: Modifications at the C-8 position can also impact activity.

Comparative Antibacterial Activity: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other representative quinoline derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

CompoundDerivative ClassGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
Staphylococcus aureusBacillus subtilis
This compound ChloroquinolineData not widely available in comparative studiesData not widely available in comparative studies
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)[6]Phenylquinoline64>128
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)[6]Phenylquinoline>128>128
Ciprofloxacin[13]Fluoroquinolone0.20.05
Norfloxacin[13]Fluoroquinolone0.780.39
Ofloxacin[13]Fluoroquinolone0.390.39
Nalidixic Acid[13]Quinolone (1st Gen)12.56.25

From the available data, it is evident that the fluoroquinolone derivatives (ciprofloxacin, norfloxacin, ofloxacin) exhibit significantly more potent and broad-spectrum activity compared to the earlier nalidixic acid and the synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives.[13] This underscores the importance of the specific substitutions found in the fluoroquinolone class.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To ensure the scientific rigor of antibacterial comparisons, a standardized protocol is essential. The broth microdilution method is a gold-standard for determining the MIC of a compound.[14]

Objective: To determine the lowest concentration of a quinoline derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test quinoline compounds (e.g., this compound)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in the growth medium.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix. This creates the highest concentration to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mix, and repeat across the plate. Discard 100 µL from the last well.[14]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[14]

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only CAMHB (no compound, no bacteria).

  • Incubation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]

Diagram: MIC Assay Workflow

This diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC Assay Workflow prep_compound Prepare Compound Stock (e.g., in DMSO) serial_dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic

References

A Comparative Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline-4-carboxylic acid scaffold is a cornerstone in the architecture of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic system, composed of fused benzene and pyridine rings, offers a versatile and synthetically accessible framework for developing novel therapeutic agents.[2][3] Its derivatives have been extensively investigated, revealing a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][4][5][6]

The biological profile of these molecules is profoundly influenced by the nature and position of various substituents on the quinoline ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline-4-carboxylic acid isomers and their derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the mechanistic underpinnings of their actions, present comparative experimental data, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Biological Activities: A Multifaceted Pharmacophore

The strategic placement of the carboxylic acid group at the C-4 position, along with diverse substitutions at other positions (most notably C-2 and the benzo portion), dictates the specific biological targets and overall efficacy of these compounds.

Anticancer Activity: Targeting Proliferation Pathways

Quinoline-4-carboxylic acid derivatives have emerged as significant candidates in oncology research, primarily through their ability to inhibit key enzymes essential for cancer cell proliferation.[2][5][7]

1. Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary mechanism of anticancer activity is the inhibition of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[8][9] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for the synthesis of DNA and RNA precursors. By blocking DHODH, these compounds effectively starve cancer cells of essential pyrimidines, leading to S-phase cell cycle arrest and an antiproliferative effect.[10]

The structure-activity relationship for DHODH inhibition is well-defined. Studies have consistently shown three critical regions for potent activity[8]:

  • C-2 Position: Requires bulky, hydrophobic substituents for effective binding within a nonpolar pocket of the enzyme.[8][11]

  • C-4 Position: Has a strict requirement for the carboxylic acid group, which is believed to form a crucial salt bridge with arginine residue (R136) in the enzyme's active site.[1][11]

  • Benzo Ring: Appropriate substitutions on the fused benzene ring can further modulate potency and pharmacokinetic properties.[8]

The well-known DHODH inhibitor Brequinar features this quinoline-4-carboxylic acid core and serves as a benchmark for the development of new analogues.[8] Recent research has led to the discovery of even more potent derivatives, such as compounds 41 and 43 , which exhibit nanomolar inhibitory concentrations.[7][11][12]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA & RNA Synthesis DNA & RNA Synthesis UMP->DNA & RNA Synthesis Pyrimidine Depletion Pyrimidine Depletion S-phase Cell Cycle Arrest S-phase Cell Cycle Arrest DNA & RNA Synthesis->S-phase Cell Cycle Arrest Depletion leads to Pyrimidine Depletion->S-phase Cell Cycle Arrest Antiproliferative Effect Antiproliferative Effect S-phase Cell Cycle Arrest->Antiproliferative Effect Quinoline-4-carboxylic acid \n derivatives (e.g., Brequinar) Quinoline-4-carboxylic acid derivatives (e.g., Brequinar) DHODH DHODH Quinoline-4-carboxylic acid \n derivatives (e.g., Brequinar)->DHODH Inhibits

Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

2. Other Anticancer Mechanisms: Beyond DHODH, these scaffolds can be engineered to inhibit other cancer-relevant targets, such as Histone Deacetylases (HDACs) and tubulin polymerization.[1][2][13] For instance, incorporating a 2-substituted phenylquinoline-4-carboxylic acid group as a "cap" moiety in HDAC inhibitors has led to isoform-selective compounds.[1] This demonstrates the scaffold's versatility in being adapted to target different enzymatic pockets.

Comparative Anticancer Activity of 2-Substituted Quinoline-4-Carboxylic Acids

Compound ID 2-Substituent DHODH IC₅₀ (nM) HCT-116 IC₅₀ (µM) MIA PaCa-2 IC₅₀ (µM) Reference
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-yl 250 ± 110 - - [1][11]
41 Substituted Pyridine 9.71 ± 1.4 3.02 ± 0.35 > 50 [7][11][12]

| 43 | Substituted Pyridine | 26.2 ± 1.8 | 1.94 ± 0.17 | > 50 |[7][11][12] |

Antimicrobial and Antifungal Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][14][15] The presence of an aryl ring at the C-2 position is often associated with good antibacterial activity.[1]

A study on newly synthesized 2-substituted derivatives found that the carboxylic acid forms were significantly more active than their corresponding carboxamide counterparts.[4][14] Some of these compounds not only inhibited microbial growth but also induced profound morphological changes in filamentous fungi, such as abnormal branching and cytoplasmic leakage, suggesting a mechanism that may involve disruption of cell membrane permeability.[4] This is further supported by observations that these derivatives can increase the permeability of plant cell plasmalemma.[4]

Comparative Antimicrobial Activity (IC₅₀, mg/L) of 2-Substituted Quinoline-4-Carboxylic Acids

Organism Compound 1b (R=CH₃) Compound 1c (R=C₂H₅) Compound 1d (R=C₃H₇) Compound 1f (R=Phenyl)
Staphylococcus aureus 400 500 - 500
Saccharomyces cerevisiae >1000 800 800 400
Trichophyton interdigitale 800 700 560 400

Data summarized from reference[14].

Anti-inflammatory Activity

The quinoline scaffold is also a key component in compounds developed as anti-inflammatory agents.[3][16] Quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have shown impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages.[17][18] Their activity was comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, but importantly, they did not exhibit related cytotoxicity in the inflamed macrophages.[17][18] The mechanism is thought to involve the inhibition of pro-inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[3]

Comparative Enzyme Inhibition: Isomeric Specificity

When comparing quinoline-4-carboxylic acid with its isomer, quinoline-2-carboxylic acid, distinct differences in biological activity emerge, highlighting the importance of the carboxyl group's position. For example, quinoline-2-carboxylic acid is a significantly more potent inhibitor of the digestive enzymes α-glucosidase and α-amylase than quinoline-4-carboxylic acid.[10] Conversely, the quinoline-4-carboxylic acid scaffold is the superior framework for inhibiting DHODH.[10] This isomeric specificity underscores the precise geometric and electronic requirements for effective binding to different enzyme active sites.

Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, the protocols described below are self-validating systems for assessing the biological activities of quinoline-4-carboxylic acid derivatives.

Protocol 1: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids via Doebner Reaction

The Doebner reaction is a classical and efficient one-pot method for synthesizing 2-substituted quinoline-4-carboxylic acids.[1][19]

Causality: This reaction condenses an aniline, an aldehyde, and pyruvic acid. The pyruvic acid provides the carboxylic acid at the 4-position and the carbon at the 3-position, while the aniline forms the benzo portion and nitrogen of the quinoline ring. The aldehyde provides the substituent at the 2-position.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the substituted aniline (1 mmol), the desired benzaldehyde derivative (1 mmol), and pyruvic acid (1.2 mmol).

  • Solvent: Add a suitable solvent, such as ethanol or acetic acid (10-15 mL).[19][20]

  • Reflux: Heat the mixture to reflux and maintain for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[19][20]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-quinoline-4-carboxylic acid.[19]

  • Characterization: Confirm the structure of the synthesized compound using NMR, IR, and mass spectrometry.[19]

Doebner_Reaction reactants Aniline + Benzaldehyde + Pyruvic Acid solvent Ethanol Reflux reactants->solvent product 2-Aryl-Quinoline-4-Carboxylic Acid solvent->product

Workflow for the Doebner Reaction.
Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a standard colorimetric method to measure the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[2]

Causality: This assay relies on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Culture the desired cancer cell line (e.g., HCT-116, MCF-7) in appropriate media. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000–10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare stock solutions of the quinoline-4-carboxylic acid derivatives in DMSO. Perform serial dilutions in culture media to obtain a range of final concentrations. Replace the old media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (cell attachment) A->B C 3. Add quinoline carboxylic acid derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

General workflow for assessing cell viability using the MTT assay.

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold is a remarkably versatile and highly promising platform in the quest for novel therapeutic agents.[1][2] The extensive research synthesized in this guide clearly demonstrates that strategic modifications, particularly at the C-2 position, can fine-tune the biological activity, steering the compounds towards potent and selective inhibition of diverse targets in cancer, infectious diseases, and inflammatory conditions. The well-established structure-activity relationships, especially for DHODH inhibition, provide a rational basis for the future design of next-generation inhibitors with improved efficacy and pharmacokinetic profiles. The synthetic accessibility of this core structure further empowers the creation and screening of large compound libraries, paving the way for the discovery of new clinical candidates.

References

A Senior Application Scientist's Guide to Validating In Vitro Assays: A Case Study with 5-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the journey from a promising molecule to a validated lead compound is paved with rigorous experimental scrutiny. An in vitro assay, while powerful, is only as reliable as its validation. This guide provides an in-depth framework for validating the results of in vitro assays, using 5-Chloroquinoline-4-carboxylic acid as a central example. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that every assay is a self-validating system.

Quinoline derivatives represent a vital class of heterocyclic compounds, with many exhibiting a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4] The quinoline-4-carboxylic acid scaffold, in particular, is a well-established pharmacophore found in compounds that target critical cellular enzymes like dihydroorotate dehydrogenase (DHODH) and bacterial DNA gyrase.[4][5][6][7] When investigating a novel derivative such as this compound, it is paramount that the initial biological data is unimpeachable. This guide will demonstrate how to build that foundation of trust.

Pillar 1: The Imperative of Controls - Designing a Self-Validating System

  • Positive Controls : These are essential to confirm that the assay is functioning correctly and is capable of detecting the expected effect.[8][9][10][11] If a known inhibitor fails to show activity, it immediately signals a problem with the reagents, cells, or instrumentation.

  • Negative Controls : The negative control is designed to show the absence of an effect where none is expected.[9][11] This helps to rule out false positives and verify that the observed results are not due to non-specific interactions or contamination.[9][10][11]

  • Vehicle Controls : Small molecules are typically dissolved in solvents like DMSO. The vehicle control consists of treating cells with the highest concentration of the solvent used in the experiment. This is crucial for confirming that the solvent itself is not responsible for any observed cytotoxicity or biological effect.[12][13]

  • Blank Controls : Blanks, containing only the assay medium and detection reagents, are used to determine the background signal of the assay.[8][14] This baseline is essential for accurate data normalization.

cluster_0 Experimental Setup cluster_1 Assay Readout & Validation Logic Test_Compound 5-Chloroquinoline- 4-carboxylic acid Result Interpreted Result Test_Compound->Result Observed Effect Positive_Control Positive Control (e.g., Known Inhibitor) Positive_Control->Result Confirms Assay Works (Expect Effect) Negative_Control Negative Control (Untreated Cells) Negative_Control->Result Establishes Baseline (Expect No Effect) Vehicle_Control Vehicle Control (e.g., DMSO) Vehicle_Control->Result Rules out Solvent Effect Valid Result is Valid Result->Valid If Controls Behave as Expected Invalid Result is Invalid Result->Invalid If Any Control Fails

Caption: Logical relationship of controls in a self-validating assay.

Pillar 2: The Workflow - A Practical Guide to Cytotoxicity Assessment

A primary screen for many novel compounds is a cytotoxicity assay to determine the concentration at which the compound inhibits cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common, reliable method for this purpose.[13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the assessment of this compound's cytotoxic effects on a selected cancer cell line (e.g., HCT-116).

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[13]

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to create a range of desired final concentrations. Causality: Serial dilutions are critical for generating a dose-response curve to calculate the IC50 value. The final DMSO concentration in all wells, including the vehicle control, must be kept constant and low (typically <0.5%) to avoid solvent-induced toxicity.[12][13]

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of medium containing the various concentrations of the test compound.

    • Include Controls:

      • Vehicle Control: Medium with the same final DMSO concentration as the test wells.[13]

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm cell sensitivity and assay performance.

      • Untreated Control: Medium only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Prepare Serial Dilutions (Test Compound + Controls) A->B C 3. Treat Cells (48-72h incubation) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Data Presentation and Comparative Analysis

Quantitative data should be summarized for clarity. Here, we present hypothetical data comparing our test compound to a known active quinoline derivative. This benchmarking is crucial for contextualizing the compound's potency.

CompoundCell LineIC50 (µM)Max DMSO Conc.Positive Control (Doxorubicin) IC50 (µM)
This compound HCT-1169.70.5%0.85
Alternative (e.g., C12 from[5]) HCT-1160.110.5%0.85
Vehicle Control (0.5% DMSO) HCT-116>1000.5%N/A

Note: Data for the alternative compound is sourced from existing literature for comparative purposes.[5]

Troubleshooting Common Assay Failures
IssuePotential CauseTroubleshooting Steps
No observed cytotoxicity Compound insolubility; cell line insensitivity; compound degradation.Visually inspect for precipitation.[12] Confirm cell line sensitivity from literature.[15] Use freshly prepared stock solutions.[15]
High variability between replicates Inconsistent cell seeding; pipetting errors; edge effects in the plate.Ensure a homogenous cell suspension.[15] Use calibrated pipettes. Avoid using the outer wells of the plate.
Positive control shows no effect Reagent degradation; incorrect concentration; resistant cell passage.Use a fresh aliquot of the positive control.[16] Verify calculations. Use cells with a low passage number.[15]

Pillar 3: Validating the Mechanism - The Uridine Rescue Experiment

Demonstrating cytotoxicity is only the first step. To build a compelling case, we must validate the compound's proposed mechanism of action. Many quinoline-4-carboxylic acid analogues are known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[5][6] Inhibition of DHODH depletes the cellular pool of pyrimidines (like uridine), which are essential for DNA and RNA synthesis, leading to cell cycle arrest.[5]

We can design a highly specific and self-validating experiment to test this hypothesis. If the cytotoxicity of this compound is indeed caused by pyrimidine starvation via DHODH inhibition, then supplying uridine exogenously should bypass the enzymatic block and "rescue" the cells from death.[6]

Experimental Protocol: Uridine Rescue Assay
  • Setup: Follow the MTT assay protocol (Steps 1-3) but prepare two identical sets of plates.

  • Treatment:

    • Plate A: Treat with the test compound and controls as described previously.

    • Plate B: Co-treat with the test compound/controls AND a non-toxic concentration of uridine (e.g., 100 µM).

  • Analysis: After incubation, perform the MTT assay (Steps 4-7) on both plates.

  • Interpretation:

    • Hypothesis Confirmed: If cell viability is restored in Plate B in the presence of the compound and uridine, it strongly supports DHODH as the target.

    • Hypothesis Refuted: If uridine co-treatment does not rescue the cells, the compound likely acts through a different mechanism.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aryl-quinoline-4-carboxylic acid scaffold is a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar framework and versatile substitution points have made it a cornerstone for the development of a wide array of therapeutic agents.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antimalarial properties.[1][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this potent class of molecules, offering field-proven insights and experimental data to guide researchers in drug discovery and development. We will dissect how subtle molecular modifications dramatically influence biological outcomes, underscoring the causality behind rational drug design.

The Core Scaffold: A Foundation for Diversity

The foundational structure consists of a quinoline ring with an aryl group at the 2-position and a carboxylic acid at the 4-position. The key to its versatility lies in the strategic modification of three primary regions: the C2-aryl ring, the C4-carboxylic acid moiety, and the quinoline core itself, particularly at the C6, C7, and C8 positions.

G cluster_0 2-Aryl-Quinoline-4-Carboxylic Acid Core mol mol C2 C2-Aryl Ring (R1) C4 C4-Carboxylic Acid Quinoline Quinoline Core (R2, R3, R4)

Caption: Core structure of 2-aryl-quinoline-4-carboxylic acid highlighting key modification sites.

Synthetic Strategy: The Doebner Reaction

A robust and common method for synthesizing the 2-aryl-quinoline-4-carboxylic acid scaffold is the Doebner reaction.[3][6][7] This one-pot condensation reaction provides a straightforward entry point to this class of compounds, allowing for the introduction of diversity at the C2-aryl position by simply varying the starting benzaldehyde.

Doebner_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Derivative Reaction Doebner Reaction (e.g., Reflux in Acetic Acid) Aniline->Reaction Benzaldehyde Aryl Aldehyde (R1) Benzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product 2-Aryl-Quinoline-4-Carboxylic Acid Reaction->Product Condensation & Cyclization

Caption: Simplified workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is exquisitely sensitive to their substitution patterns. Below, we compare the SAR across different therapeutic areas, supported by experimental data.

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have shown significant potential as anticancer agents by targeting a variety of mechanisms, including the inhibition of critical enzymes.[1]

Primary Mechanisms of Action:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: These compounds can inhibit DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, thereby starving rapidly proliferating cancer cells of essential building blocks for DNA and RNA.[8][9]

  • Histone Deacetylase (HDAC) and Sirtuin (SIRT) Inhibition: By introducing appropriate zinc-binding groups, the scaffold can be adapted to inhibit HDACs and SIRTs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[10][11]

  • Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[12][13]

Key SAR Insights:

  • C2-Aryl Ring: Bulky, hydrophobic substituents at this position are critical for potent DHODH inhibition.[9] For instance, replacing a simple phenyl ring with a 2'-fluoro-1,1'-biphenyl group dramatically increases activity, as seen in the potent DHODH inhibitor Brequinar.[9] Further optimization with a diaryl ether linkage led to compound C44, with nanomolar potency.[8]

  • C4-Position: For DHODH inhibition, a free carboxylic acid is strictly required for activity.[9] However, for other targets like HDACs, this position is often converted to a hydroxamic acid or hydrazide to act as a zinc-binding group, connected via a linker.[11]

  • Quinoline Core: Substitutions on the benzo portion of the quinoline ring are crucial. A 6-fluoro substituent is a common feature in highly potent DHODH inhibitors, significantly enhancing their activity.[8][9] In a different context, modifying the quinoline core at the C6 or C8 position with a benzoyl group was shown to produce inhibitors of the multidrug resistance protein 2 (MRP2), with the 8-benzoyl isomers being generally more active.[6]

SAR_Anticancer cluster_core Core Scaffold cluster_targets Anticancer Targets Core 2-Aryl-Quinoline-4-Carboxylic Acid DHODH DHODH Inhibition Core->DHODH  R1: Bulky, hydrophobic  R2 (C6): Fluoro group enhances activity  C4: Carboxylic acid essential HDAC_SIRT HDAC/SIRT Inhibition Core->HDAC_SIRT  C4: Modified to Zinc-Binding Group  (e.g., Hydroxamic Acid) Kinase Kinase Inhibition Core->Kinase  Scaffold acts as pharmacophore  for ATP-binding site

Caption: SAR summary for anticancer activity, linking structural modifications to specific molecular targets.

Table 1: Comparative Anticancer Activity of Selected Derivatives

Compound ID Target/Mechanism Cell Line / Assay IC50 / Activity Reference
Brequinar Analogue (C44) DHODH Inhibition Enzyme Assay 1.0 nM [8][14]
Compound 29 DHODH Inhibition HCT-116 (Colon) Potent [15]
Compound 3j Cytotoxicity MCF-7 (Breast) 82.9% growth reduction [16]
Derivative D28 HDAC3 Inhibition Enzyme Assay HDAC3 Selective [11]

| Derivative P6 | SIRT3 Inhibition | MLLr leukemic cells | 7.2 µM |[10] |

Antiviral Activity

A particularly innovative strategy for antiviral therapy is to target host-cell factors that viruses rely on for replication, which can prevent the development of drug resistance.[8] 2-Aryl-quinoline-4-carboxylic acids excel in this area by inhibiting the host enzyme DHODH.

Mechanism of Action: By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines. Viruses, being heavily reliant on host-cell machinery for replication, are unable to synthesize the necessary RNA and DNA, effectively halting their proliferation.[8]

Antiviral_Mechanism Compound 2-Aryl-Quinoline-4-CA (e.g., C44) DHODH Host Cell DHODH Compound->DHODH Inhibits Pyrimidine Pyrimidine Pool (Uracil, Cytosine) DHODH->Pyrimidine Depletes ViralRep Viral RNA/DNA Synthesis Pyrimidine->ViralRep Required for Virus Virus Replication Blocked ViralRep->Virus

Caption: Mechanism of host-directed antiviral activity via DHODH inhibition.

Key SAR Insights: The SAR for broad-spectrum antiviral activity closely mirrors that for potent DHODH inhibition. The most effective compounds feature a 6-fluoro substitution on the quinoline ring and a large, hydrophobic biaryl or diaryl ether group at the C2 position.[8]

Table 2: Comparative Antiviral Activity of DHODH Inhibitors

Compound ID Virus EC50 Reference
C44 Vesicular Stomatitis Virus (VSV) 2 nM [8]
C44 WSN-Influenza 41 nM [8]

| Parent Compound | Vesicular Stomatitis Virus (VSV) | 110 nM |[8] |

Antibacterial Activity

The quinoline core is famous for its antibacterial properties, forming the basis of the quinolone class of antibiotics. The 2-aryl-quinoline-4-carboxylic acid derivatives represent a distinct but also promising class of antibacterial agents.[3][4]

Key SAR Insights:

  • The presence of an aryl ring at the C2 position is a significant contributor to antibacterial activity.[4]

  • Introducing hydrogen bond donors and acceptors, such as amino groups, onto the core structure can enhance binding affinity to bacterial enzyme targets.[3]

  • Derivatives have shown efficacy against both Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria like Escherichia coli.[3]

Table 3: Comparative Antibacterial Activity of Selected Derivatives

Compound ID Bacterial Strain MIC (µg/mL) Reference
5a4 Staphylococcus aureus 64 [3]
5a7 Escherichia coli 128 [3]
Compound 1 MRSA 15.62 [4]

| Compound 3 | MDR E. coli | 7.81 |[4] |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols described below are standard, well-validated methods in the field.

General Synthesis via Doebner Reaction

This protocol describes a general method for synthesizing the core scaffold. The choice of solvent and catalyst may be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1 mmol), the desired aryl aldehyde (1 mmol), and pyruvic acid (1.1 mmol).[3][6]

  • Solvent Addition: Add a suitable solvent, such as absolute ethanol or glacial acetic acid (10-15 mL).[6]

  • Reflux: Heat the mixture to reflux and maintain for 5-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, evaporate the solvent in vacuo.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aryl-quinoline-4-carboxylic acid derivative.[5]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[1][6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-aryl-quinoline-4-carboxylic acid scaffold is a remarkably versatile and privileged platform for the development of novel therapeutics. The extensive research summarized here demonstrates that targeted modifications to the C2-aryl ring, the quinoline core, and the C4-carboxylic acid can precisely tune the biological activity towards anticancer, antiviral, and antibacterial targets. The potent, host-targeting antiviral activity via DHODH inhibition is particularly promising as a strategy to combat drug resistance. Future work should focus on leveraging computational methods for in silico screening to explore a wider chemical space and on optimizing the pharmacokinetic profiles of the most potent leads to advance them toward clinical development.[5][17][18]

References

A Comparative Guide to the Antimalarial Efficacy of 5-Chloroquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, necessitates a continuous search for novel and effective antimalarial agents. Within the diverse landscape of potential chemotherapeutics, quinoline-based compounds have historically played a pivotal role, with chloroquine being a prominent example. This guide provides a comprehensive comparison of the antimalarial efficacy of a specific class of these compounds: 5-Chloroquinoline-4-carboxylic acid analogs. We will delve into their structure-activity relationships, in vitro and in vivo performance against both drug-sensitive and drug-resistant parasite strains, and their underlying mechanisms of action. This analysis is supported by experimental data from peer-reviewed studies to offer researchers, scientists, and drug development professionals a thorough understanding of this promising class of antimalarials.

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of many successful antimalarial drugs.[1] The 4-aminoquinoline derivative, chloroquine, was a highly effective and widely used antimalarial for decades.[2][3] However, the emergence and spread of chloroquine-resistant (CQR) P. falciparum strains have severely limited its clinical utility, driving the need for new analogs that can overcome these resistance mechanisms.[3][4][5]

Modifications of the quinoline core, including substitutions on the quinoline ring and alterations of the side chains, have been a key strategy in developing new antimalarial candidates with activity against resistant parasites.[1][3][5] This guide focuses on analogs of this compound, a scaffold that has been explored for its potential to yield potent antimalarial compounds.

Mechanism of Action: Targeting Hemozoin Formation and Beyond

The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin formation in the parasite's digestive vacuole.[2][6][7] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinolines are thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[7]

Several studies on quinoline-4-carboxylic acid analogs and related compounds confirm that inhibition of β-hematin (the synthetic equivalent of hemozoin) formation is a key part of their antimalarial activity.[2][4] The ability of these compounds to inhibit hemozoin formation is often correlated with their in vitro antiplasmodial potency.[2]

Interestingly, research into related quinoline-4-carboxamide derivatives has revealed a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2).[8] This suggests that while hemozoin inhibition is a common pathway, other molecular targets may also be engaged by this class of compounds, offering potential avenues to combat resistance.

Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_drug This compound analog Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Accumulation & Toxicity Drug Drug Drug->Heme Inhibition of Polymerization

Caption: Proposed mechanism of action for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The antimalarial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain at position 4.[9] For this compound analogs and related compounds, several key structural features have been shown to influence their efficacy.

  • The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is often considered optimal for antimalarial activity, as seen in chloroquine.[9]

  • Substituents at the 4-Position: The side chain at the C-4 position plays a crucial role in activity. For 4-aminoquinolines, a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is generally optimal.[9] In the case of quinoline-4-carboxylic acid analogs, modifications to the carboxylic acid moiety, such as esterification or conversion to an amide, can significantly impact potency. For instance, some studies have shown that converting the 3-carboxylic acid to a carboxyl ester can enhance antimalarial activity.[10]

  • Aromatic Substitutions: The introduction of an aromatic ring in the side chain can lead to compounds with reduced toxicity and retained activity.[9]

  • Basicity of the Side Chain: The basicity of the side chain is important for drug accumulation in the acidic digestive vacuole of the parasite.[5]

SAR_Workflow Start Start: this compound scaffold Modification Structural Modification Start->Modification Synthesis Chemical Synthesis of Analogs Modification->Synthesis Design Analogs In_Vitro_Screening In Vitro Antimalarial Assay (IC50 determination) Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., against Vero cells) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Selection Lead Compound Identification SAR_Analysis->Lead_Selection Identify Potent & Selective Analogs

Caption: A generalized workflow for SAR studies of antimalarial compounds.

Comparative Efficacy: In Vitro and In Vivo Studies

The efficacy of novel antimalarial compounds is typically evaluated through a series of in vitro and in vivo assays.

In Vitro Activity Against P. falciparum

In vitro assays are crucial for determining the intrinsic antiplasmodial activity of a compound. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a drug against parasite growth. These assays are often performed on both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum to assess the compound's ability to overcome resistance.

Table 1: Comparative In Vitro Efficacy of Selected Quinolone Analogs

Compound/AnalogP. falciparum StrainIC50 (µM)Reference
Chloroquine3D7 (CQS)~0.01 - 0.05[4]
ChloroquineK1 (CQR)~0.2 - 0.4[4]
DAQ (CQ-analog) 3D7 (CQS) ~0.05 [4]
DAQ (CQ-analog) K1 (CQR) ~0.05 [4]
Carboxyl ester 7 3D7 (CQS) ~0.25 [10]
Carboxyl ester 7 K1 (CQR) ~0.25 [10]
3-carboxylic acid 22a 3D7 & K1 Inactive [10]
2-Chloroquinoline-3-carbohydrazide 11 FcB1 (CQR) 2.21 µg/mL [11]
5-(2-chlorquinolin-3-yl)-1,3,4-oxadiazole-2-thiol 12 FcB1 (CQR) 0.46 µg/mL [11]

Note: The data presented is a selection from various studies and may not be directly comparable due to differences in experimental conditions. Readers are encouraged to consult the original publications for detailed information.

As the table illustrates, modifications to the quinoline scaffold can lead to compounds with potent activity against both CQS and CQR strains. For example, the chloroquine analog DAQ demonstrated comparable high activity against both sensitive and resistant parasites.[4] In contrast, for the 4-oxo-3-carboxyl quinolones, the carboxyl ester form (compound 7) was active, while the corresponding carboxylic acid (compound 22a) was not, highlighting the critical role of this functional group.[10]

In Vivo Efficacy in Rodent Malaria Models

In vivo studies in animal models, typically mice infected with rodent malaria parasites like Plasmodium berghei or Plasmodium yoelii, are essential to evaluate a compound's efficacy in a whole-organism system.[2][4][12] These studies provide insights into the pharmacokinetic and pharmacodynamic properties of the drug candidates.

Several studies have reported promising in vivo activity for novel quinoline analogs. For instance, some 4-aminoquinoline derivatives have been shown to cure mice infected with P. berghei.[12] The chloroquine analog DAQ also showed significant activity in mice infected with P. berghei.[4] A single compound from a series of new quinoline-4-carboxylic acid derivatives showed a 98.1% reduction in parasitemia in mice infected with P. berghei.[8]

Cytotoxicity and Therapeutic Index

An ideal antimalarial drug should be highly selective for the parasite and exhibit minimal toxicity to host cells. Cytotoxicity is often assessed in vitro using mammalian cell lines (e.g., Vero, HepG2, HEK 293).[2][10] The therapeutic index (TI) or selectivity index (SI) is a crucial parameter calculated as the ratio of the cytotoxic concentration to the effective antimalarial concentration (e.g., CC50/IC50). A high TI or SI indicates a favorable safety profile.

For a series of 4-oxo-3-carboxyl quinolones, several compounds showed a TI greater than 10, with some exceeding 100, indicating good selectivity for the parasite over mammalian cells.[10] Similarly, novel chirally pure 4-aminoquinoline derivatives have demonstrated excellent selectivity indices, in some cases significantly higher than that of chloroquine.[2]

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. Below are outlines of common assays used in the evaluation of antimalarial compounds.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)

This is a widely used method for determining the IC50 of antimalarial compounds.

  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compounds are serially diluted in a 96-well plate.

  • Incubation: Parasitized erythrocytes are added to the wells and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of compounds against mammalian cells.

  • Cell Culture: Mammalian cells (e.g., Vero cells) are cultured in appropriate media and seeded in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration that reduces cell viability by 50% (CC50) is determined.

Conclusion and Future Perspectives

This compound analogs and related quinoline derivatives continue to be a promising area of research in the quest for new antimalarial drugs. The studies reviewed here demonstrate that chemical modifications to this scaffold can yield compounds with potent in vitro and in vivo activity against both drug-sensitive and, crucially, drug-resistant strains of P. falciparum.

The key to future success in this area lies in a multi-pronged approach that includes:

  • Rational Drug Design: Leveraging SAR data to design novel analogs with improved potency and selectivity.

  • Exploration of Novel Mechanisms: Investigating compounds that may act via mechanisms other than or in addition to hemozoin inhibition to circumvent existing resistance pathways.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.

By continuing to explore the rich chemical space of quinoline derivatives, the scientific community can move closer to developing the next generation of effective and durable antimalarial therapies.

References

A Comparative Guide to the Validation of Leishmania major N-Myristoyltransferase as a Target for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of quinoline derivatives against other classes of inhibitors targeting N-myristoyltransferase (NMT) in Leishmania major, the causative agent of cutaneous leishmaniasis. We will delve into the experimental validation of L. major NMT as a drug target, present comparative data on inhibitor performance, and provide detailed protocols for key validation assays.

The Critical Role of N-Myristoyltransferase in Leishmania major Survival

N-Myristoyltransferase (NMT) is a vital enzyme in Leishmania species, responsible for the co- and post-translational covalent attachment of a 14-carbon fatty acid, myristate, to the N-terminal glycine of a specific subset of proteins. This lipid modification, known as N-myristoylation, is crucial for the proper localization and function of these proteins, many of which are involved in essential cellular processes such as signal transduction and protein trafficking. Genetic and pharmacological studies have robustly validated NMT as an essential enzyme for the survival of Leishmania parasites, making it a promising target for the development of novel anti-leishmanial drugs.[1][2][3][4]

The validation of a drug target is a multi-step process that begins with demonstrating the target's essentiality for pathogen survival and culminates in the successful use of target-specific inhibitors to clear the infection in a relevant disease model. The workflow for validating NMT as a drug target in L. major is outlined below.

G cluster_0 Target Validation Workflow genetic_validation Genetic Validation (Gene knockout/knockdown) biochemical_assay Biochemical Assay Development (Recombinant LmNMT) genetic_validation->biochemical_assay Essentiality Confirmed inhibitor_screening Inhibitor Screening (HTS/Fragment-based) biochemical_assay->inhibitor_screening Assay Established cell_based_assay Cell-Based Assays (Promastigote & Amastigote) inhibitor_screening->cell_based_assay Hits Identified in_vivo_testing In Vivo Efficacy (Animal models) cell_based_assay->in_vivo_testing Cellular Potency & Low Toxicity

Caption: Workflow for the validation of L. major NMT as a drug target.

Comparative Analysis of NMT Inhibitors: Quinoline Derivatives vs. Other Scaffolds

The pursuit of effective L. major NMT inhibitors has led to the exploration of various chemical scaffolds. While quinoline derivatives have a long history as antimalarial agents, their potential as anti-leishmanial NMT inhibitors is an active area of research.[5][6] Here, we compare the performance of quinoline derivatives with other notable classes of L. major NMT inhibitors.

A significant challenge in developing NMT inhibitors is achieving selectivity for the parasite enzyme over the human orthologs (HsNMT1 and HsNMT2) to minimize host toxicity. Furthermore, a common hurdle is the observed "drop-off" in potency from the biochemical assay (enzyme inhibition) to the cell-based assay (parasite killing), which can be attributed to factors like poor cell permeability of the compounds.[1][2][3]

Inhibitor ClassRepresentative Compound(s)L. major NMT Inhibition (IC50/Ki)Anti-leishmanial Activity (EC50)Selectivity (Human NMT vs. L. major NMT)Key Features & Challenges
Quinoline Derivatives 2-substituted quinolines, 8-hydroxyquinolineData for direct NMT inhibition is emerging; activity is often reported at the cellular level.Micromolar to sub-micromolar activity against promastigotes and amastigotes of various Leishmania species.[5][7][8]Varies with substitution pattern; some derivatives show good selectivity.[7]Orally bioavailable; some compounds show in vivo efficacy.[1][7] Mechanism may not be solely NMT inhibition.[8]
Pyrazolyl Sulfonamides DDD100097Ki of 0.34 nM against L. major NMT.[1][2][3]EC50 of 2.4 µM against L. donovani intracellular amastigotes.[1][2][3]Modest therapeutic window over the human enzyme.[1][2][3]Potent enzyme inhibitors; on-target activity confirmed in parasites.[1][2][3] Suffer from a significant drop-off in cellular activity.[1][2][3]
Thienopyrimidines PF-003494MPotent inhibitors identified through high-throughput screening.Low translation of enzyme to cellular activity.[9]Selective for Leishmania NMT.Identified through HTS; structural information available.[3] Require optimization for cellular potency.
Peptidomimetics Based on N-terminal peptide substratesSub-micromolar inhibitors of Leishmania NMT have been developed.Data on cellular activity is limited.Can be designed for high selectivity.Provide insights into substrate binding; generally have poor drug-like properties.

Note: Direct comparative IC50/EC50 values for different inhibitor classes against L. major NMT in the same study are limited. The data presented is a synthesis from multiple sources and may involve different Leishmania species for cellular assays.

Mechanism of Action: How Quinoline Derivatives Inhibit Leishmania

While the precise mechanism of action for all anti-leishmanial quinoline derivatives is not fully elucidated, and may not be exclusively through NMT inhibition, structural studies on related inhibitors provide valuable insights. The binding of inhibitors to L. major NMT typically occurs in the peptide-binding groove, adjacent to the bound myristoyl-CoA.[10] Key interactions often involve the C-terminal leucine of the enzyme. The quinoline scaffold can be optimized to exploit specific features of this binding pocket. Structure-activity relationship (SAR) studies on quinolines have shown that substitutions at various positions on the quinoline ring significantly impact their anti-leishmanial activity.[11][12] For instance, the nature of the substituent at the 2-position can influence both potency and in vivo efficacy.[1][5]

G cluster_0 NMT Inhibition and Downstream Effects NMT L. major NMT Myristoylation Protein N-Myristoylation NMT->Myristoylation Catalyzes Quinoline Quinoline Derivative Quinoline->NMT Inhibition Protein_Function Impaired Protein Localization & Function Myristoylation->Protein_Function Leads to Cell_Death Parasite Cell Death Protein_Function->Cell_Death Results in

Caption: Simplified pathway of NMT inhibition by quinoline derivatives leading to parasite death.

Experimental Protocols for Target Validation

The following are detailed, step-by-step methodologies for the key experiments required to validate the efficacy of quinoline derivatives against L. major NMT.

L. major NMT Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of recombinant L. major NMT activity by quantifying the production of Coenzyme A (CoA-SH) using a fluorescent probe.

Materials:

  • Recombinant purified L. major NMT

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a synthetic peptide mimicking a known NMT substrate)

  • CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) fluorescent probe

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • Test compounds (quinoline derivatives and controls) dissolved in DMSO

  • 384-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (for positive and negative controls).

  • Add 20 µL of the L. major NMT enzyme solution (at a pre-determined optimal concentration) to each well and mix.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of a substrate mix containing the peptide substrate and Myristoyl-CoA.

  • Immediately after adding the substrate mix, add 10 µL of the CPM solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Measure the fluorescence (Excitation: ~390 nm, Emission: ~485 nm) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.[13][14]

L. major Promastigote Viability Assay

This assay determines the effect of the compounds on the viability of the extracellular, motile form of the parasite.

Materials:

  • L. major promastigotes in logarithmic growth phase

  • Complete M199 medium (supplemented with fetal bovine serum, antibiotics, etc.)

  • Test compounds dissolved in DMSO

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • 96-well clear-bottom microplates

Procedure:

  • Harvest L. major promastigotes and adjust the cell density to 1 x 10^6 cells/mL in fresh M199 medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add 1 µL of serially diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known anti-leishmanial drug as a positive control.

  • Incubate the plate at 26°C for 72 hours.

  • Add 10 µL of the resazurin-based reagent to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm with a reference wavelength of 600 nm).

  • Calculate the percentage of viability compared to the DMSO control and determine the EC50 value.[15][16][17]

L. major Intracellular Amastigote Assay

This is a more physiologically relevant assay that assesses the ability of the compounds to kill the intracellular, non-motile form of the parasite within a host macrophage.

Materials:

  • Macrophage cell line (e.g., J774.1) or primary bone marrow-derived macrophages (BMDMs)

  • L. major promastigotes (stationary phase)

  • Complete RPMI-1640 medium

  • Test compounds dissolved in DMSO

  • Luciferase-expressing L. major (optional, for a bioluminescence-based readout) or Giemsa stain

  • 96-well plates (white plates with clear bottoms for luminescence, clear plates for microscopy)

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infect the macrophages with stationary phase L. major promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • For luciferase-based assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • For microscopy-based assay: Fix the cells, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages.

  • Calculate the percentage of infection reduction compared to the DMSO control and determine the EC50 value.[17][18]

Conclusion and Future Directions

The validation of L. major N-myristoyltransferase as a drug target has opened new avenues for the development of novel anti-leishmanial therapies. Quinoline derivatives represent a promising class of compounds with demonstrated anti-leishmanial activity and favorable pharmacological properties. However, to advance this chemical scaffold towards clinical development, further research is needed to:

  • Establish a clear structure-activity relationship for quinoline derivatives specifically against L. major NMT to guide the design of more potent and selective inhibitors.

  • Optimize compounds to improve the translation from enzyme inhibition to cellular activity, potentially by enhancing cell permeability.

  • Conduct comprehensive in vivo studies using relevant animal models of cutaneous leishmaniasis to evaluate the efficacy and safety of lead quinoline derivatives.[1]

By systematically applying the experimental approaches outlined in this guide, researchers can rigorously evaluate the potential of quinoline derivatives and other novel inhibitors, ultimately contributing to the development of new and effective treatments for leishmaniasis.

References

A Comparative Guide to In Silico Target Identification for 2-Aryl-Quinoline-4-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Molecular Targets

The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] A critical step in the drug discovery and development pipeline for these compounds is the identification of their molecular targets. Understanding the specific proteins or pathways a compound interacts with is paramount for elucidating its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic potential.[5]

Traditional, wet-lab-based target identification methods can be time-consuming and resource-intensive. In silico approaches, leveraging computational power and vast biological databases, offer a rapid and cost-effective alternative to generate and prioritize hypotheses for experimental validation.[6][7][8] This guide provides a comparative overview of several powerful in silico methodologies for identifying the molecular targets of 2-aryl-quinoline-4-carboxylic acid compounds, complete with experimental insights and detailed protocols.

Pillar 1: Ligand-Based Approaches - "Guilt by Association"

The fundamental principle of ligand-based methods is that structurally similar molecules often exhibit similar biological activities.[9] By comparing a query compound to vast databases of molecules with known targets, we can infer potential targets for our compound of interest.

Methodology 1: Chemical Similarity Searching

This is the most direct ligand-based approach. The 2D or 3D structure of the 2-aryl-quinoline-4-carboxylic acid derivative is used as a query to search against large chemical databases.

  • Core Principle: Identify compounds with high structural similarity to the query and investigate their known biological targets.

  • Causality Behind Experimental Choice: This method is an excellent starting point due to its speed and the availability of massive, well-curated public databases. It leverages decades of accumulated bioactivity data.[10][11][12][13]

  • Self-Validating System: The strength of the prediction is directly correlated with the degree of similarity and the consistency of targets identified for multiple similar compounds.

Methodology 2: Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[14][15][16][17][18]

  • Core Principle: A pharmacophore model can be built from a set of active molecules (if available) or directly from the query compound. This model is then used to screen compound databases for molecules that fit the pharmacophore, and their known targets are analyzed.[16]

  • Causality Behind Experimental Choice: Pharmacophore modeling moves beyond simple structural similarity to consider the key interacting features, potentially identifying active compounds with diverse chemical scaffolds.[15]

  • Self-Validating System: A robust pharmacophore model will successfully identify known active compounds from a database seeded with decoys (inactive compounds).

Key Databases for Ligand-Based Approaches
DatabaseDescriptionKey Features
ChEMBL A manually curated database of bioactive molecules with drug-like properties.[10][12][13]Contains quantitative bioactivity data (IC50, Ki, etc.), linking compounds to targets.[11][19]
PubChem A public repository for information on chemical substances and their biological activities.[20][21][22][23][24]Comprises three linked databases: Substance, Compound, and BioAssay, offering a vast collection of data.[20][22]
ZINC A free database of commercially available compounds for virtual screening.[25][26][27][28][29]Provides compounds in ready-to-dock 3D formats, useful for subsequent structure-based studies.[29]

Pillar 2: Structure-Based Approaches - Docking to a Universe of Proteins

When the three-dimensional structure of potential protein targets is known, structure-based methods can be employed. Reverse docking is a powerful technique in this category.

Methodology: Reverse Docking

Instead of docking a library of compounds to a single target, reverse docking screens a single compound against a large collection of protein structures.[30][31]

  • Core Principle: The query 2-aryl-quinoline-4-carboxylic acid compound is computationally docked into the binding sites of numerous proteins. The binding affinity (docking score) is calculated for each protein-ligand pair, and the top-scoring proteins are considered potential targets.[30][31]

  • Causality Behind Experimental Choice: This method is not reliant on the existence of structurally similar compounds with known targets. It directly assesses the potential physical interaction between the query compound and a vast array of proteins, allowing for the discovery of novel targets.

  • Self-Validating System: A successful reverse docking protocol should be able to identify the known target of a control compound when included in the protein library. The consistency of binding poses within a protein family can also add confidence to the prediction.

Pillar 3: Chemogenomics Approaches - Bridging Chemical and Biological Space

Chemogenomics methods integrate chemical and biological data to predict compound-target interactions on a large scale.[32] Web servers based on these principles are often user-friendly and powerful.

Methodology: Web-Based Target Prediction Servers

These platforms utilize sophisticated algorithms that combine chemical similarity, pharmacophore mapping, and machine learning models trained on vast datasets of known ligand-target interactions.

  • Core Principle: The user inputs the structure of the query compound, and the server returns a ranked list of predicted targets based on its internal models and databases.[33][34]

  • Causality Behind Experimental Choice: These tools are incredibly efficient, providing a ranked list of potential targets within minutes. They are built upon expertly curated data and validated algorithms, making them a reliable first-pass approach.[35]

  • Self-Validating System: The confidence scores and probabilities provided by these servers offer an inherent measure of prediction reliability. Cross-referencing predictions from multiple servers can further strengthen a hypothesis.

Comparison of Leading Web Servers
Web ServerUnderlying PrincipleOutput
SwissTargetPrediction Combines 2D and 3D similarity measures with known ligands.[33][34][35][36][37]Provides a ranked list of predicted targets with a probability score, visualized by target class.
TargetHunter Mines biologically annotated chemical databases to map compound structures into chemogenomical space.[9]Predicts biological targets by analyzing chemical similarity and bioactivity spectra.

Integrated Experimental Workflow: A Step-by-Step Protocol

For a robust in silico target identification campaign, a multi-faceted approach is recommended. This workflow integrates the strengths of each methodology to generate a high-confidence list of potential targets for experimental validation.

Caption: Integrated workflow for in silico target identification.

Protocol Steps:

  • Phase 1: Initial Hypothesis Generation

    • Step 1.1: Obtain the 2D structure (SMILES format) of your 2-aryl-quinoline-4-carboxylic acid compound.

    • Step 1.2: Submit the SMILES string to the SwissTargetPrediction web server.[33][34][36] Select "Homo sapiens" as the target organism.

    • Step 1.3: Concurrently, submit the structure to another chemogenomics server like TargetHunter for a comparative prediction.

    • Step 1.4: Compile the top-ranked targets (e.g., top 20 with highest probability) from both servers into an initial list. Look for consensus targets that appear in both outputs.

  • Phase 2: Ligand-Based Cross-Validation

    • Step 2.1: Take the initial list of predicted targets (e.g., kinases, GPCRs). For each target class, perform a literature and database search.

    • Step 2.2: Use databases like ChEMBL to find known inhibitors of these targets.[10][12]

    • Step 2.3: Perform a chemical similarity search within ChEMBL or PubChem using your query compound. Analyze the targets of the most similar compounds.[20][24]

    • Step 2.4: Cross-validate your initial list. Give higher priority to targets for which structurally similar compounds are known to be active.

  • Phase 3: Structure-Based Refinement (Reverse Docking)

    • Step 3.1: From the cross-validated list, select the top 5-10 high-priority targets for which high-quality crystal structures are available in the Protein Data Bank (PDB).

    • Step 3.2: Prepare the 3D structure of your query ligand (energy minimization).

    • Step 3.3: Prepare the receptor structures (remove water, add hydrogens, define binding pocket).

    • Step 3.4: Perform reverse docking using software like AutoDock Vina.[38] Dock your ligand against the prepared structures of the high-priority targets.

    • Step 3.5: Analyze the results. Rank the targets based on the predicted binding energy (docking score) and visually inspect the binding poses for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Step 3.6: Compile a final, high-confidence list of predicted targets that are supported by multiple lines of computational evidence.

Conclusion and Forward Look

The described in silico cascade provides a robust, logical, and self-validating framework for identifying the molecular targets of novel 2-aryl-quinoline-4-carboxylic acid compounds. By layering evidence from chemogenomics, ligand-based similarity, and structure-based docking, researchers can significantly increase the probability of correctly identifying true biological targets. This computational pre-screening focuses precious laboratory resources on the most promising hypotheses, accelerating the journey from a bioactive compound to a potential therapeutic agent. The final list of high-confidence targets generated by this workflow serves as the direct input for experimental validation through biochemical and cell-based assays.

References

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Novel Quinoline-Based Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global fight against leishmaniasis is hampered by a dwindling arsenal of effective drugs, plagued by toxicity and emerging resistance.[1][2] Quinoline scaffolds, renowned for their success in antimalarial therapies, represent a promising frontier in the search for new, safer, and orally available antileishmanial agents.[3][4] However, promising in vitro activity is merely the first step; a thorough understanding of a compound's pharmacokinetic (PK) profile—what the body does to the drug—is paramount for translating a laboratory hit into a clinical candidate. This guide provides an in-depth comparison of the pharmacokinetic profiles of emerging quinoline-based agents, grounded in the rigorous methodologies that underpin modern drug discovery. We will dissect the experimental causality, present detailed protocols for core assays, and contextualize the data to empower strategic decision-making in antileishmanial drug development programs.

The Imperative for New Antileishmanials: The Quinoline Promise

Leishmaniasis, a neglected tropical disease, manifests in visceral, cutaneous, and mucocutaneous forms, with the visceral form being fatal if left untreated.[3] Current treatments, including pentavalent antimonials, amphotericin B, and miltefosine, are limited by severe side effects, parenteral administration, high cost, and increasing parasite resistance.[2][5] This therapeutic gap underscores the urgent need for novel chemical entities.

Quinoline derivatives have emerged as a "privileged scaffold" in medicinal chemistry, with a long history of success against parasitic diseases, most notably malaria.[4][6] Their potential against Leishmania parasites is an area of intense investigation, with compounds like sitamaquine having reached clinical trials.[3] The core challenge lies in optimizing these structures not just for potent antileishmanial activity but also for favorable absorption, distribution, metabolism, and excretion (ADME) properties that define a successful drug.

Comparative Pharmacokinetic Profiling: Benchmarking Novel Quinolines

A successful drug must achieve and maintain therapeutic concentrations at the site of infection—in the case of visceral leishmaniasis, primarily the liver and spleen—without causing undue toxicity.[7][8] The table below compares key in vivo pharmacokinetic parameters of representative novel quinoline-based compounds from recent literature with the established oral antileishmanial drug, miltefosine. This comparative analysis is crucial for identifying candidates with the most promising disposition in the body.

Table 1: Comparative Pharmacokinetic Parameters in Preclinical Models (Mouse)

CompoundDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Bioavailability (F%)Reference
Miltefosine (Standard) 30 mg/kg, Oral~35-468-2464064~90%[8]
Compound 29 (2-aminobenzimidazole)10 mg/kg, OralData not specifiedData not specifiedData not specified7.972%[9]
Compound 39 (2-aminobenzimidazole)10 mg/kg, OralData not specifiedData not specifiedData not specified10.560%[9]
Compound 26g (Substituted Quinoline) 50 mg/kg, OralEfficacy correlated with PKData not specifiedData not specifiedData not specifiedData not specified[6]

*Note: While technically a benzimidazole, this series is often studied alongside quinolines and provides a valuable recent dataset on oral PK for novel antileishmanials. Data for novel quinolines is often presented qualitatively in early studies; the provided examples represent compounds advanced to in vivo PK studies. The goal is to identify candidates with high oral bioavailability (F%), a sufficiently long half-life (t½) to allow for convenient dosing, and an area under the curve (AUC) that correlates with efficacy.[6][9]

Core Methodologies in Pharmacokinetic Evaluation

The trustworthiness of PK data hinges on robust, validated experimental protocols. Here, we detail the foundational assays that generate the data seen in Table 1, explaining the scientific rationale behind each step.

Workflow for In Vivo Pharmacokinetic Studies in Preclinical Models

The objective of an in vivo PK study is to quantify the drug's concentration in biological fluids (primarily plasma) over time after administration.[10] This allows for the calculation of critical parameters like Cmax, Tmax, AUC, and half-life. The BALB/c mouse is a standard model for visceral leishmaniasis efficacy studies and is therefore a logical choice for correlative PK studies.[11]

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_post Analytical Phase cluster_data Data Analysis Phase animal_prep Animal Acclimatization (e.g., BALB/c mice, 5-7 days) dose_prep Dose Formulation (e.g., in 0.5% HPMC) dosing Drug Administration (Oral Gavage or IV Injection) dose_prep->dosing sampling Serial Blood Sampling (e.g., Submandibular Vein) Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24h dosing->sampling termination Terminal Bleed & Tissue Harvest (Cardiac Puncture) (Liver, Spleen, etc.) sampling->termination processing Plasma Separation (Centrifugation) termination->processing extraction Bioanalytical Sample Prep (e.g., Protein Precipitation) processing->extraction analysis LC-MS/MS Quantification extraction->analysis pk_calc Pharmacokinetic Modeling (e.g., Non-compartmental analysis) analysis->pk_calc results Derive Parameters (Cmax, Tmax, AUC, t½, F%) pk_calc->results

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Step-by-Step Protocol for In Vivo PK Study:

  • Animal Handling and Dosing:

    • Acclimatize healthy BALB/c mice (6-8 weeks old) for at least 5 days.[11]

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% Hydroxypropyl methylcellulose, 0.1% Tween 80) for oral administration.[10]

    • Administer a single dose of the compound via oral gavage (for bioavailability) or tail vein injection (for clearance). A typical oral dose for an initial screen might be 10-50 mg/kg.[9]

  • Blood Sample Collection:

    • Collect sparse blood samples (~30-50 µL) from a cohort of mice at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via the submandibular or saphenous vein.[10]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • For the final time point, a terminal blood collection via cardiac puncture is performed under anesthesia to maximize volume.[10]

  • Plasma Processing and Storage:

    • Centrifuge the blood samples (e.g., 2,000g for 10 minutes at 4°C) to separate the plasma.[12]

    • Transfer the supernatant (plasma) to a new, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.[12]

  • Bioanalytical Quantification (LC-MS/MS):

    • Sample Preparation: Thaw plasma samples. Precipitate proteins by adding a volume of cold acetonitrile containing an internal standard (a structurally similar compound used for normalization).[13][14] Vortex and centrifuge to pellet the precipitated proteins.

    • Analysis: Inject the supernatant onto a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[15] The LC separates the analyte from other matrix components, and the MS/MS provides highly sensitive and selective detection and quantification.[16]

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

In Vitro Metabolic Stability Assessment

Before investing in costly animal studies, it is crucial to assess a compound's stability in the presence of metabolic enzymes. The liver is the primary site of drug metabolism, and liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs), provide a cost-effective and high-throughput method to predict hepatic clearance.[17] A compound that is rapidly metabolized by liver enzymes will likely have a short half-life and poor oral bioavailability in vivo.

Step-by-Step Protocol for Liver Microsomal Stability Assay:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[18]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled liver microsomes (human or mouse) on ice. Dilute them in the reaction buffer to a working concentration (e.g., 0.5 mg/mL protein).[17][19]

    • Prepare an NADPH-regenerating system, which provides the necessary cofactor to initiate CYP-mediated reactions.[20]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.[19]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Include a negative control incubation without the NADPH system to account for non-enzymatic degradation.[13]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[17] This simultaneously quenches the reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line corresponds to the elimination rate constant (k).

    • From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint).[18]

Interpreting the Data: Metabolic Pathways and Structure-Pharmacokinetic Relationships

The data from these assays are not just numbers; they tell a story about the compound's fate. Quinolines are primarily metabolized by CYP enzymes, with hydroxylations and N-oxidations being common pathways.[21][22] For instance, CYP2E1 is often involved in forming 3-hydroxyquinoline, while CYP2A6 can be responsible for quinoline-1-oxide formation.[21][22][23]

Understanding these pathways is critical. If a compound is heavily metabolized by a single, highly polymorphic CYP enzyme (like CYP2D6), its PK profile could vary dramatically between individuals, a significant clinical risk.[24] The goal is to design molecules that are either resistant to metabolism or are cleared by multiple redundant pathways.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent Novel Quinoline Scaffold (Parent Drug) cyp2e1 CYP2E1 parent->cyp2e1 Hydroxylation cyp2a6 CYP2A6 parent->cyp2a6 N-Oxidation cyp_other Other CYPs (e.g., 3A4, 1A2) parent->cyp_other met_hydroxy Hydroxylated Metabolite (e.g., 3-Hydroxyquinoline) cyp2e1->met_hydroxy met_oxide N-Oxide Metabolite (e.g., Quinoline-1-oxide) cyp2a6->met_oxide met_other Other Metabolites cyp_other->met_other ugt UGTs met_hydroxy->ugt Glucuronidation sult SULTs met_oxide->sult Sulfation met_other->ugt excretion Excretion (Urine/Feces) ugt->excretion sult->excretion

Caption: A generalized metabolic pathway for a quinoline-based drug.

Structural modifications can profoundly impact metabolic stability. For example, adding halogens (like fluorine or chlorine) at metabolically vulnerable positions can block CYP access, thereby increasing the compound's half-life and exposure.[4] This is a key strategy in medicinal chemistry known as "metabolic blocking." However, this must be balanced, as changes that improve stability might negatively impact potency or introduce new liabilities.[25]

Conclusion and Future Outlook

The development of novel quinoline-based antileishmanial agents holds immense promise, but success requires a rigorous, data-driven approach to pharmacokinetic profiling. Early, integrated assessment of ADME properties using the methodologies described here is not an optional step but a core directive for any successful drug discovery program. By comparing novel agents against established benchmarks and understanding the causal links between chemical structure and pharmacokinetic behavior, research teams can prioritize candidates with the highest probability of success. The future of antileishmanial therapy depends on this strategic, multi-parameter optimization to deliver drugs that are not only potent but also safe, effective, and accessible to the patients who need them most.

References

A Comparative Guide to the Anticancer Activity of Novel Quinoline-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer effects. The versatility of this heterocyclic system allows for substitutions at various positions, leading to a diverse array of derivatives with distinct mechanisms of action and cytotoxic profiles. This guide provides an in-depth comparison of the anticancer activity of three promising classes of quinoline-4-one derivatives: a quinoline-chalcone hybrid, 4-substituted quinolines, and a 2-aryl-quinolin-4-one, with a focus on their performance supported by experimental data.

Introduction to Quinoline-4-ones as Anticancer Agents

Quinoline and its derivatives have long been recognized for their therapeutic potential, with applications ranging from antimalarial to antimicrobial agents.[1] In the realm of oncology, the quinoline-4-one core has emerged as a particularly fruitful template for the design of novel anticancer drugs. These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS), ultimately leading to the demise of cancer cells.[2] The continuous exploration of this chemical space has yielded derivatives with enhanced potency and selectivity against various cancer cell lines.

Comparative Analysis of Anticancer Activity

This section provides a head-to-head comparison of the in vitro anticancer activity of three distinct quinoline-4-one derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration required to inhibit 50% of cancer cell growth.

Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
4-Substituted Quinolines HTI 21HL-60 (Leukemia)2.5[3]
Jurkat (Leukemia)5.0[3]
HTI 22HL-60 (Leukemia)1.25[3]
Jurkat (Leukemia)2.5[3]
2-Aryl-Quinolin-4-one Compound 13HeLa (Cervical)8.3[1]
PC3 (Prostate)>100[1]

Key Insights:

  • Quinoline-Chalcone Hybrid (Compound 12e): This derivative demonstrates potent, broad-spectrum activity against gastric, colon, and breast cancer cell lines, with a particularly low IC50 value against MGC-803 cells.

  • 4-Substituted Quinolines (HTI 21 & HTI 22): These compounds show significant cytotoxicity against leukemia cell lines, with HTI 22 exhibiting greater potency than HTI 21.[3]

  • 2-Aryl-Quinolin-4-one (Compound 13): This derivative displays selective and potent activity against cervical cancer cells (HeLa) but is less effective against prostate cancer cells (PC3).[1]

Mechanisms of Anticancer Action

The anticancer efficacy of these quinoline-4-one derivatives is underpinned by their ability to modulate critical cellular pathways, leading to cancer cell death.

Quinoline-Chalcone Hybrid 12e: A Multi-pronged Attack

Compound 12e exerts its anticancer effects through a combination of mechanisms, making it a particularly robust candidate.

  • Cell Cycle Arrest: It arrests the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and dividing.

  • Apoptosis Induction: Compound 12e triggers programmed cell death by activating the caspase signaling cascade.

  • ROS Generation: A key feature of its mechanism is the significant induction of reactive oxygen species (ROS) within cancer cells. This oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of cellular components and ultimately, cell death.

G cluster_0 Quinoline-Chalcone Hybrid 12e cluster_1 Cellular Effects Compound 12e Compound 12e Increased Intracellular ROS Increased Intracellular ROS Compound 12e->Increased Intracellular ROS Oxidative Stress Oxidative Stress Increased Intracellular ROS->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest DNA Damage->G2/M Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation G2/M Cell Cycle Arrest->Inhibition of Proliferation

Mechanism of Action for Quinoline-Chalcone Hybrid 12e.
4-Substituted Quinolines HTI 21 & HTI 22: Triggering the Apoptotic Cascade

The primary mechanism of action for HTI 21 and HTI 22 is the induction of caspase-dependent apoptosis.

  • Mitochondrial Disruption: These derivatives cause a dissipation of the mitochondrial transmembrane potential, a key event in the intrinsic pathway of apoptosis.

  • Caspase Activation: The disruption of mitochondrial function leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[3]

2-Aryl-Quinolin-4-one (Compound 13): Selective Cytotoxicity

The selective anticancer activity of compound 13 against HeLa cells suggests a more targeted mechanism of action, which is an area of ongoing investigation. The presence of the aryl group at the 2-position appears to be crucial for its specific cytotoxicity.[1]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-4-one derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cancer cells with the desired concentration of the quinoline-4-one derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 Sample Preparation cluster_1 Analysis Cell Culture & Treatment Cell Culture & Treatment Harvesting & Fixation Harvesting & Fixation Cell Culture & Treatment->Harvesting & Fixation Staining with PI/RNase Staining with PI/RNase Harvesting & Fixation->Staining with PI/RNase Flow Cytometer Acquisition Flow Cytometer Acquisition Staining with PI/RNase->Flow Cytometer Acquisition Cell Cycle Profile Analysis Cell Cycle Profile Analysis Flow Cytometer Acquisition->Cell Cycle Profile Analysis

Workflow for Cell Cycle Analysis.
Caspase Activity Assay

Caspase activity can be measured using a variety of commercially available kits that utilize a fluorogenic or colorimetric substrate.

Procedure:

  • Cell Treatment: Treat cells with the quinoline-4-one derivative for the desired time.

  • Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

  • Substrate Addition: Add the caspase substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescent or colorimetric signal using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to a control.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

Procedure:

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[4][5]

Conclusion

The quinoline-4-one scaffold continues to be a rich source of novel anticancer drug candidates. The derivatives highlighted in this guide—the quinoline-chalcone hybrid 12e, the 4-substituted quinolines HTI 21 and HTI 22, and the 2-aryl-quinolin-4-one 13—demonstrate the diverse and potent anticancer activities that can be achieved through chemical modification of this core structure. Their distinct mechanisms of action, ranging from broad-spectrum cytotoxicity driven by ROS generation to selective apoptosis induction, underscore the potential for developing targeted and effective cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A-Head-to-Head Comparison of Carboxylic Acid Bioisosteres in Drug Design: A-Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Double-Edged Sword of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone in the pharmacophores of numerous marketed drugs, including widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[1][2] Its prevalence stems from its ability to engage in potent electrostatic interactions and hydrogen bonds with biological targets.[1][2] However, this very reactivity can be a significant liability in drug development. The acidic nature of carboxylic acids often leads to poor pharmacokinetic properties, such as limited passive diffusion across biological membranes and metabolic instability.[1][3][4] A major concern is the formation of reactive acyl glucuronides and acyl-CoA thioesters, which can lead to idiosyncratic drug toxicities and have been implicated in the withdrawal of marketed drugs.[1][2][5][6]

To mitigate these risks while preserving the crucial binding interactions, medicinal chemists frequently employ the strategy of bioisosteric replacement.[1][5] Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[1][2] This guide provides an in-depth, comparative analysis of the most common bioisosteric replacements for the carboxylic acid group, offering experimental data and practical insights to inform strategic decisions in drug design and lead optimization.[2][6][7]

The Landscape of Carboxylic Acid Bioisosteres: A Comparative Overview

The selection of an appropriate bioisostere is a context-dependent decision, as the outcome of such a replacement is not always predictable.[1] Key physicochemical parameters to consider include acidity (pKa), lipophilicity (LogP/LogD), metabolic stability, and synthetic accessibility. The following sections delve into a head-to-head comparison of prominent carboxylic acid bioisosteres.

Classical and Non-Classical Isosteres: A Fundamental Division

Bioisosteres can be broadly categorized as classical or non-classical. Classical isosteres have a similar size and the same number of valence electrons, while non-classical isosteres can differ significantly in their atomic composition and sterics but still elicit a similar biological response.[2]

G cluster_0 Bioisosteric Replacement cluster_1 Classical Isosteres cluster_2 Non-Classical Isosteres Carboxylic Acid Carboxylic Acid Classical Isosteres Classical Isosteres Carboxylic Acid->Classical Isosteres Replacement Strategy Non-Classical Isosteres Non-Classical Isosteres Carboxylic Acid->Non-Classical Isosteres Replacement Strategy Ester Ester Amide Amide Tetrazole Tetrazole Acylsulfonamide Acylsulfonamide Hydroxamic Acid Hydroxamic Acid Hydroxyisoxazole Hydroxyisoxazole Other Heterocycles Other Heterocycles Classical Isosteres->Ester Classical Isosteres->Amide Non-Classical Isosteres->Tetrazole Non-Classical Isosteres->Acylsulfonamide Non-Classical Isosteres->Hydroxamic Acid Non-Classical Isosteres->Hydroxyisoxazole Non-Classical Isosteres->Other Heterocycles

Caption: Classification of Carboxylic Acid Bioisosteres.

In-Depth Comparison of Key Carboxylic Acid Bioisosteres

This section provides a detailed analysis of the most frequently employed carboxylic acid surrogates, with a focus on their physicochemical properties and impact on drug-like characteristics.

Tetrazoles: The Closest Mimic

5-Substituted tetrazoles are arguably the most widely used non-classical bioisosteres of carboxylic acids, appearing in over 20 FDA-approved drugs.[5] Their popularity stems from their similar pKa values (around 4.5-4.9) and planar geometry, which closely resemble those of carboxylic acids.[1][5]

Key Advantages:

  • Similar Acidity: Enables comparable ionic interactions with biological targets.[1][5]

  • Increased Lipophilicity: Tetrazoles are generally more lipophilic than the corresponding carboxylates, which can be advantageous for cell penetration.[8]

  • Metabolic Stability: While they can undergo N-glucuronidation, the resulting adducts are less reactive than the O-glucuronides formed from carboxylic acids, reducing the risk of toxicity.[1]

Considerations:

  • Size: Tetrazoles are slightly larger than carboxylic acids, which may require adjustments in the binding pocket of the target protein.[1][9]

  • Permeability: Despite their higher lipophilicity, tetrazoles do not always lead to improved membrane permeability due to high desolvation energies.[5][10]

Case Study: Losartan A prime example of the successful application of a tetrazole bioisostere is the angiotensin II type 1 (AT1) receptor antagonist, losartan.[1] Replacement of the carboxylic acid in the lead compound with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral bioavailability.[5]

Acylsulfonamides: Modulating Acidity

Acylsulfonamides have emerged as versatile carboxylic acid bioisosteres, offering a means to fine-tune acidity.[5] Their pKa values can be modulated by the substituents on the sulfonamide nitrogen.

Key Advantages:

  • Tunable Acidity: Allows for optimization of the ionization state at physiological pH.

  • Enhanced Potency: In some cases, the additional hydrogen bond donor and acceptor capabilities of the sulfonamide group can lead to increased target affinity.[5] For instance, in the development of HCV NS3 protease inhibitors, an acylsulfonamide analog showed a 50-fold increase in potency compared to the parent carboxylic acid.[5]

  • Improved Metabolic Profile: Generally more resistant to glucuronidation compared to carboxylic acids.[5]

Considerations:

  • Weaker Acidity: Unsubstituted sulfonamides are significantly weaker acids (pKa ~9-10) than carboxylic acids.[5]

Hydroxamic Acids: A Balancing Act

Hydroxamic acids are another important class of carboxylic acid bioisosteres, though their application requires careful consideration due to their distinct chemical properties.[1]

Key Advantages:

  • Metal Chelation: Their ability to chelate metal ions can be exploited in the design of metalloenzyme inhibitors.[1]

  • Potential for Improved Activity: There are instances where hydroxamic acids have demonstrated superior activity compared to their carboxylic acid counterparts.[1]

Considerations:

  • Metabolic Liability: Like carboxylic acids, hydroxamic acids can undergo sulfation and glucuronidation, potentially forming reactive metabolites.[1][3] They can also be hydrolyzed back to the corresponding carboxylic acid in vivo.[1]

  • Different Acidity: Hydroxamic acids are moderately acidic, with pKa values typically in the range of 8-9.[1]

Hydroxyisoxazoles and Other Heterocycles: Expanding the Toolkit

A variety of other heterocyclic systems can also serve as effective carboxylic acid bioisosteres. 3-Hydroxyisoxazoles, for example, are planar heterocycles with pKa values (around 4-5) similar to carboxylic acids.[1][2] Other examples include 5-oxo-1,2,4-oxadiazoles and 1-hydroxypyrazoles.[2][9]

Key Advantages:

  • Diverse Physicochemical Properties: This broad class of bioisosteres offers a wide range of pKa and lipophilicity values, providing ample opportunity for property modulation.

  • Improved Bioavailability: In some cases, slightly less acidic heterocycles have been shown to improve oral bioavailability compared to more acidic bioisosteres like tetrazoles.[2]

Quantitative Comparison of Physicochemical Properties

To facilitate a direct comparison, the following table summarizes key experimental data for various carboxylic acid bioisosteres, all attached to a common phenylpropionic acid scaffold.

BioisosterepKa (experimental)logD at pH 7.4 (experimental)Apparent Permeability (logPapp)
Carboxylic Acid 4.64-0.49-5.79
Tetrazole 4.89-0.45-6.42
Acylsulfonamide 6.520.08-5.53
Hydroxamic Acid 9.010.71-5.21
3-Hydroxyisoxazole 4.5~0.5 (calculated)Not available

Data adapted from Ballatore et al., J. Med. Chem. 2016, 59 (11), pp 5343–5359 and other sources.[10][11]

Experimental Protocols for Evaluating Carboxylic Acid Bioisosteres

A thorough evaluation of a potential bioisosteric replacement requires a suite of in vitro assays to assess its impact on key drug-like properties.

Workflow for Bioisostere Evaluation

G cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays cluster_pharm In Vitro Pharmacology Synthesis of Bioisostere Analogs Synthesis of Bioisostere Analogs Physicochemical Profiling Physicochemical Profiling Synthesis of Bioisostere Analogs->Physicochemical Profiling In Vitro ADME Assays In Vitro ADME Assays Physicochemical Profiling->In Vitro ADME Assays In Vitro Pharmacology In Vitro Pharmacology In Vitro ADME Assays->In Vitro Pharmacology Data Analysis & Selection Data Analysis & Selection In Vitro Pharmacology->Data Analysis & Selection pKa Determination pKa Determination Lipophilicity (LogP/LogD) Lipophilicity (LogP/LogD) Aqueous Solubility Aqueous Solubility Metabolic Stability (Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Permeability (PAMPA, Caco-2) Permeability (PAMPA, Caco-2) Plasma Protein Binding Plasma Protein Binding Target Binding Assay Target Binding Assay Functional Cellular Assay Functional Cellular Assay

Caption: Experimental Workflow for Bioisostere Evaluation.

Step-by-Step Methodologies

1. pKa Determination (Potentiometric Titration)

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable co-solvent (e.g., methanol/water).

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid and then with a standardized solution of potassium hydroxide.

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

2. Lipophilicity Measurement (Shake-Flask Method for LogP)

  • System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each phase with the other.

  • Compound Addition: Add a known amount of the test compound to the biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

3. Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

  • Membrane Preparation: Coat a filter plate with an artificial membrane composed of a lipid solution (e.g., lecithin in dodecane).

  • Donor Compartment: Add the test compound dissolved in a suitable buffer to the wells of the donor plate.

  • Sandwich Assembly: Place the filter plate on top of an acceptor plate containing fresh buffer.

  • Incubation: Incubate the plate assembly for a defined period to allow for passive diffusion of the compound across the artificial membrane.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the change in concentration over time and the surface area of the membrane.

Conclusion: A Strategic Approach to Mitigating Risk and Enhancing Properties

The bioisosteric replacement of carboxylic acids is a powerful and well-established strategy in medicinal chemistry to overcome the inherent liabilities of this functional group.[1][5] A thorough understanding of the physicochemical properties of different bioisosteres, coupled with a systematic experimental evaluation, is crucial for making informed decisions during the lead optimization process.[2][6][7] While tetrazoles offer the closest electronic and geometric mimicry, other bioisosteres such as acylsulfonamides and various heterocycles provide a broader range of properties that can be exploited to fine-tune a molecule's ADME profile. By strategically employing these surrogates, researchers can significantly enhance the developability of drug candidates and increase the probability of success in bringing new therapies to patients.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount, not just for regulatory compliance, but for the safety of laboratory personnel and the protection of our environment. 5-Chloroquinoline-4-carboxylic acid, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry and drug development.[1][2] However, its chemical nature necessitates a rigorous and informed approach to its disposal.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. It moves beyond simple instructions to explain the scientific reasoning behind each procedure, ensuring a deep understanding that fosters a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a solid organic compound that combines the chemical properties of a quinoline, a carboxylic acid, and a halogenated aromatic. This unique structure informs its risk profile.

While a specific, verified Safety Data Sheet (SDS) for the 5-chloro isomer was not found, data from closely related analogs like 2-chloroquinoline-4-carboxylic acid and other quinoline derivatives provide a strong basis for risk assessment.[3][4]

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][4]

  • Hazardous Decomposition: When heated to decomposition, it can emit toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment; therefore, release into drains or the environment must be strictly avoided.[5]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3][4]
alt text
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[3][4]
alt text
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific target organ toxicity Category 3: May cause respiratory irritation.[3][4]
alt text
P261: Avoid breathing dust.[7]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins at the point of waste generation. The cornerstone of this process is meticulous waste segregation. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate strict protocols for handling hazardous waste to ensure safety and proper final treatment.[8][9]

Core Principle: this compound waste must be classified and collected as Halogenated Organic Waste .

Why Segregation is Critical: Halogenated waste streams require specialized disposal methods, typically high-temperature incineration with acid gas scrubbers to neutralize the resulting HCl.[3][10] Mixing halogenated compounds with non-halogenated waste contaminates the entire container, forcing the entire volume to be treated by the more complex and expensive disposal process.

Step-by-Step Segregation and Collection:
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE:

    • Nitrile gloves (inspect before use).

    • Safety goggles with side shields or a face shield.[4]

    • A properly fitted lab coat.

  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top lid.

    • The label must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS ".

    • List all contents, including "this compound".

  • Collect Solid Waste:

    • Place any unused or expired pure compound directly into the designated solid waste container.

    • Spatulas, weigh boats, and contaminated gloves or paper towels used during handling should also be placed in this container.

  • Manage Contaminated Labware (Liquid Waste Stream):

    • Glassware should be decontaminated immediately after use.

    • First Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol). This initial rinsate is considered acutely hazardous and must be collected in a separate, clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS " container.

    • Subsequent Rinses: Subsequent rinses with solvent may be collected in the same container or, depending on your institution's Chemical Hygiene Plan (CHP), may be disposable in a general non-halogenated solvent waste stream.[11][12] Always defer to your institution's specific guidelines.

    • NEVER rinse the compound into a sink or drain.

Waste_Segregation_Flow cluster_lab Laboratory Bench cluster_waste Designated Waste Accumulation Area Source 5-Chloroquinoline- 4-carboxylic acid (Used/Expired/Spill) Solid_Waste Halogenated Organic Solid Waste Source->Solid_Waste Solid Residue & Contaminated PPE Labware Contaminated Glassware Liquid_Waste Halogenated Organic Liquid Waste (from first rinse) Labware->Liquid_Waste Solvent Rinse (Rinsate) Disposal_Vendor Licensed Hazardous Waste Disposal Facility (Incineration) Solid_Waste->Disposal_Vendor Liquid_Waste->Disposal_Vendor

Caption: Waste segregation flow from the lab bench to final disposal.

Spill Management Protocol

Accidents happen, and a clear, pre-defined spill response is crucial.

  • Evacuate and Alert: Ensure the immediate area is clear. Alert colleagues and your lab supervisor.

  • Ventilate: If safe to do so, increase ventilation in the area, preferably by using a chemical fume hood.[5]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to cover and contain the solid spill. Avoid raising dust.

  • Collect Material: Carefully sweep or scoop the absorbed material into a sealable container.

  • Dispose: Label the container as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS " and include the spilled chemical's name. Dispose of it alongside your other solid waste.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

The Final Disposal Pathway: Incineration

The collected and properly segregated hazardous waste containers must be handled by your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company. The ultimate and most effective disposal method for halogenated organic compounds is high-temperature incineration.[10]

This thermal destruction process breaks down the molecule into simpler, less harmful components. The presence of chlorine requires specialized incinerators equipped with "scrubbers" that neutralize the acidic gases (like HCl) produced during combustion, preventing their release into the atmosphere.

Disposal_Decision_Tree start Generated Waste: This compound q1 What is the form of the waste? start->q1 solid Solid (Pure compound, spill cleanup, contaminated disposables) q1->solid Solid liquid Liquid (Contaminated solvent from glassware cleaning) q1->liquid Liquid collect_solid Collect in container labeled: 'Halogenated Organic SOLID Waste' solid->collect_solid collect_liquid Collect in container labeled: 'Halogenated Organic LIQUID Waste' liquid->collect_liquid end Arrange for pickup by EHS/Licensed Waste Vendor collect_solid->end collect_liquid->end

Caption: Decision tree for proper waste stream selection.

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to procedural excellence is a hallmark of a trustworthy and effective scientific professional.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for managing 5-Chloroquinoline-4-carboxylic acid in a laboratory setting. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, explaining the causality behind each recommendation to build a culture of informed caution.

While a comprehensive toxicological profile for this compound is not fully established, its structure—a halogenated quinoline carboxylic acid—necessitates handling it with significant precautions. The quinoline ring system is a known structural alert for potential toxicity. The parent compound, quinoline, is a suspected carcinogen and has been shown to cause liver cancer in animals.[1] Furthermore, various quinoline derivatives have been associated with idiosyncratic central nervous system (CNS) toxicity.[2] Safety data sheets (SDS) for structurally similar compounds, such as 2-Chloroquinoline-4-carboxylic acid and Quinoline-5-carboxylic acid, consistently indicate risks of serious eye irritation, skin irritation, and potential respiratory tract irritation.[3][4] Therefore, we must operate under the assumption that this compound presents similar, if not greater, hazards.

Our primary objective is the absolute minimization of exposure through the systematic application of engineering controls, administrative controls, and, as the final barrier, personal protective equipment (PPE).

The Hierarchy of Controls: A Foundational Approach

Before discussing specific PPE, it is critical to implement higher-order safety controls. PPE should never be the first or only line of defense.

  • Engineering Controls : All work involving this compound as a solid powder or in volatile solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, protecting the researcher from inhaling airborne particles or vapors.

  • Administrative Controls : Access to areas where this compound is stored and handled should be restricted to trained personnel. All users must be thoroughly familiar with the potential hazards and emergency procedures outlined in this guide and the relevant Safety Data Sheet for analogous compounds.[3][4]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is a risk-based decision process. The following recommendations are based on a conservative assessment of the potential hazards associated with this compound.

Given that analogous compounds are classified as causing serious eye irritation, robust eye protection is mandatory.[3][4]

  • Minimum Requirement : ANSI Z87.1-rated safety glasses with side shields are the absolute minimum. However, due to the risk of fine powder particulates becoming airborne, they are insufficient for handling the solid form.

  • Recommended for Solids : When weighing or handling the powdered form, tightly-fitting chemical splash goggles are required. They provide a seal around the eyes, offering superior protection against airborne dust.

  • Best Practice for High-Risk Tasks : For tasks with a higher risk of splashing (e.g., preparing concentrated solutions, cleaning spills), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.[5]

Skin contact is a primary route of exposure. Protective clothing must be worn to prevent any contact with the solid material or its solutions.

  • Laboratory Coat : A clean, long-sleeved laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.

  • Gloves : This is the most critical component of skin protection. The choice of glove material is paramount. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[1] Therefore, a single pair of standard nitrile examination gloves is insufficient.

    • Double Gloving : It is best practice to wear two pairs of gloves. This provides a backup barrier in case the outer glove is compromised.

    • Glove Material Selection : For incidental contact (splash protection), a thicker gauge nitrile glove (>5 mil) may be acceptable, but breakthrough times can be highly variable.[6][7] For extended handling or immersion, more robust materials are necessary. Butyl rubber or a multi-layer laminate (e.g., SilverShield®) offer superior resistance to a broad range of chemicals, including halogenated compounds.[8][9]

Glove MaterialBreakthrough Time (General Rating for Halogenated Aromatics)Primary Use Case
Standard Nitrile (<5 mil) Poor to Fair (< 1 to > 1 hour)Not recommended as primary barrier. Acceptable as inner glove.
Heavy-Duty Nitrile (>8 mil) Fair to Good (> 1 to > 4 hours)Splash protection; short-duration tasks.
Neoprene Good (> 4 hours)Good alternative to nitrile for splash protection.
Butyl Rubber Excellent (> 8 hours)Extended handling, solution preparation, spill cleanup.
Laminate Film (e.g., SilverShield®) Excellent (> 8 hours)Handling unknown or highly hazardous compounds.

Note: This table is a general guide. Always consult the specific glove manufacturer's chemical resistance chart for the most accurate data. Breakthrough times are affected by thickness, temperature, and chemical concentration.[6][7]

  • Full Body Protection : For large-scale operations or significant spill cleanup, a disposable chemical-resistant suit or apron over the lab coat is required to prevent widespread contamination.

As this compound is a solid, the primary respiratory hazard is the inhalation of fine airborne dust particles, especially during weighing and transfer operations.

  • When is a Respirator Needed? If engineering controls (i.e., the fume hood) are not available or are insufficient to control dust, respiratory protection is mandatory. This may include tasks performed outside of a hood or cleaning up a large spill.

  • Respirator Type : A NIOSH-approved N95 particulate respirator is the minimum requirement for protection against solid aerosols. For higher levels of protection or if eye irritation is a concern, a full-face respirator with P100 (HEPA) cartridges should be used.[4] All personnel required to wear a respirator must be part of a respiratory protection program that includes medical clearance and fit-testing, as required by OSHA (29 CFR 1910.134).

Operational and Disposal Plans: Step-by-Step Guidance

The following workflow is designed to minimize the generation of airborne dust.

Weighing_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe 1. Don PPE (Goggles, Lab Coat, Double Gloves) prep_hood 2. Prepare Fume Hood (Verify airflow, clean surface) prep_ppe->prep_hood prep_balance 3. Place Balance in Hood (Use anti-static weigh boat) prep_hood->prep_balance weigh 4. Carefully Weigh Compound (Avoid creating dust clouds) prep_balance->weigh transfer 5. Transfer to Receiving Vessel (Inside the fume hood) weigh->transfer clean_tools 6. Decontaminate Tools (Wipe with appropriate solvent) transfer->clean_tools dispose_waste 7. Dispose of Waste (Weigh boat, outer gloves in solid waste) clean_tools->dispose_waste doff_ppe 8. Doff PPE Correctly (Remove gloves last) dispose_waste->doff_ppe

Caption: Risk-Managed Workflow for Weighing Hazardous Solids.

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the laboratory.

  • Assess the Hazard : From a safe distance, assess the size and nature of the spill. For spills of more than a few grams, or any spill outside a fume hood, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Don Appropriate PPE : For a small, contained spill, personnel may clean it up if they are trained and have the correct PPE. This includes, at a minimum:

    • Double chemical-resistant gloves (Butyl rubber recommended)

    • Chemical splash goggles and a face shield

    • A lab coat (or disposable suit for larger spills)

    • An N95 respirator

  • Contain and Clean :

    • Gently cover the solid spill with a damp paper towel or absorbent pad to prevent dust from becoming airborne.[4]

    • Using a scoop or forceps, carefully place the material and absorbent pads into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose : All cleanup materials must be disposed of as hazardous chemical waste according to institutional and local regulations.

All materials contaminated with this compound, including excess solid, contaminated gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a compatible, sealed container, also clearly labeled.

  • Never dispose of this chemical down the drain or in the regular trash.[3]

By understanding the rationale behind these safety protocols, you empower yourself to work not just safely, but intelligently. This proactive approach to safety is the hallmark of a trustworthy and expert scientific practice, ensuring that our pursuit of knowledge does not come at the cost of our well-being.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.